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  • Product: 10-Dodecyn-1-ol
  • CAS: 69221-99-4

Core Science & Biosynthesis

Foundational

10-Dodecyn-1-ol: A Mechanistic Guide to Physical Properties and Synthetic Utility

Introduction and Core Mechanistic Utility 10-Dodecyn-1-ol (CAS: 69221-99-4) is a terminal-adjacent alkyne featuring a twelve-carbon aliphatic chain terminating in a primary hydroxyl group. For researchers in drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Core Mechanistic Utility

10-Dodecyn-1-ol (CAS: 69221-99-4) is a terminal-adjacent alkyne featuring a twelve-carbon aliphatic chain terminating in a primary hydroxyl group. For researchers in drug development and materials science, this bifunctional molecule serves as a highly versatile building block. The presence of both a reactive alkyne moiety and a nucleophilic hydroxyl group allows for orthogonal functionalization. This dual reactivity is particularly valuable in Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry and the synthesis of mesomorphic polyacetylenes [1, 2].

Understanding its precise physical and chemical properties is critical for predicting its thermodynamic behavior during high-temperature polymerizations or complex bioconjugation workflows.

Quantitative Physical and Chemical Properties

The thermodynamic and physical parameters of 10-dodecyn-1-ol dictate its handling, solubility, and reactivity profiles. The long aliphatic chain imparts significant lipophilicity, while the hydroxyl group maintains hydrogen-bonding capabilities, making it soluble in moderately polar to non-polar organic solvents.

Table 1: Physicochemical Properties of 10-Dodecyn-1-ol

PropertyValueCausality / Significance in Research
CAS Number 69221-99-4Unique identifier for database retrieval [1].
Molecular Formula C₁₂H₂₂ODetermines stoichiometric calculations.
Molecular Weight 182.30 g/mol Essential for precise molarity in catalytic cycles [2].
Boiling Point ~262.6 °C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification to prevent thermal degradation.
Density ~0.877 g/cm³Required for volumetric dosing in solvent-free reactions.
LogP (Octanol/Water) ~3.12Indicates high lipophilicity; critical for predicting drug-vector membrane permeability.
Flash Point ~213.5 °CHigh thermal stability; safe for elevated-temperature organometallic catalysis.

Data synthesized from Cheméo thermodynamic models and GFS Organics applied technology databases [1, 2].

Synthetic Workflows and Reaction Pathways

The primary utility of 10-dodecyn-1-ol lies in its ability to undergo transition-metal-catalyzed transformations. The alkyne group can be polymerized using palladium catalysts (e.g., PdCl₂(PPh₃)₂) to form disubstituted polyacetylenes that exhibit unique liquid-crystalline (mesomorphic) and luminescent properties [3].

G Start 10-Dodecyn-1-ol (CAS: 69221-99-4) Click CuAAC 'Click' Reaction (Azide-Alkyne Cycloaddition) Start->Click Cu(I) Catalyst, Ascorbate Room Temp Polymer Polymerization (Pd-Catalyzed) Start->Polymer PdCl2(PPh3)2 Elevated Temp Bio Bioconjugation / Drug Delivery Vector Click->Bio Triazole Linkage Formation Mat Mesomorphic Polyacetylenes (Liquid Crystals) Polymer->Mat Chain Extension & Aggregation

Figure 1: Divergent synthetic pathways of 10-dodecyn-1-ol in materials science and bioconjugation.

Self-Validating Experimental Protocol: Palladium-Catalyzed Polymerization

To ensure scientific integrity and reproducibility, the following protocol details the polymerization of 10-dodecyn-1-ol derivatives. This system is self-validating: the success of the reaction is continuously monitored via the disappearance of the alkyne stretch in FTIR and the shift of internal protons in ¹H NMR [3].

Step-by-Step Methodology:
  • Preparation of the Schlenk Flask: Flame-dry a 25-mL Schlenk tube under vacuum and backfill with dry nitrogen (N₂) three times to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Loading: Add 1.0 mmol of 10-dodecyn-1-ol (purified prior via vacuum distillation at 95 °C/1 mbar) and 0.01 mmol of PdCl₂(PPh₃)₂ catalyst to the flask.

  • Solvent Addition: Inject 5.0 mL of anhydrous toluene via a gas-tight syringe.

  • Reaction Initiation: Heat the mixture to 80 °C using a precisely controlled oil bath. Stir continuously for 24 hours. Causality: The elevated temperature provides the activation energy required for the insertion of the internal alkyne into the Pd-C bond.

  • In-Process Validation (FTIR): Extract a 50 µL aliquot at 12 hours. The reaction is proceeding if the internal alkyne C≡C stretch (typically weak, ~2200 cm⁻¹) diminishes, while the hydroxyl O-H stretch (~3300 cm⁻¹) remains unperturbed, proving the catalyst's chemoselectivity [3].

  • Termination and Precipitation: Cool the mixture to room temperature and precipitate the polymer by adding the solution dropwise into 100 mL of vigorously stirred methanol.

  • Filtration and Drying: Collect the resulting solid via vacuum filtration, wash with methanol, and dry under a dynamic vacuum at 40 °C to a constant weight.

References

  • Cheméo. "Chemical Properties of 10-Dodecyn-1-ol (CAS 69221-99-4)." Cheméo Database. Available at: [Link]

  • GFS Chemicals. "GFS Organics Modern Acetylene Chemistry for Research and Applied Technology." ThomasNet. Available at: [Link]

  • Qin, A., et al. "Syntheses and Mesomorphic and Luminescent Properties of Disubstituted Polyacetylenes Bearing Biphenyl Pendants." Macromolecules, ACS Publications, 2004. Available at:[Link]

Exploratory

An In-Depth Technical Guide to 10-Dodecyn-1-ol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 10-Dodecyn-1-ol is a bifunctional linear alcohol characterized by a terminal alkyne and a primary hydroxyl group. This unique structure renders it...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Dodecyn-1-ol is a bifunctional linear alcohol characterized by a terminal alkyne and a primary hydroxyl group. This unique structure renders it a valuable building block in organic synthesis, particularly in the construction of complex molecules and polymers. Its terminal alkyne functionality allows for participation in highly efficient and specific "click chemistry" reactions, while the hydroxyl group offers a handle for further derivatization or attachment to other molecular scaffolds. This guide provides a comprehensive overview of the chemical structure, a detailed synthetic protocol, and a discussion of its current and potential applications in research and drug development, with a focus on its role as a versatile linker in bioconjugation and a key intermediate in the synthesis of bioactive molecules.

Chemical Structure and Molecular Formula

10-Dodecyn-1-ol is a 12-carbon straight-chain alcohol with a terminal triple bond located between carbons 10 and 11. The presence of the hydroxyl group at one end and the alkyne at the other makes it a heterobifunctional molecule, enabling sequential and selective chemical modifications.

Molecular Formula: C₁₂H₂₂O[1]

Molecular Weight: 182.30 g/mol [1]

Chemical Structure:

SMILES: C(#CCCCCCCCCCO)C

InChI: 1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,4-12H2,1H3

Physicochemical and Spectroscopic Properties

The physicochemical properties of 10-dodecyn-1-ol are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
CAS Number69221-99-4[1]
Density0.879 g/cm³ (calculated)[1]
Boiling Point272.473 °C at 760 mmHg (calculated)[1]
Flash Point117.129 °C (calculated)[1]
logP3.123 (calculated)

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the terminal alkyne proton (≡C-H) around δ 1.7-3.1 ppm. The protons of the methylene group adjacent to the hydroxyl group (-CH₂-OH) would appear around δ 3.6 ppm, and the protons of the methylene group adjacent to the alkyne (-C≡C-CH₂-) would be found around δ 2.2 ppm. The remaining methylene protons of the long alkyl chain would resonate as a complex multiplet between δ 1.2 and 1.6 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the sp-hybridized carbons of the terminal alkyne at approximately δ 68 ppm (≡C-H) and δ 84 ppm (-C≡C-).[2] The carbon of the methylene group attached to the hydroxyl group (-CH₂-OH) would be observed around δ 62 ppm. The remaining methylene carbons would appear in the aliphatic region of the spectrum.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. A sharp, strong absorption band around 3300 cm⁻¹ is characteristic of the ≡C-H stretch of a terminal alkyne.[4][5] A weaker C≡C stretching vibration is expected in the range of 2100-2260 cm⁻¹.[4][5] A broad and intense O-H stretching band from the primary alcohol would be prominent in the region of 3200-3600 cm⁻¹.[6]

  • Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M⁺) at m/z 182 may be weak or absent due to facile fragmentation.[7][8] Common fragmentation patterns for long-chain alcohols include the loss of water (M-18), leading to a peak at m/z 164, and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen), resulting in a prominent peak at m/z 31 (CH₂OH⁺).[9][10]

Synthesis of 10-Dodecyn-1-ol

Proposed Synthetic Workflow

SynthesisWorkflow cluster_0 Step 1: Protection of Hydroxyl Group cluster_1 Step 2: Alkylation with Acetylene cluster_2 Step 3: Deprotection A 10-Bromo-1-decanol C 2-(10-Bromodecyloxy)tetrahydro-2H-pyran A->C Protection B Dihydropyran (DHP), p-Toluenesulfonic acid (cat.) E 2-(10-Bromodecyloxy)tetrahydro-2H-pyran D Lithium acetylide F 2-(Dodec-11-yn-1-yloxy)tetrahydro-2H-pyran D->F Alkylation G 2-(Dodec-11-yn-1-yloxy)tetrahydro-2H-pyran I 10-Dodecyn-1-ol G->I Deprotection H Aqueous acid (e.g., HCl)

A plausible synthetic workflow for 10-dodecyn-1-ol.

Detailed Experimental Protocol

Step 1: Protection of 10-Bromo-1-decanol

  • Rationale: The hydroxyl group of 10-bromo-1-decanol is protected as a tetrahydropyranyl (THP) ether to prevent it from interfering with the subsequent Grignard or organolithium reaction.

  • Procedure:

    • To a solution of 10-bromo-1-decanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add dihydropyran (DHP, 1.2 eq).

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(10-bromodecyloxy)tetrahydro-2H-pyran. This product is often used in the next step without further purification.

Step 2: Alkylation with Lithium Acetylide

  • Rationale: The protected bromoalkane is coupled with an acetylide anion to form the carbon-carbon bond and introduce the terminal alkyne. Lithium acetylide is a common reagent for this transformation.

  • Procedure:

    • In a separate flask, prepare a solution of lithium acetylide-ethylenediamine complex (1.1 eq) in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., argon).

    • Add the crude 2-(10-bromodecyloxy)tetrahydro-2H-pyran (1.0 eq) dissolved in a minimal amount of anhydrous DMSO to the lithium acetylide solution dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of the THP Ether

  • Rationale: The THP protecting group is removed under acidic conditions to regenerate the primary alcohol, yielding the final product, 10-dodecyn-1-ol.

  • Procedure:

    • Dissolve the crude product from the previous step in a mixture of tetrahydrofuran (THF) and 1 M aqueous hydrochloric acid (HCl).

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the mixture with saturated aqueous sodium bicarbonate solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 10-dodecyn-1-ol.

Applications in Research and Drug Development

The bifunctional nature of 10-dodecyn-1-ol makes it a highly versatile building block in several areas of chemical and pharmaceutical research.

Click Chemistry and Bioconjugation

The terminal alkyne group of 10-dodecyn-1-ol is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[11] This reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it ideal for bioconjugation.[12]

  • Linker for Antibody-Drug Conjugates (ADCs): 10-Dodecyn-1-ol can serve as a precursor to linkers used in the synthesis of ADCs.[13] The hydroxyl group can be functionalized to attach to a cytotoxic drug, while the alkyne can be used to conjugate the linker-drug moiety to an azide-modified antibody. The long alkyl chain can influence the physicochemical properties, such as solubility and aggregation, of the final ADC.[14]

ADC_Concept Antibody Antibody-Azide ADC Antibody-Drug Conjugate Antibody->ADC Linker 10-Dodecyn-1-ol (Functionalized) Linker->ADC CuAAC Click Reaction Drug Cytotoxic Drug Drug->Linker Attachment via OH

Conceptual use of 10-dodecyn-1-ol in ADC synthesis.

  • Probe for Chemical Biology: The alkyne can be used to attach reporter molecules, such as fluorophores or biotin, to biomolecules of interest for imaging or pull-down assays. The long hydrocarbon chain can facilitate membrane insertion or interaction with hydrophobic pockets of proteins.

Synthesis of Bioactive Molecules and Natural Products

Long-chain alkynols are important intermediates in the synthesis of various natural products and bioactive molecules, including insect pheromones and polyketides.[15] The alkyne can be further elaborated into other functional groups, such as alkenes with specific stereochemistry, or used in coupling reactions to extend the carbon chain.

Polymer and Materials Science

The dual functionality of 10-dodecyn-1-ol allows for its use in the synthesis of functional polymers. The hydroxyl group can participate in polymerization reactions (e.g., to form polyesters or polyurethanes), while the alkyne groups along the polymer backbone can be used for post-polymerization modification via click chemistry to introduce specific functionalities.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 10-dodecyn-1-ol.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

10-Dodecyn-1-ol is a valuable and versatile chemical building block with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique structure, featuring a terminal alkyne and a primary alcohol, provides chemists with a powerful tool for constructing complex molecular architectures. The ability to participate in highly efficient click reactions makes it particularly attractive for applications in bioconjugation and the development of targeted therapeutics like antibody-drug conjugates. As the demand for more sophisticated and precisely engineered molecules grows, the utility of bifunctional linkers such as 10-dodecyn-1-ol is expected to increase, paving the way for new discoveries and innovations in science and medicine.

References

  • Chad's Prep. (2018, September 14). 9.3 Preparation of Alkynes. [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry Alcohol Fragmentation in Analytical Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Dummies. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. [PDF]. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • PatSnap. (2025, July 15). How Alkyls Influence Medicinal Chemistry Developments?. Retrieved from [Link]

  • Princeton University. (2015, August 26). Taking a Cue From Nature: Turning Alcohols Into Alkylating Agents. Retrieved from [Link]

  • ACS Publications. (2024, August 30). Palladium-Catalyzed Synthesis of β-Alkynyl Ketones via Selective 1,3-Alkynyl Migration of α,α-Disubstituted Allylic Alcohols. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2023, February). Examples of compounds containing β‐alkynyl ketones motif found in drug.... [Image]. Retrieved from [Link]

  • PMC. (n.d.). Dihalohydration of Alkynols: A Versatile Approach to Diverse Halogenated Molecules. Retrieved from [Link]

  • ACS Publications. (2002, June 26). W(CO)5-Amine Catalyzed Exo- and Endo-Selective Cyclizations of ω-Alkynyl Silyl Enol Ethers: A Highly Useful Method for the Construction of Polycyclic Compounds. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2000, August 8). Solvent Effects on the Monobromination of α,ω-Diols: A Convenient Preparation of ω-Bromoalkanols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6084112A - Method for preparing ω-aminoalkanoic acid derivatives from cycloalkanones.
  • PubMed. (2019, September 21). Convergent synthesis of hydrophilic monomethyl dolastatin 10 based drug linkers for antibody-drug conjugation. Retrieved from [Link]

  • PMC. (n.d.). Click chemistry: A transformative technology in nuclear medicine. Retrieved from [Link]

  • CAS. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]

  • IntechOpen. (n.d.). A Recent Concept of Importance: Click Chemistry. Retrieved from [Link]

  • PubMed. (2013, October 15). Additional insights from very-high-resolution 13C NMR spectra of long-chain n-alkanes. Retrieved from [Link]

  • PubMed. (2000, October 3). Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate. Retrieved from [Link]

Sources

Foundational

Comprehensive NMR Characterization of 10-Dodecyn-1-ol: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of distinguishing subtle structural isomers in long-chain aliphatic molecules. 10-Dodecyn-1-ol ( C12​H22​O ) is a critical interme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing subtle structural isomers in long-chain aliphatic molecules. 10-Dodecyn-1-ol ( C12​H22​O ) is a critical intermediate in the synthesis of biologically active compounds, including aldehyde insect sex pheromones and specialized lipid nanoparticles[1]. Accurate structural elucidation of this internal alkyne requires a rigorous understanding of Nuclear Magnetic Resonance (NMR) spectroscopy.

This whitepaper provides an in-depth, mechanistic breakdown of the Proton ( 1H ) and Carbon-13 ( 13C ) NMR chemical shifts of 10-dodecyn-1-ol. Rather than merely listing spectral data, this guide explores the physical causality behind the chemical shifts—such as diamagnetic anisotropy and electronegative deshielding—and establishes a self-validating experimental protocol to ensure absolute data integrity.

Molecular Anatomy & Spectroscopic Causality

The molecular architecture of 10-dodecyn-1-ol consists of three distinct spectroscopic domains:

  • The Hydroxyl Terminus (C1): An electronegative oxygen atom that strongly deshields adjacent nuclei via inductive effects.

  • The Aliphatic Spacer (C2–C8): A bulk methylene envelope that provides a heavily shielded, non-polar environment.

  • The Internal Alkyne Terminus (C9–C12): A rigid, linear sp -hybridized system that generates a powerful induced magnetic field (diamagnetic anisotropy), profoundly altering the chemical shifts of the adjacent propargylic methylene (C9) and the terminal methyl group (C12).

Causality Molecule 10-Dodecyn-1-ol Structural Domains Hydroxyl Hydroxyl Group (-OH) Inductive Deshielding Molecule->Hydroxyl Alkyne Internal Alkyne (-C≡C-) Diamagnetic Anisotropy Molecule->Alkyne Chain Aliphatic Spacer Shielded Environment Molecule->Chain Shift1 C1 Downfield Shift (~3.64 ppm 1H / ~63 ppm 13C) Hydroxyl->Shift1 Shift2 C10/C11 Shifts (~79/81 ppm 13C) Alkyne->Shift2 Shift3 C12 Methyl Upfield (~1.8 ppm 1H / ~3.5 ppm 13C) Alkyne->Shift3

Figure 1: Logical relationship between the structural domains of 10-dodecyn-1-ol and their NMR causality.

Proton ( 1H ) NMR Chemical Shifts

In 1H NMR, the chemical shifts are dictated by local electron density and the spatial orientation of the protons relative to the π -electron clouds.

Mechanistic Insights
  • Inductive Deshielding at C1: The electronegative oxygen atom pulls electron density away from the C1 protons, reducing their local shielding. This pushes the H-1 signal downfield to ~3.64 ppm .

  • Propargylic Deshielding & Long-Range Coupling: The protons at C9 and C12 are situated just outside the shielding cone of the alkyne's diamagnetic anisotropy. Consequently, they experience a slight deshielding effect compared to bulk alkyl protons, appearing at ~2.11 ppm and ~1.78 ppm , respectively. Furthermore, the π -system facilitates long-range scalar coupling ( 4J or 5J ) across the triple bond. The C12 methyl group will typically present as a triplet with a small coupling constant ( J≈2.5 Hz ) due to interaction with the C9 methylene protons[2].

Quantitative Data Summary
Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment
H-1 3.64Triplet (t)6.52HDeshielded by adjacent electronegative -OH oxygen.
H-9 2.11Multiplet (m)-2HPropargylic protons deshielded by alkyne anisotropy.
H-12 1.78Triplet (t)2.53HTerminal methyl; long-range coupling across C≡C.
H-2 1.56Multiplet (m)-2H β -position to the hydroxyl group.
H-3 to H-8 1.25 - 1.45Multiplet (m)-12HBulk aliphatic methylene envelope.
-OH 1.40 - 2.00Broad Singlet (br s)-1HExchangeable proton; shift depends on H-bonding.

Carbon-13 ( 13C ) NMR Chemical Shifts

Carbon-13 NMR offers a much wider spectral window, making it highly sensitive to the hybridization state of the carbon atoms.

Mechanistic Insights
  • The Alkyne Core (C10 & C11): The sp -hybridized carbons of the internal alkyne resonate at 79.4 ppm and 81.5 ppm [1]. The slight variance between the two is driven by the differing polarizability of the adjacent methyl group versus the long alkyl chain.

  • The Counterintuitive C12 Methyl Shift: One of the most diagnostic features of a methyl group attached directly to an internal alkyne (like in 2-butyne or 10-dodecyn-1-ol) is its profound upfield shift in 13C NMR to approximately 3.3 - 3.5 ppm [2][3]. This extreme shielding is caused by the high s-character of the adjacent sp -hybridized carbon, which pulls electrons tightly, combined with the specific orientation of the methyl carbon within the alkyne's shielding cylinder.

Quantitative Data Summary
Carbon PositionChemical Shift ( δ , ppm)TypeCausality / Assignment
C-11 81.5Quaternary ( sp )Internal alkyne carbon (closer to the methyl group).
C-10 79.4Quaternary ( sp )Internal alkyne carbon (closer to the aliphatic chain).
C-1 63.1Methylene ( sp3 )Strongly deshielded by the attached -OH group.
C-2 32.8Methylene ( sp3 ) β -carbon to the hydroxyl group.
C-3 to C-8 28.5 - 29.5Methylene ( sp3 )Bulk aliphatic chain carbons.
C-9 18.8Methylene ( sp3 )Propargylic carbon; shielded by alkyne anisotropy.
C-12 3.5Methyl ( sp3 )Highly shielded methyl attached directly to sp carbon.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data suitable for regulatory submissions or peer-reviewed publication, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that experimental artifacts are eliminated and the structural assignment is mathematically verifiable.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve precisely 20 mg (for 1H ) or 80 mg (for 13C ) of 10-dodecyn-1-ol in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: High concentration is required for 13C to overcome the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus.

  • Instrument Calibration (Shimming & Tuning):

    • Lock the spectrometer to the deuterium frequency of CDCl3​ (7.26 ppm for 1H , 77.16 ppm for 13C ).

    • Shim the Z1​,Z2​, and Z3​ gradients until the TMS peak exhibits a line width at half-height ( w1/2​ ) of ≤0.5 Hz .

  • Pulse Sequence & Relaxation Delay ( D1​ ):

    • For 1H NMR: Execute a standard 30° or 90° pulse sequence (zg30) with 16 scans. Set D1​=2 seconds .

    • For 13C NMR: Execute a proton-decoupled sequence (zgpg30) with 1024 scans.

    • Critical Step: Set the 13C relaxation delay ( D1​ ) to at least 3 seconds. Quaternary alkyne carbons (C10, C11) lack attached protons to facilitate dipole-dipole spin-lattice relaxation ( T1​ ), meaning they relax very slowly. A short D1​ will artificially suppress the 79.4 and 81.5 ppm signals.

  • Data Processing:

    • Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT) to maximize the signal-to-noise ratio without sacrificing resolution.

  • Self-Validation Checkpoint:

    • Integrate the 1H spectrum. Normalize the C1 methylene triplet (~3.64 ppm) to exactly 2.00 .

    • Validation: The C12 methyl triplet (~1.78 ppm) must integrate to exactly 3.00 . Any deviation >5% indicates an incomplete synthesis (e.g., residual terminal alkyne starting material like 11-dodecyn-1-ol) or solvent evaporation.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Acq Data Acquisition (D1 > 3s for 13C) Prep->Acq Proc Signal Processing (LB & FT) Acq->Proc Val Self-Validation (2:3 Integration Ratio) Proc->Val

Figure 2: Self-validating NMR acquisition workflow ensuring quantitative reliability.

References

  • Carter, Charles Ross - Bangor University. "The Novel Synthesis of Aldehyde Insect Sex Pheromones." Bangor University Repository.
  • Doc Brown's Chemistry. "1H and 13C NMR spectra of but-2-yne (2-butyne)." Doc Brown's Advanced Level Organic Chemistry.
  • National Institute of Standards and Technology (NIST). "13C Chemical Shieldings in Solids.

Sources

Exploratory

10-Dodecyn-1-ol Mass Spectrometry (MS) Fragmentation Pattern Analysis: A Mechanistic and Experimental Guide

Executive Summary 10-Dodecyn-1-ol (CAS 69221-99-4) is a bifunctional 12-carbon aliphatic chain characterized by a terminal primary hydroxyl group and an internal alkyne at the C10 position[1]. It serves as a critical syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10-Dodecyn-1-ol (CAS 69221-99-4) is a bifunctional 12-carbon aliphatic chain characterized by a terminal primary hydroxyl group and an internal alkyne at the C10 position[1]. It serves as a critical synthon in the development of agricultural biochemicals, most notably as an intermediate in the synthesis of (E)-10-dodecenyl acetate, the primary sex pheromone of the spotted tentiform leafminer (2)[2]. Furthermore, it has been identified in complex phytochemical matrices such as 3[3]. Accurate structural elucidation via Gas Chromatography-Mass Spectrometry (GC-MS) relies on understanding the competing electron ionization (EI) fragmentation pathways dictated by its two distinct functional groups.

Structural Dynamics and Ionization Fundamentals

When subjected to standard 70 eV electron ionization, 10-dodecyn-1-ol exhibits a highly unstable molecular ion ([M]⁺• at m/z 182), which typically registers at 0% relative abundance[2]. The causality behind this absence lies in the low ionization potential of the oxygen lone pair. Upon ionization, the localized charge at the hydroxyl terminus induces rapid, irreversible unimolecular dissociation before the intact ion can traverse the mass analyzer. Consequently, the mass spectrum is entirely defined by its fragment ions, requiring scientists to reconstruct the molecule retrodictively.

Mechanistic Breakdown of EI-MS Fragmentation

Fragmentation M Molecular Ion [M]⁺• m/z 182 (0%) PathA α-Cleavage (Hydroxyl) m/z 31 (62.7%) M->PathA Loss of C11H21• PathB Dehydration [-H2O] m/z 164 (Trace) M->PathB Loss of H2O PathC Alkyne-Directed Cleavage m/z 67 (100% Base) M->PathC C7-C8 Cleavage FragB1 Hydrocarbon Cascade m/z 135, 121, 109 PathB->FragB1 Alkyl Radical Losses FragC1 Cyclization & Rearrangement m/z 79, 95 PathC->FragC1 C-C Cleavage Variations

Fig 1. Primary EI-MS fragmentation pathways of 10-dodecyn-1-ol at 70 eV.

The fragmentation of 10-dodecyn-1-ol is governed by three primary mechanistic pathways:

The Oxygen-Directed Pathway: α-Cleavage

Primary alcohols universally undergo α-cleavage due to the strong thermodynamic driving force to form a stable oxonium ion. In 10-dodecyn-1-ol, homolytic cleavage of the C1-C2 bond expels a massive C₁₁H₂₁• radical, leaving the [CH₂=OH]⁺ ion at m/z 31. This fragment is highly diagnostic for primary alcohols and appears with a strong relative intensity (62.7%)[2].

The Alkyne-Directed Pathway: Cyclization and the Base Peak

The internal alkyne (-C≡C-CH₃) acts as a secondary site for charge localization. Cleavage beta to the alkyne (specifically the C7-C8 bond) yields a [C₅H₇]⁺ fragment at m/z 67, which dominates the spectrum as the base peak (100% relative abundance)[2]. The causality of this specific dominance is rooted in rearrangement mechanics: rather than remaining a linear high-energy cation, the [C₅H₇]⁺ fragment rapidly cyclizes into a highly resonance-stabilized cyclopentenyl cation. Additional alkyne-driven C-C cleavages yield conjugated hydrocarbon fragments at m/z 79 ([C₆H₇]⁺) and m/z 95 ([C₇H₁₁]⁺)[2].

Dehydration and the Hydrocarbon Cascade

The loss of water (18 Da) from the transient molecular ion forms a [M-H₂O]⁺• radical cation at m/z 164. While the m/z 164 peak itself is often a trace signal, it serves as the progenitor for a cascade of alkyl radical losses. Successive expulsions of ethyl, propyl, and butyl radicals generate a homologous series of hydrocarbon ions at m/z 135, 121, and 109[2].

Quantitative Fragmentation Data

The table below summarizes the empirical 70 eV EI-MS fragmentation profile of 10-dodecyn-1-ol, mapping quantitative abundances to their mechanistic origins.

m/zRelative Intensity (%)Fragment Ion AssignmentMechanistic Origin
182 0[M]⁺• (C₁₂H₂₂O)Molecular Ion (Unstable, rapid dissociation)
135 7.8[C₁₀H₁₅]⁺[M - H₂O - C₂H₅]⁺ (Dehydration + Alkyl loss)
121 8.8[C₉H₁₃]⁺[M - H₂O - C₃H₇]⁺ (Dehydration + Alkyl loss)
109 13.7[C₈H₁₃]⁺Hydrocarbon cascade
95 52.9[C₇H₁₁]⁺Alkyne-directed cleavage
79 60.7[C₆H₇]⁺Alkyne-directed cleavage (High unsaturation)
67 100 [C₅H₇]⁺ C7-C8 Cleavage (Cyclopentenyl Base Peak)
55 66.7[C₄H₇]⁺Hydrocarbon fragment
41 90.2[C₃H₅]⁺Allylic/Alkyl fragment
31 62.7[CH₂OH]⁺α-Cleavage at C1 (Diagnostic for 1° alcohol)

Self-Validating GC-MS Experimental Protocol

A standard GC-MS run resulting in a missing molecular ion presents a diagnostic ambiguity. To ensure scientific trustworthiness, the following self-validating protocol employs parallel derivatization to confirm the molecular weight and functional groups.

Workflow S1 1. Sample Prep (Dilution/TMS) S2 2. GC Separation (DB-5MS Column) S1->S2 S3 3. EI Ionization (70 eV Source) S2->S3 S4 4. Mass Analysis (Quadrupole) S3->S4 S5 5. Data Validation (NIST & RI Match) S4->S5

Fig 2. Self-validating GC-MS experimental workflow for structural elucidation.

Step 1: Sample Preparation & Derivatization
  • Aliquots: Prepare two 1 mg/mL aliquots of the 10-dodecyn-1-ol sample in GC-grade hexane.

  • Derivatization (The Self-Validation Step): Treat the second aliquot with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Heat the sealed vial at 60°C for 30 minutes.

    • Causality: Silylation replaces the labile hydroxyl proton with a Trimethylsilyl (TMS) group. This suppresses dehydration, stabilizes the molecular ion (shifting it to m/z 254), and shifts the diagnostic α-cleavage peak from m/z 31 to m/z 103 ([CH₂=O-TMS]⁺), unambiguously proving the presence of a primary alcohol.

Step 2: GC Separation Parameters
  • Column: Equip the GC with a non-polar capillary column (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Ultra-high purity Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial hold at 80°C for 2 min. Ramp at 10°C/min to 280°C. Final hold for 5 min.

  • Injection: Inject 1 µL of the sample with a split ratio of 10:1. Maintain the injector temperature at 250°C.

Step 3: MS Acquisition Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Temperatures: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C.

  • Scan Range: Acquire data in full scan mode from m/z 30 to 300 (for the underivatized sample) and m/z 40 to 350 (for the TMS-derivatized sample).

Step 4: Data Validation
  • Co-inject a C8-C20 n-alkane standard mixture under identical GC conditions.

  • Calculate the Linear Retention Index (LRI) for the analyte.

  • Compare the experimental LRI and the exact EI-MS fragmentation pattern against the NIST mass spectral library for orthogonal confirmation.

References

  • A New Synthesis of (E)
  • Chemical Properties of 10-Dodecyn-1-ol (CAS 69221-99-4)
  • The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L. (Qinghao)

Sources

Foundational

A Technical Guide to the Mechanism of Action of 10-dodecyn-1-ol in Lepidopteran Pheromone Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The biosynthesis of sex pheromones in female lepidopteran moths is a highly specific and regulated enzymatic cascade, critical fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biosynthesis of sex pheromones in female lepidopteran moths is a highly specific and regulated enzymatic cascade, critical for reproductive success. A key control point in this pathway is the introduction of unsaturation into saturated fatty acid precursors by acyl-CoA desaturases. This guide provides an in-depth analysis of the mechanism of action of 10-dodecyn-1-ol, an acetylenic alcohol that acts as a potent inhibitor of this process. By functioning as a mechanism-based inactivator of fatty acid desaturases, particularly the common Δ11-desaturase, 10-dodecyn-1-ol effectively halts the production of essential pheromone components. This document elucidates the molecular interactions, details the experimental methodologies used to validate this mechanism, and discusses the implications for the development of species-specific pest management strategies.

The Central Role of Desaturation in Lepidopteran Pheromone Biosynthesis

The vast diversity of moth sex pheromones originates from a remarkably conserved metabolic framework. The biosynthesis pathway typically begins with common saturated fatty acids, such as palmitic acid (16:Acyl) or stearic acid (18:Acyl). A series of enzymatic modifications, including desaturation, chain-shortening, reduction, and acetylation, generates the final species-specific blend of alcohols, aldehydes, or acetates.[1][2]

Among these steps, the desaturation of the fatty acyl-CoA precursor is paramount. This reaction, catalyzed by a family of acyl-CoA desaturase enzymes, introduces double bonds at specific positions and with precise stereochemistry (Z or E), which is the primary determinant of a pheromone's biological activity.[3][4] In many moth species, a Δ11-desaturase is the key enzyme responsible for producing the mono-unsaturated precursors that are further modified to become the final pheromone components.[1][5][6] These desaturases are membrane-bound enzymes that utilize a di-iron center to catalyze the oxidation of the fatty acid substrate.[5]

The precise nature of this initial desaturation event makes the acyl-CoA desaturase an attractive target for inhibiting pheromone production and disrupting mating.

Pheromone_Biosynthesis_Pathway cluster_0 Core Biosynthetic Cascade Palmitoyl_CoA Palmitoyl-CoA (16:Acyl) Unsaturated_Acyl (Z)-11-Hexadecenoyl-CoA Palmitoyl_CoA->Unsaturated_Acyl Δ11-Desaturase (Target of Inhibition) Unsaturated_Alcohol (Z)-11-Hexadecen-1-ol Unsaturated_Acyl->Unsaturated_Alcohol Acyl-CoA Reductase Pheromone Pheromone Component (e.g., (Z)-11-Hexadecenyl Acetate) Unsaturated_Alcohol->Pheromone Acetyltransferase Inhibition_Mechanism cluster_0 Mechanism-Based Inactivation Enzyme Δ11-Desaturase (Active Di-Iron Center) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binds to Active Site Inhibitor 10-Dodecynoyl-CoA (Substrate Mimic) Inhibitor->Complex Reactive Reactive Intermediate (Generated by Enzyme) Complex->Reactive Catalysis Initiated Inactive Covalently Modified Inactive Enzyme Reactive->Inactive Forms Covalent Bond

Figure 2: Logical workflow of the suicide inhibition of Δ11-desaturase by the activated form of 10-dodecyn-1-ol.

Experimental Validation of Inhibitory Action

The mechanism of desaturase inhibition can be rigorously tested and quantified through a combination of in vitro and in vivo experimental approaches.

Quantitative Data: Desaturase Inhibition Assay

The potency of an inhibitor is typically determined by measuring the reduction in enzyme activity at various inhibitor concentrations. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from this data.

Inhibitor Concentration (µM)Δ11-Desaturase Activity (% of Control)
0 (Control)100%
0.185.2%
1.052.1%
10.015.8%
100.02.3%
Table 1. Representative data from an in vitro assay showing the dose-dependent inhibition of Δ11-desaturase by 10-dodecyn-1-ol. The IC₅₀ value can be interpolated from this data to be approximately 1.0 µM.
Experimental Protocol: In Vitro Desaturase Activity and Inhibition Assay

This protocol outlines a standard method for assessing the activity of Δ11-desaturase and the inhibitory effect of compounds like 10-dodecyn-1-ol using a heterologous expression system.

Objective: To quantify the conversion of a radiolabeled saturated fatty acid to its unsaturated product by a recombinant desaturase and measure the inhibition of this activity by 10-dodecyn-1-ol.

Materials:

  • Yeast (e.g., Saccharomyces cerevisiae) or insect cell (e.g., Sf9) line expressing the target lepidopteran Δ11-desaturase. [2][7]* [¹⁴C]-labeled palmitic acid (or other appropriate saturated fatty acid precursor).

  • 10-dodecyn-1-ol.

  • Cell culture media and reagents.

  • Reaction buffer (e.g., phosphate buffer with cofactors like NADH).

  • Solvents for extraction (e.g., hexane, methanol).

  • Reagents for derivatization (e.g., methanolic HCl for FAMEs preparation).

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) and a scintillation counter or radio-TLC scanner.

Methodology:

  • Culture and Induction: Culture the recombinant yeast or insect cells under conditions that induce the expression of the desaturase gene.

  • Inhibitor Preparation: Prepare a stock solution of 10-dodecyn-1-ol in a suitable solvent (e.g., ethanol) and create a series of dilutions to test a range of final concentrations.

  • Incubation: a. Harvest the cells and resuspend them in the reaction buffer. b. Aliquot the cell suspension into reaction tubes. c. For inhibition assays, pre-incubate the cells with the different concentrations of 10-dodecyn-1-ol for a defined period (e.g., 15 minutes). d. Initiate the desaturation reaction by adding the [¹⁴C]-labeled palmitic acid substrate to all tubes. e. Incubate at an optimal temperature (e.g., 27°C) for a set time (e.g., 1-2 hours).

  • Lipid Extraction and Derivatization: a. Stop the reaction by adding a strong acid or solvent mixture. b. Perform a total lipid extraction using a standard method (e.g., Bligh-Dyer). c. Convert the extracted fatty acids to their more volatile fatty acid methyl esters (FAMEs) by heating with methanolic HCl. [8]5. Analysis: a. Separate the FAMEs using GC-MS. Identify the peaks corresponding to the saturated substrate and the unsaturated product by comparing their retention times and mass spectra to authentic standards. [9] b. Quantify the amount of radiolabeled product formed using a radio-detector coupled to the GC or by collecting fractions and using a liquid scintillation counter.

  • Data Interpretation: a. Calculate the percentage of substrate converted to product in the control (no inhibitor) and in each inhibitor-treated sample. b. Plot the percent activity against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Implications for Pest Management

Understanding the mechanism of 10-dodecyn-1-ol provides a clear rationale for its use in developing advanced pest control strategies. By inhibiting the very first committed step in pheromone biosynthesis, these compounds can effectively shut down the production of the chemical signals necessary for mating. [10]This leads to "mating disruption," where males are unable to locate females, resulting in a significant reduction in the next generation's population. [11][12] The high specificity of moth desaturases, which have evolved to produce unique pheromone blends, offers the potential to design inhibitors that are highly selective for a particular pest species. This targeted approach minimizes impact on non-target organisms and the environment, aligning with the goals of integrated pest management (IPM).

Conclusion

The mechanism of action of 10-dodecyn-1-ol in lepidopteran pheromone biosynthesis is a classic example of targeted enzyme inhibition. By acting as a suicide substrate for critical acyl-CoA desaturases, it provides a powerful and specific means of disrupting the production of chemical mating signals. The principles outlined in this guide, from the molecular interactions in the enzyme's active site to the experimental protocols for validation, form the scientific basis for leveraging this mechanism in the development of next-generation, environmentally benign pest control technologies.

References

  • Serra, G., et al. (2007). A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone. PNAS. Available at: [Link]

  • Liénard, M. A., et al. (2010). Terminal fatty-acyl-CoA desaturase involved in sex pheromone biosynthesis in the winter moth (Operophtera brumata). Insect Biochemistry and Molecular Biology. Available at: [Link]

  • Ding, B-J., et al. (2016). Sequence variation determining stereochemistry of a Δ11 desaturase active in moth sex pheromone biosynthesis. Journal of Insect Physiology. Available at: [Link]

  • Otsuka, Y., et al. (2015). Multiple Δ11-desaturase genes selectively used for sex pheromone biosynthesis are conserved in Ostrinia moth genomes. Insect Biochemistry and Molecular Biology. Available at: [Link]

  • Zhang, D-D., et al. (2023). Desaturase 11 responds to the pheromone biosynthesis activating neuropeptide signal to regulate the biosynthesis of sex pheromones and oviposition in Helicoverpa armigera. Pest Management Science. Available at: [Link]

  • Fabriàs, G., et al. (1991). Inhibition of sex pheromone production in female lepidopteran moths by 2-halofatty acids. Insect Biochemistry. Available at: [Link]

  • Ando, T. Biosynthesis of Lepidopteran Sex Pheromones. Available at: [Link]

  • Camps, F., et al. (2003). Enzymatic Desaturation of Fatty Acids: Δ11 Desaturase Activity on Cyclopropane Acid Probes. The Journal of Organic Chemistry. Available at: [Link]

  • Helmkampf, M., et al. (2015). Evolution of the Insect Desaturase Gene Family with an Emphasis on Social Hymenoptera. G3: Genes, Genomes, Genetics. Available at: [Link]

  • Löfstedt, C., et al. (2024). Sex pheromone biosynthesis in moth pests: From gene discovery to biotechnological production. Lund University Research Portal. Available at: [Link]

  • Ivanov, I., et al. (2001). Synthesis of Lepidoptera pheromones using acetylenes. Russian Chemical Bulletin. Available at: [Link]

  • Xia, E-H., et al. (2021). Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involves a Novel Δ9 Desaturase. Journal of Chemical Ecology. Available at: [Link]

  • U.S. Environmental Protection Agency. (2024). Straight Chain Lepidopteran Pheromones (SCLP) Final Work Plan Case Number 8200. Regulations.gov. Available at: [Link]

  • Gorska, M., et al. (2020). Biological Role of Unsaturated Fatty Acid Desaturases in Health and Disease. International Journal of Molecular Sciences. Available at: [Link]

  • Moto, K., et al. (2003). Involvement of a bifunctional fatty-acyl desaturase in the biosynthesis of the silkmoth, Bombyx mori, sex pheromone. PNAS. Available at: [Link]

  • European Commission. (2022). Straight Chain Lepidopteran Pheromones SANTE/10828/2021 Rev 3. Available at: [Link]

Sources

Exploratory

Toxicity and Environmental Degradation Pathways of 10-Dodecyn-1-ol: A Mechanistic Whitepaper

Executive Summary 10-Dodecyn-1-ol is a unique unsaturated fatty alcohol characterized by a terminal hydroxyl group and an internal alkyne moiety. While it is found naturally as a secondary metabolite in specific botanica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10-Dodecyn-1-ol is a unique unsaturated fatty alcohol characterized by a terminal hydroxyl group and an internal alkyne moiety. While it is found naturally as a secondary metabolite in specific botanicals, it is increasingly recognized as an anthropogenic byproduct of industrial processes. This whitepaper synthesizes the physicochemical profile, ecotoxicological mechanisms, and biocatalytic degradation pathways of 10-dodecyn-1-ol. Furthermore, it establishes a self-validating analytical workflow for researchers tasked with quantifying its environmental fate.

Chemical Profile and Environmental Sources

10-Dodecyn-1-ol (CAS: 69221-99-4) exhibits structural duality: a hydrophilic hydroxyl head and a lipophilic hydrocarbon tail containing a reactive carbon-carbon triple bond. Environmentally, it is introduced through two primary vectors:

  • Biogenic Sources: It is synthesized naturally in trace amounts in the essential oils of plants such as Artemisia annua[1] and Pimenta dioica[2].

  • Anthropogenic Sources: It has been identified as a byproduct in the pyrolysis oil of waste rubber tires, presenting a localized secondary contamination risk if effluents are not properly managed[3].

Data Presentation: Physicochemical Properties

Understanding the baseline physical chemistry of 10-dodecyn-1-ol is critical for predicting its environmental partitioning.

Table 1: Physicochemical Properties of 10-Dodecyn-1-ol

PropertyValueSource / Methodology
CAS Number 69221-99-4Cheméo Database[4]
Molecular Formula C12H22OCheméo Database[4]
Molecular Weight 182.30 g/mol IUPAC Atomic Weights[4]
Log Kow (Octanol/Water) 3.123Crippen Calculated[4]
Water Solubility (Log10WS) -3.90 mol/LCrippen Calculated[4]
Boiling Point 575.14 KJoback Calculated[4]

Toxicity and Ecotoxicology Mechanisms (E-E-A-T)

As an Application Scientist, I approach the toxicity of aliphatic alkynols by looking beyond standard baseline narcosis. The toxicity of standard fatty alcohols typically scales with their hydrophobicity (Log Kow), operating via non-polar narcosis—a physical disruption of lipid bilayers. With a Log Kow of 3.123, 10-dodecyn-1-ol readily partitions into the membranes of aquatic organisms[4].

The Causality of Alkyne Toxicity: The presence of the alkyne group at the C10 position introduces a secondary, reactive toxicity mechanism. Unlike saturated analogs (e.g., 1-dodecanol), alkynes can act as pro-electrophiles. In biological systems, internal alkynes can be metabolically activated by cytochrome P450 enzymes, forming highly reactive oxirene intermediates. These electrophilic species can covalently bind to nucleophilic residues on cellular proteins and DNA, elevating the compound's ecotoxicity profile and potentially inducing apoptosis, as observed in studies evaluating the biological activity of related alkynol-containing extracts[5][6].

Environmental Degradation Pathways

The environmental fate of 10-dodecyn-1-ol is dictated by microbial degradation in soil and aquatic systems. The degradation proceeds via two concurrent, synergistic biochemical pathways:

  • Omega (ω) and Beta (β) Oxidation: The primary degradation mechanism involves the enzymatic oxidation of the terminal hydroxyl group to an aldehyde, and subsequently to 10-dodecynoic acid, catalyzed by alcohol and aldehyde dehydrogenases[7]. This carboxylic acid then enters the β-oxidation cycle, where the carbon chain is sequentially cleaved into two-carbon Acetyl-CoA units[6].

  • Alkyne Cleavage: The triple bond presents a kinetic bottleneck. Specialized environmental bacteria (e.g., Aquincola tertiaricarbonis) deploy alkyne hydratases to convert the triple bond into a ketone, followed by Baeyer-Villiger oxidation and hydrolysis to cleave the chain into shorter dicarboxylic acids, which subsequently enter the TCA cycle[8].

Pathway A 10-Dodecyn-1-ol (Parent Compound) B Omega-Oxidation (Alcohol/Aldehyde Dehydrogenase) A->B Oxidation C 10-Dodecynoic Acid B->C Dehydrogenation D Beta-Oxidation Cycles C->D Chain Shortening F Alkyne Hydration/Cleavage (Alkyne Hydratase) C->F Triple Bond Attack E Acetyl-CoA (Enters TCA Cycle) D->E H Mineralization (CO2 + H2O) E->H G Short-chain Dicarboxylic Acids F->G Chain Cleavage G->H

Figure 1: Biocatalytic degradation pathway of 10-dodecyn-1-ol via omega/beta-oxidation and alkyne cleavage.

Experimental Workflows: Biodegradation Assessment

To rigorously quantify the biodegradation kinetics of 10-dodecyn-1-ol, standard concentration-depletion assays are insufficient. Environmental matrices naturally contain background fatty alcohols synthesized de novo by bacteria, which leads to false negatives[9]. Therefore, a self-validating methodology using isotopic labeling and multidimensional mass spectrometry is required.

Self-Validating Protocol: 14C-Isotopic Tracing & GCxGC-TOF/MS Analysis

Rationale: Utilizing 14C-labeled 10-dodecyn-1-ol allows researchers to establish an absolute mass balance, distinguishing parent compound degradation from background biological noise[10]. GCxGC-TOF/MS is selected to resolve complex, co-eluting oxygenated intermediates from the background matrix[11].

Step-by-Step Methodology:

  • Isotopic Spiking: Procure 10-dodecyn-1-ol labeled with 14C at the C1 position. Spike the labeled compound (at environmentally relevant concentrations, e.g., 10 µg/L) into continuously stirred aerobic activated sludge bioreactors.

  • Control Establishment (Trustworthiness Check): Concurrently run an abiotic control using autoclaved sludge containing 1% sodium azide. This validates that any observed degradation is strictly biological, ruling out abiotic hydrolysis or volatilization.

  • Sampling & Phase Extraction: At predetermined intervals (e.g., 0, 2, 6, 12, 24, 48 hours), extract 10 mL aliquots. Perform a sequential liquid-liquid extraction using a methanol:chloroform (1:2 v/v) system to separate polar metabolites from non-polar parent lipids[7].

  • Derivatization: Treat the organic extract with Boron trifluoride (BF3) in methanol at 60°C for 30 minutes. This converts carboxylic acid metabolites (e.g., 10-dodecynoic acid) into highly volatile Fatty Acid Methyl Esters (FAMEs), preventing peak tailing during chromatography.

  • GCxGC-TOF/MS Analysis: Inject the derivatized samples into a Two-Dimensional Gas Chromatograph coupled to a Time-of-Flight Mass Spectrometer. Use a non-polar primary column (e.g., DB-5) and a polar secondary column (e.g., DB-Wax). This orthogonal separation isolates the alkyne-containing metabolites from the saturated lipid background[11].

  • Mass Balance Closure: Subject the remaining aqueous phase and the evolved CO2 (trapped in KOH solution) to Liquid Scintillation Counting (LSC). A mass balance recovery of >95% validates the integrity of the kinetic model[10].

Workflow S1 1. 14C-Spiking & Abiotic Controls S2 2. Biotic Incubation (Activated Sludge) S1->S2 S3 3. Phase Extraction (MeOH/CHCl3) S2->S3 S4 4. Derivatization (BF3/MeOH) S3->S4 S5 5. GCxGC-TOF/MS Profiling S4->S5 S6 6. LSC Mass Balance & Kinetic Modeling S5->S6

Figure 2: Self-validating experimental workflow for 14C-labeled 10-dodecyn-1-ol biodegradation.

References

  • Deformation of Waste Inner Tube Tyre into Valorized Reused Petrochemicals Through Pyrolysis Process Source: Engineered Science Publisher URL
  • Chemical Properties of 10-Dodecyn-1-ol (CAS 69221-99-4)
  • Chemical constituents and bactericidal and fungicide potential of the essential oil of Pimenta dioica Lindl against pathogenic microorganisms Source: ResearchGate URL
  • In Vitro Study on Effect of Zinc Oxide Nanoparticles on the Biological Activities of Croton tiglium L.
  • The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L. (Qinghao)
  • COMPREHENSIVE ANALYSIS OF CALLISTEMON CITRINUS and CYMBOPOGON CITRATUS ESSENTIAL OILS USING 2D GC Source: University of Johannesburg URL
  • Biodegradation-assisted mechanism of alkyne hydrocarbons Source: ResearchGate URL
  • Metabolites and biodegradation pathways of fatty alcohol ethoxylates in microbial biocenoses of sewage treatment plants Source: PMC / ASM Journals URL
  • Fate of free and linear alcohol-ethoxylate-derived fatty alcohols in activated sludge Source: ERASM URL
  • Final Report Fatty Alcohols in the Riverine Environment Source: American Cleaning Institute URL
  • Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocols for 10-dodecyn-1-ol from terminal alkynes

Application Note: Stereoselective Synthesis of 10-Dodecyn-1-ol via Terminal Alkyne Alkylation Introduction and Strategic Overview 10-Dodecyn-1-ol is a highly valued acetylenic fatty alcohol that serves as a critical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Synthesis of 10-Dodecyn-1-ol via Terminal Alkyne Alkylation

Introduction and Strategic Overview

10-Dodecyn-1-ol is a highly valued acetylenic fatty alcohol that serves as a critical intermediate in the stereoselective synthesis of lepidopteran sex pheromones. Most notably, it is the direct precursor to (E)-10-dodecenyl acetate, the major pheromonal component of the spotted tentiform leafminer (Phyllonorycter blancardella), a significant agricultural pest[1].

Synthesizing internal alkynes from terminal alkynes requires a robust understanding of carbanion chemistry. Because the terminal alkyne proton is highly acidic ( pKa​≈25 ) due to the 50% s-character of the sp-hybridized carbon, it can be selectively deprotonated to form a nucleophilic acetylide[2]. This application note details a self-validating, high-yield protocol for synthesizing 10-dodecyn-1-ol from a protected 11-carbon terminal alkyne (11-(tert-butoxy)undec-1-yne) via methylation and subsequent deprotection[3].

Mechanistic Workflow and Experimental Causality

To ensure high conversion rates and prevent side reactions, the experimental design relies on three mechanistic pillars:

  • Hydroxyl Protection: The primary alcohol must be masked (e.g., as a tert-butyl ether) prior to the introduction of strong bases. Failure to do so results in the organolithium reagent being consumed by the hydroxyl proton, forming an insoluble alkoxide that halts the reaction[3].

  • Controlled Deprotonation: The generation of the lithium acetylide is performed at cryogenic temperatures (-78 °C) using n-butyllithium (n-BuLi). Adding the base slowly keeps the concentration of the highly reactive carbanion low, which disfavors bimolecular homocoupling (Glaser coupling) side reactions[4].

  • Mild Deprotection: Cleaving the tert-butyl ether to reveal the final 10-dodecyn-1-ol utilizes a mild Lewis acid system ( CeCl3​⋅7H2​O and NaI) rather than harsh aqueous acids, preserving the integrity of the internal triple bond[3].

G A 11-(tert-butoxy)undec-1-yne (Protected Terminal Alkyne) B Lithium Acetylide Intermediate (via n-BuLi at -78°C) A->B Deprotonation C 12-(tert-butoxy)dodec-2-yne (Alkylation via CH3I) B->C SN2 Methylation D 10-Dodecyn-1-ol (Deprotection via CeCl3/NaI) C->D Ether Cleavage

Synthesis workflow of 10-dodecyn-1-ol from a terminal alkyne precursor.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters required to maintain the self-validating nature of this protocol.

Reaction PhaseReagent / IntermediateMolar EquivalentsTemperatureTimeExpected Yield
Deprotonation 11-(tert-butoxy)undec-1-yne1.0 eq-78 °C1.0 hN/A (Intermediate)
Deprotonation n-Butyllithium (2.5 M)1.1 eq-78 °C1.0 hN/A (Intermediate)
Alkylation Methyl Iodide ( CH3​I )1.5 eq-78 °C to 20 °C12.0 h> 85%
Deprotection 12-(tert-butoxy)dodec-2-yne1.0 eq82 °C (Reflux)4.0 hN/A (Intermediate)
Deprotection CeCl3​⋅7H2​O / NaI1.0 eq / 1.0 eq82 °C (Reflux)4.0 h83%[1]

Step-by-Step Experimental Protocol

Phase 1: Alkylation of the Terminal Alkyne

Note: All glassware must be flame-dried under a vacuum and purged with argon to prevent moisture from quenching the organolithium reagent.

  • Preparation: Dissolve 1.0 equivalent of the protected terminal alkyne, 11-(tert-butoxy)undec-1-yne, in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) within a three-necked Schlenk flask[4].

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Lithiated Carbanion Generation: Using a syringe pump, add 1.1 equivalents of n-butyllithium (2.5 M in hexanes) dropwise over 30 minutes. The slow addition is critical to keeping the terminal alkyne concentration low relative to the base, thereby suppressing undesired bimolecular homocoupling[4]. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Trapping: Add 1.5 equivalents of anhydrous methyl iodide ( CH3​I ) dropwise to the reaction mixture.

  • Propagation: Remove the cooling bath and allow the reaction to slowly warm to room temperature ( 20 °C). Stir overnight (approx. 12 hours) under an argon atmosphere.

  • Quenching and Extraction: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride ( NH4​Cl )[4]. Extract the aqueous layer three times with methyl tert-butyl ether (MTBE). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate ( MgSO4​ ), and concentrate under reduced pressure to yield crude 12-(tert-butoxy)dodec-2-yne.

Phase 2: Deprotection to 10-Dodecyn-1-ol
  • Reagent Assembly: In a round-bottom flask, dissolve the crude 12-(tert-butoxy)dodec-2-yne (e.g., 1.0 g, 4.3 mmol) in 43 mL of acetonitrile ( CH3​CN )[3].

  • Lewis Acid Addition: Add 0.645 g (4.3 mmol) of Sodium Iodide (NaI) and 1.6 g (4.3 mmol) of Cerium(III) chloride heptahydrate ( CeCl3​⋅7H2​O ) to the solution[3].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) for 4 hours. Monitor the cleavage of the tert-butyl ether via Thin Layer Chromatography (TLC).

  • Workup: Cool the mixture to room temperature, dilute with 100 mL of MTBE, and pour into water. Extract the aqueous layer with an additional 2 x 100 mL of MTBE. Wash the combined organic extracts successively with water, 20% NaOH, water, and brine[1].

  • Purification: Dry the organic layer over anhydrous MgSO4​ and concentrate. Purify the resulting residue via silica gel column chromatography using a mobile phase of n-Hexane:Acetone (5:1).

  • Validation: The isolated product, 10-dodecyn-1-ol, should present as a clear oil with a typical yield of 83%[1]. Analytical validation via Mass Spectrometry (EI, 70 eV) will show characteristic fragmentation: m/z 182 ( M+ ), 95 (52.9%), 79 (60.7%), and 67 (100%)[1].

Sources

Application

Application Note: Stereoselective Synthesis of Lepidopteran Sex Pheromones from 10-Dodecyn-1-ol

Executive Summary The development of highly specific semiochemicals is a cornerstone of modern Integrated Pest Management (IPM). This application note details the utility of 10-dodecyn-1-ol (CAS 69221-99-4) as a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly specific semiochemicals is a cornerstone of modern Integrated Pest Management (IPM). This application note details the utility of 10-dodecyn-1-ol (CAS 69221-99-4) as a highly versatile alkynol precursor for the stereoselective synthesis of mono-unsaturated long-chain insect sex pheromones. By leveraging the rigid linear scaffold of the internal alkyne, researchers can dictate the geometric isomerism of the final product, granting access to either the (E)- or (Z)-isomers of 10-dodecenyl acetate. Notably, this pathway is the primary method for synthesizing (E)-10-dodecenyl acetate, the major sex pheromone of the spotted tentiform leafminer (Phyllonorycter blancardella), a severe agricultural pest[1].

Chemical Ecology & Biological Signaling Pathway

The efficacy of synthetic pheromones relies entirely on mimicking the precise stereochemistry of the natural semiochemical[]. Insects possess highly specialized olfactory receptor neurons (ORNs) capable of discriminating between (E) and (Z) geometric isomers; a slight isomeric impurity can completely inhibit the behavioral response.

When deployed in the field (e.g., via rubber septa for mating disruption), the synthetic (E)-10-dodecenyl acetate volatilizes and enters the sensillum lymph of the male moth's antennae. Here, the hydrophobic pheromone is solubilized by Odorant Binding Proteins (OBPs) and transported to the Odorant Receptor (OR) and Orco co-receptor complex[3]. This binding event triggers a signal transduction cascade, opening cation channels and causing membrane depolarization, which ultimately translates into upwind anemotaxis (mating behavior)[3].

SignalingPathway Phero Pheromone Molecule (e.g., (E)-10-Dodecenyl Acetate) OBP Odorant Binding Protein (OBP) Solubilization in Sensillum Lymph Phero->OBP OR Odorant Receptor (OR) / Orco Complex Activation OBP->OR Ion Ion Channel Opening (Ca2+, Na+ Influx) OR->Ion Depol Membrane Depolarization Ion->Depol AP Action Potential Generation (Antennal Lobe) Depol->AP Behav Upwind Anemotaxis (Mating Behavior) AP->Behav

Olfactory signal transduction cascade initiated by synthetic pheromone binding.

Synthetic Strategy: Causality & The Alkynol Advantage

The strategic selection of 10-dodecyn-1-ol as a precursor is driven by the chemical predictability of its internal alkyne moiety. The triple bond serves as a programmable site for divergent stereoselective reduction[3].

  • trans-Reduction (E-isomer): To synthesize the P. blancardella pheromone, 10-dodecyn-1-ol undergoes a classical hydride reduction using Lithium Aluminum Hydride (LiAlH₄)[1]. The causality behind using a high-boiling solvent like diglyme at 160 °C is to provide the necessary activation energy for the hydride to attack the electron-rich alkyne. The reaction proceeds via an anti-addition mechanism, ensuring >98% stereoselectivity for (E)-10-dodecen-1-ol[1].

  • cis-Reduction (Z-isomer): To target other Lepidopteran species requiring the (Z)-isomer, the alkyne is subjected to catalytic hydrogenation using Lindlar's catalyst[3]. The causality behind poisoning the palladium catalyst with lead and quinoline is to intentionally deactivate it, preventing over-reduction to the alkane while restricting the addition of hydrogen gas strictly to the syn face, yielding (Z)-10-dodecen-1-ol[3].

SyntheticWorkflow A 10-Dodecyn-1-ol (Precursor) B LiAlH4, Diglyme, 160°C (trans-Reduction) A->B C H2, Lindlar Catalyst (cis-Reduction) A->C D (E)-10-Dodecen-1-ol B->D E (Z)-10-Dodecen-1-ol C->E F Ac2O, Pyridine (Acetylation) D->F G Ac2O, Pyridine (Acetylation) E->G H (E)-10-Dodecenyl Acetate (Final Pheromone) F->H I (Z)-10-Dodecenyl Acetate (Final Pheromone) G->I

Divergent stereoselective synthetic workflows from 10-dodecyn-1-ol precursor.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of (E)-10-Dodecen-1-ol via Hydride Reduction

Objective: Stereoselective anti-addition reduction of 10-dodecyn-1-ol[1].

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Purge the system continuously with Argon. Causality: LiAlH₄ reacts violently with atmospheric moisture; an inert atmosphere is critical for safety and yield.

  • Reagent Mixing: Suspend LiAlH₄ (1.5 eq) in anhydrous diglyme (50 mL) under vigorous magnetic stirring.

  • Addition: Dissolve 10-dodecyn-1-ol (1.0 eq) in 20 mL of anhydrous diglyme. Add this solution dropwise over 30 minutes to manage the exothermic reaction.

  • Reflux: Elevate the temperature to 160 °C and reflux for 48 hours[1].

  • Self-Validation (In-Process): Monitor reaction progress via Thin Layer Chromatography (TLC) using a hexane:acetone (5:1) mobile phase[1]. The reaction is complete when the precursor spot fully disappears.

  • Quenching: Cool the mixture to 0 °C. Carefully quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O) to precipitate aluminum salts as a granular white solid.

  • Isolation: Filter the salts, extract the aqueous layer with diethyl ether, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Self-Validation (Analytical): Confirm the product via GC-MS. The precursor exhibits a molecular ion peak at m/z 182[1]. Successful conversion is confirmed by a shift in retention time and the diagnostic fragmentation pattern of the (E)-alkene.

Protocol B: Acetylation to (E)-10-Dodecenyl Acetate

Objective: Conversion of the intermediate alcohol to the final pheromone acetate[1].

  • Reaction: Dissolve the purified (E)-10-dodecen-1-ol in anhydrous pyridine (2.0 eq) at 0 °C. Add acetic anhydride (1.5 eq) dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Dilute with ice water and extract with dichloromethane. Wash the organic layer successively with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Self-Validation (Analytical): Validate the final product via Infrared (IR) spectroscopy. The broad hydroxyl (-OH) stretch of the precursor at ~3300 cm⁻¹ must completely disappear, replaced by a sharp, intense ester carbonyl (C=O) stretch at ~1740 cm⁻¹.

Quantitative Data Presentation

The following table summarizes the comparative metrics between the two primary synthetic pathways utilizing the 10-dodecyn-1-ol precursor.

Parametertrans-Reduction Pathwaycis-Reduction Pathway
Precursor 10-Dodecyn-1-ol10-Dodecyn-1-ol
Reagents LiAlH₄, DiglymeH₂, Lindlar Catalyst, Quinoline
Reaction Temperature 160 °C25 °C (Room Temperature)
Stereochemical Mechanism Anti-addition of hydrideSyn-addition of hydrogen
Intermediate Product (E)-10-Dodecen-1-ol(Z)-10-Dodecen-1-ol
Final Acetylated Product (E)-10-Dodecenyl Acetate(Z)-10-Dodecenyl Acetate
Typical Yield (Reduction) ~83%85–90%
Primary Target Pest Phyllonorycter blancardellaVarious Lepidoptera

Conclusion

10-dodecyn-1-ol is an indispensable building block in chemical ecology. By applying rigorous, self-validating synthetic protocols, researchers can exploit the alkyne moiety to achieve near-perfect stereocontrol. Whether utilizing high-temperature hydride reduction for (E)-isomers or poisoned catalytic hydrogenation for (Z)-isomers, this precursor ensures the high isomeric purity required to successfully trigger olfactory signal transduction in target insect populations.

References

  • Title: A New Synthesis of (E)
  • Source: benchchem.
  • Title: CAS 28079-04-1 ((Z)-8-Dodecen-1-yl acetate)

Sources

Method

Oxidation techniques for converting 10-dodecyn-1-ol to 10-dodecynoic acid

Application Note: Selective Oxidation Techniques for Converting 10-Dodecyn-1-ol to 10-Dodecynoic Acid Introduction & Mechanistic Rationale 10-Dodecynoic acid is a critical intermediate in the synthesis of specialized lip...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Selective Oxidation Techniques for Converting 10-Dodecyn-1-ol to 10-Dodecynoic Acid

Introduction & Mechanistic Rationale

10-Dodecynoic acid is a critical intermediate in the synthesis of specialized lipids, insect pheromones, and mechanism-based inhibitors targeting cytochrome P450 enzymes (such as lauric acid hydroxylases)[1]. The synthesis of 10-dodecynoic acid from its corresponding primary alcohol, 10-dodecyn-1-ol, presents a distinct chemoselectivity challenge: the complete oxidation of the terminal C1 primary alcohol to a carboxylic acid without inducing the oxidative cleavage of the internal C10-C11 alkyne.

Alkynes are electron-rich functional groups that are highly susceptible to over-oxidation by strong transition-metal oxidants (e.g., KMnO₄ or RuO₄), which typically cleave the triple bond to yield two separate carboxylic acid fragments. Consequently, the chosen oxidation strategy must operate under conditions mild enough to leave the alkyne unperturbed, while maintaining sufficient oxidative potential to drive the alcohol through the aldehyde intermediate to the final carboxylic acid[2].

Strategy Selection

This application note details two validated methodologies for this transformation:

  • TEMPO-Mediated Oxidation (Zhao’s Modification) : The preferred modern approach. It utilizes catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in a biphasic system with sodium chlorite (NaClO₂) as the stoichiometric terminal oxidant and catalytic sodium hypochlorite (NaOCl) as the initiator[3]. This method is exceptionally mild, avoids toxic heavy metals, and is completely tolerant of alkynes[2].

  • Modified Jones Oxidation : The classic benchmark. While chromic acid is a harsh oxidant, E.R.H. Jones originally developed this reagent specifically to oxidize alkynols without cleaving sensitive triple bonds[4]. It requires strict temperature control and titration-like addition to prevent kinetic over-oxidation[5].

Experimental Workflows

OxidationWorkflow Substrate 10-Dodecyn-1-ol (Starting Material) Decision Select Oxidation Strategy Substrate->Decision TEMPO TEMPO / NaClO / NaClO2 (Mild, Biphasic System) Decision->TEMPO Primary (Green) Jones Modified Jones Reagent (CrO3 / H2SO4 / Acetone) Decision->Jones Classic (Harsh) Product 10-Dodecynoic Acid (Target Product) TEMPO->Product >90% Yield No Alkyne Cleavage Jones->Product ~75% Yield Trace Cleavage

Oxidation pathways for converting 10-dodecyn-1-ol to 10-dodecynoic acid.

Protocol 1: TEMPO/NaClO₂-Catalyzed Oxidation (The Modern Standard)

Causality & Design : This protocol leverages a one-pot, two-step cascade. TEMPO is oxidized by NaOCl to its active oxoammonium cation, which selectively oxidizes the primary alcohol to an aldehyde. The aldehyde is subsequently oxidized to the carboxylic acid by NaClO₂[3]. A phosphate buffer (pH ~6.5) is critical to prevent the disproportionation of NaClO₂ into explosive chlorine dioxide gas, while acetonitrile acts as a co-solvent to ensure the lipophilic 10-dodecyn-1-ol remains accessible to the aqueous oxidants.

Materials:

  • 10-Dodecyn-1-ol (1.0 equiv, 10 mmol)

  • TEMPO (0.05 equiv, 0.5 mmol)

  • Sodium chlorite (NaClO₂, 80% technical grade, 2.0 equiv, 20 mmol)

  • Sodium hypochlorite (NaOCl, 10-12% aqueous solution, 0.05 equiv, 0.5 mmol)

  • Sodium phosphate monobasic (NaH₂PO₄) buffer (0.67 M, pH 6.5)

  • Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Substrate Dissolution : Dissolve 10-dodecyn-1-ol in 50 mL of Acetonitrile in a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Buffer & Catalyst Addition : Add 35 mL of the NaH₂PO₄ buffer. Add the TEMPO catalyst (78 mg). The solution will turn a pale orange/red color.

  • Terminal Oxidant Addition : Add NaClO₂ (~2.26 g of 80% reagent) directly to the stirring mixture.

  • Initiation : Cool the flask to 0 °C in an ice bath. Dropwise, add the catalytic NaOCl solution. Self-Validation Cue: The reaction mixture will temporarily darken as the oxoammonium cation is generated, confirming initiation.

  • Reaction Progression : Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material spot disappears.

  • Quenching : Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidants. Stir for 15 minutes.

  • Extraction : Acidify the aqueous layer to pH 2 using 1M HCl. Extract the mixture with Ethyl Acetate (3 x 50 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 10-dodecynoic acid.

Protocol 2: Modified Jones Oxidation (The Classic Benchmark)

Causality & Design : The Jones reagent relies on chromic acid (H₂CrO₄) generated in situ[6]. Acetone is strictly required as the solvent because it reacts with excess oxidant, acting as a buffer against over-oxidation[4]. Strict temperature control (0 °C) is mandatory to kinetically favor alcohol oxidation over alkyne cleavage.

Materials:

  • 10-Dodecyn-1-ol (1.0 equiv, 10 mmol)

  • Jones Reagent (2.67 M CrO₃ in aqueous H₂SO₄)

  • Acetone (HPLC grade, free of oxidizable impurities)

  • Isopropanol (for quenching)

Step-by-Step Methodology:

  • Reagent Preparation : Prepare Jones Reagent by dissolving 26.7 g of CrO₃ in 23 mL of concentrated H₂SO₄, then dilute with water to a final volume of 100 mL.

  • Substrate Dissolution : Dissolve 10-dodecyn-1-ol in 60 mL of Acetone. Cool the flask strictly to 0 °C in an ice-water bath.

  • Titration-like Oxidation : Add the Jones Reagent dropwise via an addition funnel. Self-Validation Cue: The orange Cr(VI) solution will immediately turn opaque green as Cr(III) precipitates[6]. Continue addition until a faint orange-brown tint persists in the supernatant, indicating a slight excess of oxidant.

  • Reaction Progression : Stir at 0 °C for an additional 15 minutes. Do not allow the reaction to warm to room temperature, as this risks alkyne cleavage.

  • Quenching : Add 5 mL of Isopropanol. The excess orange Cr(VI) will be consumed by oxidizing the isopropanol to acetone, turning the entire mixture distinctively green[6].

  • Workup : Decant the supernatant from the heavy green chromium salts. Wash the salts with diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

Data Presentation: Protocol Comparison

ParameterTEMPO / NaClO / NaClO₂Modified Jones Oxidation
Typical Yield 88 – 94%70 – 78%
Alkyne Tolerance Excellent (No cleavage observed)Moderate (Trace cleavage if warmed)
Reaction Temperature Room TemperatureStrictly 0 °C
Environmental Impact Low (Aqueous benign byproducts)High (Toxic Chromium(VI) waste)
Scalability ExcellentPoor (Exothermic, heavy metal disposal)
Visual Indicators Red/Orange to Pale YellowOrange to Opaque Green

Self-Validation & Troubleshooting

To verify the structural integrity of the synthesized 10-dodecynoic acid and ensure the alkyne remains intact, utilize the following spectroscopic markers:

  • Infrared (IR) Spectroscopy : Successful oxidation is confirmed by the disappearance of the sharp, broad primary alcohol O-H stretch (~3300 cm⁻¹) and the appearance of a very broad carboxylic acid O-H stretch (3200–2500 cm⁻¹) coupled with a strong, sharp carbonyl C=O stretch at ~1710 cm⁻¹.

  • Nuclear Magnetic Resonance (¹H NMR) : The triplet corresponding to the carbinol protons (-CH₂-OH) at ~3.6 ppm will completely disappear. A new triplet corresponding to the methylene protons adjacent to the carboxylic acid (-CH₂-COOH) will appear at ~2.3 ppm. The internal alkyne protons (CH₃-C≡C-CH₂-) should remain unshifted and integrate correctly, proving the triple bond was not cleaved.

References

  • [5]

  • [4] 3.[6] 4.[2] 5.[3] 6.[1]

Sources

Application

Application Note: Strategic Esterification of 10-Dodecyn-1-ol in Lipid and Pheromone Synthesis

Executive Summary 10-Dodecyn-1-ol (CAS 69221-99-4) is a versatile 12-carbon aliphatic primary alcohol characterized by an internal alkyne at the C10 position[1]. In advanced organic synthesis and drug development, it ser...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

10-Dodecyn-1-ol (CAS 69221-99-4) is a versatile 12-carbon aliphatic primary alcohol characterized by an internal alkyne at the C10 position[1]. In advanced organic synthesis and drug development, it serves as a critical structural building block. It is prominently utilized in the total synthesis of (E)-10-dodecenyl acetate—the major sex pheromone of the spotted tentiform leafminer (Phyllonorycter blancardella)[2]—and acts as a precursor for functionalized polyacetylenes bearing luminescent biphenyl pendants[3].

Because the molecule contains both a reactive primary hydroxyl group and an internal alkyne, the esterification protocol must be carefully designed. Harsh conditions can lead to alkyne isomerization or hydration, compromising the structural integrity of the final lipid or probe. This guide details a highly efficient, mild esterification protocol optimized for 10-dodecyn-1-ol.

Mechanistic Rationale & Causality

The presence of the C10-C11 triple bond dictates the chemical boundaries of the esterification strategy:

  • Avoidance of Fischer Esterification: Traditional Fischer esterification relies on strong mineral acids (e.g., H2​SO4​ ) and elevated temperatures. These conditions are strictly contraindicated for 10-dodecyn-1-ol, as trace water in the presence of strong acid can trigger the Markovnikov hydration of the internal alkyne, yielding an undesired ketone byproduct.

  • Selection of Steglich Conditions (EDC/DMAP): To preserve the alkyne, a mild, room-temperature coupling strategy is required. Steglich esterification is the optimal pathway.

  • EDC vs. DCC: While Dicyclohexylcarbodiimide (DCC) is a traditional coupling agent, it generates dicyclohexylurea (DCU)—a byproduct that is partially soluble in organic solvents and notoriously difficult to remove completely. By substituting DCC with 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), the reaction generates a strictly water-soluble urea byproduct. This allows for complete byproduct removal during a simple aqueous wash, drastically simplifying downstream purification.

  • The Catalytic Role of DMAP: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It rapidly attacks the transient O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This crucial interception prevents the O-acylisourea from undergoing a dead-end[1,3]-sigmatropic rearrangement into an unreactive N-acylurea.

Reaction Workflow

G A 10-Dodecyn-1-ol (Primary Alcohol) C EDC·HCl / DMAP Activation (0 °C) A->C B Carboxylic Acid (R-COOH) B->C D O-Acylisourea Intermediate C->D Fast Activation E 10-Dodecyn-1-yl Ester (Target Product) D->E DMAP-Assisted Nucleophilic Attack F Water-Soluble Urea (Byproduct) D->F Aqueous Displacement

Caption: Logical workflow of the Steglich esterification of 10-dodecyn-1-ol using EDC/DMAP.

Quantitative Method Comparison

To justify the selection of the EDC/DMAP protocol, the following table summarizes the quantitative and qualitative metrics of various esterification methods when applied to alkynyl alcohols.

Table 1: Comparative Evaluation of Esterification Methods for Alkynyl Alcohols

Esterification MethodReagent SystemTypical YieldAlkyne StabilityWorkup Complexity
Steglich (EDC) EDC·HCl, DMAP, CH2​Cl2​ 85 – 95% Excellent Low (Water-soluble byproduct)
Steglich (DCC)DCC, DMAP, CH2​Cl2​ 80 – 90%ExcellentHigh (Insoluble DCU removal)
Acyl ChlorideR-COCl, Et3​N , DMAP75 – 85%Moderate ( HCl generated)Moderate
FischerR-COOH, H2​SO4​ , Heat< 50%Poor (Risk of hydration)Low
Step-by-Step Protocol: Synthesis of 10-Dodecyn-1-yl Esters

Scale: 5.0 mmol (Adjust volumetrically for scale-up) Environment: Fume hood, inert atmosphere (Nitrogen or Argon).

Phase 1: Reagent Preparation & Activation
  • Solvent Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon. Add 20 mL of anhydrous Dichloromethane (DCM).

  • Substrate Solubilization: Add 5.0 mmol of the target Carboxylic Acid (e.g., acetic acid or a functionalized lipid tail) and 5.5 mmol (1.1 equiv) of 10-Dodecyn-1-ol to the stirring DCM.

  • Catalyst Introduction: Add 0.5 mmol (0.1 equiv) of DMAP. Stir until the mixture is completely homogeneous.

  • Thermal Control: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Cooling mitigates the exothermic nature of the carbodiimide activation, preventing localized heating that could lead to side reactions.

  • Coupling Agent Addition: Slowly add 6.0 mmol (1.2 equiv) of EDC·HCl in three equal portions over 10 minutes.

Phase 2: Reaction Execution & Self-Validation
  • Incubation: Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath. Allow the mixture to warm to room temperature (20–25 °C) and stir for 12 hours.

  • Self-Validating Checkpoint (Visual): Unlike DCC reactions which turn cloudy due to precipitating urea, the EDC reaction mixture should remain a clear, homogeneous solution.

  • Self-Validating Checkpoint (TLC): Spot the reaction mixture against a 10-dodecyn-1-ol standard on a silica gel TLC plate. Elute with Hexanes:Ethyl Acetate (8:2).

    • Validation: Stain the plate with KMnO4​ . The primary alcohol starting material (lower Rf​ ) should be consumed, replaced by a new, less polar spot (higher Rf​ ). The new spot will rapidly reduce KMnO4​ , confirming the internal alkyne remains intact.

Phase 3: Workup & Purification
  • Quenching: Dilute the reaction mixture with 20 mL of DCM and quench by adding 20 mL of saturated aqueous NH4​Cl . Transfer to a separatory funnel.

  • Phase Separation: Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.

  • Byproduct Removal:

    • Wash the combined organics with 20 mL of 0.1 M HCl to protonate and remove the DMAP catalyst.

    • Wash with 20 mL of saturated aqueous NaHCO3​ to neutralize trace acid and remove any unreacted carboxylic acid.

    • Wash with 20 mL of brine to remove residual water.

  • Drying & Isolation: Dry the organic phase over anhydrous Na2​SO4​ . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 10-dodecyn-1-yl ester.

  • Final Purification: If ultra-high purity is required for biological assays, purify the crude oil via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

References
  • Chemical Properties of 10-Dodecyn-1-ol (CAS 69221-99-4) . Cheméo. Available at:[Link]

  • A New Synthesis of (E)-10-Dodecenyl Acetate the Major Sex Pheromonal Component of Phyllonorycter blancardella . bch.ro. Available at:[Link]

  • Syntheses and Mesomorphic and Luminescent Properties of Disubstituted Polyacetylenes Bearing Biphenyl Pendants . Macromolecules - ACS Publications. Available at:[Link]

Sources

Method

Advanced Sonogashira Cross-Coupling Protocols Utilizing 10-Dodecyn-1-ol: A Technical Application Note

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, protocol self-validation, and optimization of aliphatic alkynol cross-coupling. Introduction & S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Focus: Mechanistic causality, protocol self-validation, and optimization of aliphatic alkynol cross-coupling.

Introduction & Strategic Importance

The Sonogashira cross-coupling reaction is a cornerstone methodology in organic synthesis, utilizing a palladium catalyst and a copper co-catalyst to forge sp²-sp carbon-carbon bonds between aryl/vinyl halides and terminal alkynes[1]. Within drug development and agrochemical synthesis, 10-dodecyn-1-ol serves as a highly valuable bifunctional C12 building block. It features a terminal alkyne primed for cross-coupling and a primary hydroxyl group that can be further functionalized or left unprotected to serve as a hydrogen-bond donor.

This specific alkynol is frequently utilized in the stereoselective synthesis of complex natural products and insect sex pheromones, such as the agricultural pest control agent (E)-10-dodecenyl acetate[2]. Because 10-dodecyn-1-ol is a long-chain aliphatic alkyne, it presents unique synthetic challenges compared to standard aromatic alkynes (e.g., phenylacetylene). Its high lipophilicity and lower alkyne acidity demand precise tuning of solvent polarity, base strength, and catalytic cycles to achieve high yields and prevent side reactions[3].

Mechanistic Causality: The Dual Catalytic Cycle

To master the coupling of 10-dodecyn-1-ol, one must understand the interplay between the Palladium(0) and Copper(I) catalytic cycles. While copper-free variants have been developed to align with green chemistry principles[4], the classical Pd/Cu dual system remains the most robust and kinetically favorable approach for less reactive aliphatic alkynes[5].

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the aryl/vinyl halide.

  • Copper Cycle: The amine base deprotonates 10-dodecyn-1-ol, facilitating the formation of a copper acetylide intermediate. Because aliphatic alkynes have a higher pKa than aromatic ones, a sufficient concentration of a competent amine base is critical.

  • Intersection: The copper acetylide undergoes transmetalation with the Pd(II) complex, transferring the aliphatic chain. Subsequent reductive elimination yields the coupled product and regenerates Pd(0).

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl/Vinyl Halide) Pd0->OxAdd R-X TransMet Transmetalation (Copper Acetylide) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Coupled Alkyne Product RedElim->Product CuCycle Copper(I) Cycle (10-Dodecyn-1-ol) CuCycle->TransMet Cu-Alkyne Base Amine Base (Deprotonation) Base->CuCycle HX removal

Caption: Sonogashira Pd/Cu dual catalytic cycle for 10-dodecyn-1-ol cross-coupling.

Quantitative Data: Optimization of Reaction Conditions

Solvent polarity drastically affects the reaction rate and yield, requiring a delicate balance to dissolve both the highly lipophilic 10-dodecyn-1-ol and the inorganic metal complexes[3]. The table below summarizes the causality behind condition optimization for this specific substrate.

Condition SetCatalyst SystemSolvent / BaseTempYield (%)Causality / Mechanistic Observation
A (Standard) Pd(PPh₃)₂Cl₂ / CuITHF / Et₃N (1:1)25 °C85% Optimal dielectric balance. THF dissolves the lipophilic C12 chain, while Et₃N efficiently drives the Cu-acetylide formation.
B (High Temp) Pd(PPh₃)₂Cl₂ / CuIDMF / Et₃N60 °C72%Elevated temperatures in highly polar DMF accelerate transmetalation but increase the rate of Glaser homocoupling byproducts.
C (Cu-Free) Pd(OAc)₂ / XPhosMeCN / Cs₂CO₃80 °C68%Prevents homocoupling completely[4], but requires specialized bulky ligands and high heat to force transmetalation without Cu.
D (Aqueous) PdCl₂(dppf) / CuIH₂O / iPr₂NH50 °C<20%The extreme hydrophobicity of the 10-dodecyn-1-ol aliphatic tail causes phase separation, stalling the reaction.

Self-Validating Experimental Protocol

This protocol is engineered for the coupling of 10-dodecyn-1-ol with an aryl iodide. It incorporates self-validating checkpoints to ensure reaction integrity.

Workflow Visualization

G Degas 1. Degassing (Argon Sparging) Load 2. Reagent Loading (Pd, Cu, Substrates) Degas->Load React 3. Reaction & Monitoring (TLC/LC-MS) Load->React Quench 4. Quench & Workup (NH4Cl wash) React->Quench Purify 5. Purification (Silica Gel) Quench->Purify

Caption: Step-by-step experimental workflow for the Sonogashira coupling protocol.

Step-by-Step Methodology

1. System Deoxygenation (Critical Step)

  • Procedure: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%) and CuI (0.04 equiv, 4 mol%). Seal the flask, evacuate, and backfill with ultra-pure Argon (repeat for 3 cycles).

  • Causality: Oxygen is the primary driver for the oxidative Glaser homocoupling of terminal alkynes. Rigorous deoxygenation ensures 10-dodecyn-1-ol is funneled exclusively into the cross-coupling pathway, preserving stoichiometry.

2. Solvent and Electrophile Introduction

  • Procedure: Inject anhydrous THF (0.2 M relative to substrate) and anhydrous Triethylamine (Et₃N) in a 1:1 v/v ratio. Add the aryl iodide (1.0 equiv). Sparge the resulting solution with Argon for 10 minutes.

3. Alkyne Addition & Reaction Initiation

  • Procedure: Add 10-dodecyn-1-ol (1.2 equiv) dropwise via a syringe over 5 minutes at room temperature (25 °C).

  • Causality: The hydroxyl group of 10-dodecyn-1-ol generally does not require protection under these mild conditions. Dropwise addition maintains a low steady-state concentration of the free alkyne, further suppressing any residual homocoupling kinetics.

4. Reaction Monitoring (Self-Validation)

  • Procedure: Allow the reaction to stir at room temperature. Monitor progress via TLC (Hexanes/EtOAc 4:1) every 2 hours.

  • Validation Check: The reaction is deemed complete when the limiting reagent (aryl iodide) is fully consumed. Look for the appearance of a new, less polar spot that is UV-active and stains strongly with KMnO₄ (indicating the internal alkyne).

5. Quenching and Extraction

  • Procedure: Dilute the reaction mixture with diethyl ether (3x reaction volume). Quench by adding an equal volume of saturated aqueous NH₄Cl solution. Stir vigorously for 15 minutes.

  • Causality: The NH₄Cl effectively complexes with the copper salts, drawing them into the aqueous layer (which will turn visibly blue). This prevents heavy metal streaking and contamination during subsequent chromatography.

6. Isolation and Purification

  • Procedure: Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure. Purify the crude oil via flash column chromatography on silica gel to isolate the pure functionalized alkynol.

References

  • A New Synthesis of (E)-10-Dodecenyl Acetate the Major Sex Pheromonal Component of Phyllonorycter blancardella. ResearchGate. 2

  • Sonogashira coupling. Wikipedia. 1

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. 4

  • Recent Advances in Sonogashira Reactions. ResearchGate. 5

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. LUCP. 3

Sources

Application

Acetylation of 10-dodecyn-1-ol to 10-dodecyn-1-yl acetate for pest control

Application Note: High-Yield Acetylation of 10-Dodecyn-1-ol to 10-Dodecyn-1-yl Acetate for Lepidopteran Pheromone Synthesis Agrochemical Significance & Biological Context The spotted tentiform leafminer (Phyllonorycter b...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Yield Acetylation of 10-Dodecyn-1-ol to 10-Dodecyn-1-yl Acetate for Lepidopteran Pheromone Synthesis

Agrochemical Significance & Biological Context

The spotted tentiform leafminer (Phyllonorycter blancardella) is a highly destructive microlepidopteran pest that infests apple and pear orchards across the Holarctic region[1]. Severe infestations compromise fruit quality and tree vigor[2]. To combat this without over-relying on broad-spectrum insecticides, modern integrated pest management (IPM) utilizes synthetic sex pheromones for ecological monitoring and mating disruption[3].

The primary sex pheromone of P. blancardella is (E)-10-dodecen-1-yl acetate[2]. In industrial and laboratory syntheses, the construction of this molecule frequently relies on the alkyne intermediate 10-dodecyn-1-ol . By first acetylating 10-dodecyn-1-ol to form 10-dodecyn-1-yl acetate , chemists protect the terminal hydroxyl group. This allows for a subsequent stereoselective dissolving metal reduction (e.g., Birch reduction) to yield the highly pure (E)-alkene directly, bypassing the need for complex protection/deprotection workflows[2].

Mechanistic Design & Causality

Classical acetylation protocols for long-chain aliphatic alkynes often utilize neat pyridine and acetic anhydride (Ac₂O) at elevated temperatures (e.g., 90 °C for 2 hours)[2]. While effective, these harsh thermodynamic conditions can lead to the formation of colored byproducts, require rigorous acidic workups to remove stoichiometric pyridine, and pose scale-up hazards.

To optimize this transformation for drug development and agrochemical professionals, this protocol employs a modernized, kinetically driven approach using 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and Triethylamine (TEA) as an auxiliary base in Dichloromethane (DCM).

Causality of the Catalytic System: DMAP is significantly more nucleophilic than the aliphatic alcohol. It rapidly attacks acetic anhydride to generate a highly electrophilic N-acylpyridinium intermediate. The hydroxyl group of 10-dodecyn-1-ol then attacks this activated complex, transferring the acetyl group and regenerating the DMAP catalyst. TEA is included as a stoichiometric acid scavenger; it neutralizes the liberated acetic acid to form triethylammonium acetate, driving the reaction to completion at room temperature and preventing the acidic degradation of the product.

Mechanism SM 10-Dodecyn-1-ol (Nucleophile) Int N-Acylpyridinium Ion (Activated Complex) SM->Int Alcohol attack Ac2O Acetic Anhydride (Acetyl Donor) Ac2O->Int DMAP attack Cat DMAP / TEA (Catalyst / Base) Cat->Int Catalysis Prod 10-Dodecyn-1-yl Acetate (Target Product) Int->Prod Acetyl transfer Byp TEA-OAc (Neutralized Byproduct) Int->Byp Proton transfer

Fig 1: DMAP-catalyzed acetylation mechanism of 10-dodecyn-1-ol.

Experimental Protocol

This methodology is designed as a self-validating system. Each step includes built-in rationale to ensure high-fidelity execution and troubleshooting.

Step 1: Reaction Setup

  • Action: In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of 10-dodecyn-1-ol in 50 mL of anhydrous Dichloromethane (DCM). Add 15.0 mmol of Triethylamine (TEA) and 1.0 mmol of DMAP.

  • Causality: Argon prevents moisture from hydrolyzing the acetic anhydride. DCM is chosen for its excellent solvation properties and low boiling point, facilitating easy removal during workup.

Step 2: Reagent Addition

  • Action: Cool the flask to 0 °C using an ice-water bath. Slowly add 12.0 mmol of Acetic Anhydride dropwise via syringe over 10 minutes.

  • Causality: The formation of the N-acylpyridinium ion is exothermic. Dropwise addition at 0 °C controls the reaction rate, preventing localized heating that could lead to side reactions or solvent boil-off.

Step 3: Propagation & Validation

  • Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate mobile phase. The reaction is complete when the polar starting material spot (Rf ~ 0.2) is entirely replaced by the non-polar product spot (Rf ~ 0.6).

Step 4: Quenching & Workup

  • Action: Quench the reaction by adding 10 mL of distilled water and stirring for 10 minutes. Transfer to a separatory funnel.

  • Causality: Water hydrolyzes any unreacted acetic anhydride into acetic acid.

  • Action: Wash the organic layer successively with 1M HCl (2 × 25 mL), saturated aqueous NaHCO₃ (2 × 25 mL), and brine (25 mL).

  • Causality: The 1M HCl wash protonates TEA and DMAP, pulling these nitrogenous bases into the aqueous layer. The NaHCO₃ wash neutralizes residual acetic acid and HCl (visually validated by the cessation of CO₂ gas evolution). Brine removes bulk water from the organic phase.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Pass the crude oil through a short silica gel plug (eluting with Hexanes) to yield pure 10-dodecyn-1-yl acetate.

Workflow S1 Setup (DCM, 0 °C) S2 Addition (Ac2O dropwise) S1->S2 S3 Reaction (RT, 2h) S2->S3 S4 Workup (HCl, NaHCO3) S3->S4 S5 Purification (Silica Plug) S4->S5

Fig 2: Experimental workflow for the synthesis of 10-dodecyn-1-yl acetate.

Data Presentation & Analytical Validation

To ensure rigorous quality control prior to downstream reductive steps, the quantitative parameters and analytical markers of the reaction are summarized below.

Table 1: Reaction Stoichiometry & Function

ReagentMW ( g/mol )EquivalentsVolume/Mass (per 10 mmol)Function
10-Dodecyn-1-ol182.301.0 eq1.82 gLimiting Reactant
Acetic Anhydride102.091.2 eq1.13 mLAcetyl Donor
Triethylamine (TEA)101.191.5 eq2.09 mLAcid Scavenger
DMAP122.170.1 eq122 mgNucleophilic Catalyst
Dichloromethane84.930.2 M50.0 mLSolvent

Table 2: Analytical Validation Markers

Analytical TechniqueKey Signals / MarkersDiagnostic Significance
TLC (9:1 Hex/EtOAc)Rf ~ 0.6 (Product)Rf ~ 0.2 (Alcohol)Confirms complete conversion of the starting material.
¹H NMR (CDCl₃)δ 4.05 (t, 2H, -CH₂ -O-Ac)Downfield shift from ~3.6 ppm confirms successful esterification.
¹H NMR (CDCl₃)δ 2.05 (s, 3H, -O-CO-CH₃ )Appearance of the acetate methyl group singlet.
GC-MS (EI, 70 eV)m/z 164 [M - AcOH]⁺Loss of acetic acid (60 Da) is highly characteristic for aliphatic acetates.

References

  • Title: A New Synthesis of (E)
  • Title: Phyllonorycter blancardella (spotted tentiform leafminer)
  • Title: PRODUCTION OF FATTY OLEFIN DERIVATIVES VIA OLEFIN METATHESIS (EP 3377465 B1)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield and selectivity in 10-dodecyn-1-ol synthesis reactions

Welcome to the technical support center for the synthesis of 10-dodecyn-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 10-dodecyn-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve both yield and selectivity in your experiments.

Overview of the Core Synthetic Challenge

The synthesis of 10-dodecyn-1-ol, a bifunctional molecule containing a terminal alkyne and a primary alcohol, presents a classic chemoselectivity challenge. The terminal alkyne proton is weakly acidic (pKa ≈ 25), while the alcohol proton is significantly more acidic (pKa ≈ 16-18). Consequently, any strong base used to deprotonate the alkyne for subsequent alkylation will first deprotonate the alcohol, rendering the intended reaction pathway ineffective.[1]

Therefore, a robust synthetic strategy must involve the temporary masking, or "protection," of the hydroxyl group. The overall workflow is a three-stage process:

  • Protection: The hydroxyl group of a suitable starting material is converted into a protecting group that is inert to the strong bases used in the subsequent step.

  • Carbon-Carbon Bond Formation: An acetylide anion is generated and undergoes an SN2 reaction with an appropriate electrophile to construct the 12-carbon backbone.

  • Deprotection: The protecting group is selectively removed to reveal the desired 10-dodecyn-1-ol product.

G cluster_workflow General Synthetic Workflow Start Select Starting Materials (e.g., 8-bromo-1-octanol) Protect Step 1: Alcohol Protection Start->Protect Introduce protecting group Couple Step 2: C-C Bond Formation (Alkylation of Acetylide) Protect->Couple Protected intermediate Deprotect Step 3: Deprotection Couple->Deprotect Protected final product End Final Product: 10-dodecyn-1-ol Deprotect->End Isolate pure product

Caption: High-level workflow for 10-dodecyn-1-ol synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group for the alcohol absolutely necessary?

As mentioned, the alcohol's proton is far more acidic than the terminal alkyne's proton. When a strong base like an organolithium reagent (e.g., n-BuLi) or sodium amide (NaNH₂) is introduced, it will preferentially and rapidly deprotonate the -OH group to form an alkoxide.[1] This quenched base is then unable to deprotonate the alkyne, and the desired carbon-carbon bond formation will not occur. The alkoxide itself may react with the alkyl halide, but this would form an ether, not the target molecule.

Q2: Which alcohol protecting group is best for this synthesis?

The ideal protecting group should be easy to install, stable to strongly basic and nucleophilic conditions, and easy to remove with high yield without affecting the alkyne. Silyl ethers are the most common and effective choice.[2]

Protecting GroupAbbreviationInstallation ReagentStability (vs. Base)Deprotection ConditionsComments
tert-Butyldimethylsilyl TBDMS or TBSTBDMS-Cl, ImidazoleExcellentF⁻ (TBAF), or mild acid (e.g., PPTS)Highly Recommended. Robust, common, and offers selective removal.[3]
Trimethylsilyl TMSTMS-Cl, Et₃NModerateMild acid, F⁻, or even methanol.Often too labile (easily removed) for multi-step synthesis involving strong bases.[2]
Tetrahydropyranyl THPDihydropyran (DHP), p-TsOHExcellentAqueous Acid (e.g., HCl, p-TsOH)Creates a new stereocenter, which can complicate NMR analysis. Stable to bases.[4]

Q3: What is the most reliable method for the C-C bond formation step?

The alkylation of lithium acetylide with a protected bromo-alcohol is a highly reliable and scalable method. Lithium acetylide can be generated in situ from acetylene gas or more conveniently from lithium acetylide-ethylenediamine complex. This nucleophile then displaces a halide from an 8-carbon chain that already contains the protected alcohol functionality (e.g., 1-bromo-8-(tert-butyldimethylsilyloxy)octane).

Q4: How can I monitor the progress of each reaction step?

Thin-Layer Chromatography (TLC) is the most effective technique. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate).

  • Protection: The protected product will have a higher Rf value (run further up the plate) than the starting alcohol because it is less polar.

  • Alkylation: The product will have a different Rf than the starting materials. Staining with potassium permanganate (KMnO₄) can help visualize the alkyne product, which will appear as a yellow spot.

  • Deprotection: The final alcohol product will have a much lower Rf value than the protected intermediate, as it is significantly more polar.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

G cluster_troubleshooting Troubleshooting Logic cluster_couple_solutions C-C Coupling Failure Solutions Start Low Yield or Reaction Failure Step Which step failed? (Analyze TLC/NMR) Start->Step Protect_Fail Problem: Protection Step Step->Protect_Fail Low R_f starting material remains Couple_Fail Problem: C-C Coupling Step Step->Couple_Fail Protected starting material remains Deprotect_Fail Problem: Deprotection Step Step->Deprotect_Fail High R_f intermediate remains Couple_Sol_1 Check Base/Solvent Quality (Anhydrous conditions critical) Couple_Fail->Couple_Sol_1 Couple_Sol_2 Verify Halide Reactivity (I > Br > Cl) Couple_Sol_3 Optimize Temperature (Allow warming for S_N2)

Caption: A logical flow for diagnosing synthesis problems.

Issue 1: Low Yield in the Alcohol Protection Step

Q: My protection reaction (e.g., with TBDMS-Cl) is incomplete, and I see significant starting material on my TLC. What went wrong?

A: This is often an issue of moisture or inefficient base.

  • Causality: Silyl ether formation requires a non-nucleophilic base (like imidazole or triethylamine) to neutralize the HCl generated during the reaction. More importantly, silyl chlorides are highly susceptible to hydrolysis. Any water in the solvent (e.g., DCM or DMF) or on the glassware will consume the TBDMS-Cl, preventing it from reacting with your alcohol.

  • Expert Recommendation:

    • Ensure Anhydrous Conditions: Flame-dry your glassware under vacuum and cool it under an inert atmosphere (Nitrogen or Argon). Use a freshly opened bottle of anhydrous solvent or pass it through a solvent purification system.[5]

    • Check Reagent Quality: Imidazole is hygroscopic. Use a freshly opened container or dry it in a vacuum oven.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both TBDMS-Cl and imidazole to drive the reaction to completion.

Issue 2: Failure of the C-C Bond Formation (Alkylation) Step

Q: My TLC shows only my protected bromo-alcohol starting material after attempting the alkylation with lithium acetylide. Why didn't the reaction work?

A: This is a classic problem pointing to the failure of either the nucleophile generation or the SN2 reaction itself.

  • Causality & Mechanism: The reaction is an SN2 displacement of the bromide by the acetylide anion. The success of this step hinges on having a potent nucleophile and a suitable electrophile.

    Caption: SN2 displacement of bromide by the acetylide anion.

  • Expert Recommendation:

    • Anhydrous Conditions are Critical: The acetylide anion is an extremely strong base. Any trace of water in your THF solvent or from the acetylene source will quench it instantly. Ensure all reagents and solvents are scrupulously dry.[5][6]

    • Base Strength & Temperature: If generating the acetylide from acetylene gas with n-BuLi, the deprotonation is typically done at low temperatures (-78 °C). However, the subsequent SN2 alkylation often requires warming to room temperature or even gentle heating to proceed at a reasonable rate.[7]

    • Side Reaction - Elimination: A major competing reaction is E2 elimination, where the acetylide acts as a base, removing a proton from the carbon adjacent to the bromide, forming an alkene. To favor SN2 over E2, use a less-hindered solvent like THF and avoid excessively high temperatures.

    • Consider Additives: For sluggish reactions, adding a co-solvent like HMPA or DMPU (use with caution, as they are hazardous) can help to dissociate ion pairs and increase the nucleophilicity of the acetylide.

Issue 3: Formation of a Symmetric Diyne Byproduct (Glaser Coupling)

Q: During my reaction, I'm observing a byproduct that appears to be a dimer of my alkyne starting material. What is this and how can I prevent it?

A: You are likely observing oxidative homocoupling (Glaser coupling) of the acetylide.

  • Causality: This side reaction is particularly problematic in reactions that use copper catalysts (like Sonogashira couplings, though not the primary route here) but can also occur if trace copper is present or if the reaction is exposed to oxygen.[8][9][10] The acetylide is oxidized, leading to the formation of a symmetric 1,3-diyne.

  • Expert Recommendation:

    • Maintain a Strict Inert Atmosphere: Ensure your reaction is thoroughly degassed and maintained under a positive pressure of high-purity nitrogen or argon. This prevents oxygen from entering the flask and promoting the oxidative coupling.[9]

    • Reagent Purity: Ensure your reagents are free from trace copper or other transition metal impurities that can catalyze this side reaction.

Issue 4: Low Yield or Incomplete Deprotection

Q: I've tried to remove my TBDMS group with TBAF, but the reaction is slow, or I'm getting a low yield of my final alcohol.

A: Deprotection issues with TBAF are usually related to solvent, stoichiometry, or workup.

  • Causality: The fluoride ion in TBAF (tetrabutylammonium fluoride) has a very high affinity for silicon, forming a strong Si-F bond and liberating the alcohol.[2]

  • Expert Recommendation:

    • Solvent Choice: The reaction is typically run in THF. Ensure the THF is of good quality.

    • Stoichiometry: Use a slight excess of TBAF (commercially available as a 1M solution in THF). 1.1 to 1.5 equivalents is usually sufficient.

    • Workup Issues: The resulting silyl fluoride byproduct and excess TBAF can sometimes make the workup tricky, leading to emulsions. After quenching the reaction, a standard aqueous workup followed by extraction with a solvent like diethyl ether or ethyl acetate is necessary. If emulsions form, try adding a small amount of brine to the aqueous layer to break them.

    • Alternative Deprotection: If TBAF is problematic, you can use acidic deprotection. A solution of acetic acid in THF/water or a catalytic amount of PPTS (pyridinium p-toluenesulfonate) in an alcohol solvent can also cleave the TBDMS ether.[3]

Key Experimental Protocols

Safety Precaution: Always perform these reactions in a well-ventilated fume hood. Organolithium reagents are pyrophoric, and strong bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Protection of 8-Bromo-1-octanol with TBDMS
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and cool under a nitrogen atmosphere.

  • Reagents: To the flask, add 8-bromo-1-octanol (1.0 eq), anhydrous dichloromethane (DCM), and imidazole (1.5 eq). Stir until the imidazole dissolves.

  • Addition: Cool the flask to 0 °C in an ice bath. Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) to yield 1-bromo-8-(tert-butyldimethylsilyloxy)octane as a colorless oil.

Protocol 2: Alkylation with Lithium Acetylide
  • Setup: Flame-dry a three-neck round-bottom flask equipped with a stir bar, a low-temperature thermometer, and a gas inlet adapter. Maintain a positive pressure of nitrogen.

  • Reagent: Add lithium acetylide-ethylenediamine complex (1.1 eq) and anhydrous THF to the flask. Cool the resulting slurry to 0 °C.

  • Addition: Add a solution of 1-bromo-8-(tert-butyldimethylsilyloxy)octane (1.0 eq) in anhydrous THF dropwise to the stirred slurry.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours). Monitor by TLC.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[5] Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the protected 10-dodecyn-1-ol.

Protocol 3: TBDMS Deprotection
  • Setup: In a round-bottom flask with a stir bar, dissolve the protected 10-dodecyn-1-ol (1.0 eq) in THF.

  • Addition: Add tetra-n-butylammonium fluoride (TBAF, 1.2 eq, 1M solution in THF) dropwise at room temperature.

  • Reaction: Stir for 2-4 hours, monitoring by TLC. The product will have a significantly lower Rf than the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography (hexane/ethyl acetate) to afford pure 10-dodecyn-1-ol.

References

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved April 7, 2024, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved April 7, 2024, from [Link]

  • Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. (2020). MDPI. [Link]

  • Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)–C(sp2) Bonds. (2023). ACS Publications. [Link]

  • Spoering, R. (2015). Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. CureFFI.org. [Link]

  • Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]

  • Protecting group - Wikipedia. (n.d.). Retrieved April 7, 2024, from [Link]

  • Palladium-Catalyzed Coupling Reaction of Terminal Alkynes with Aryl Iodides in the Presence of Indium Tribromide and Its Application to a One-Pot Synthesis of 2-Phenylindole. (2004). ACS Publications. [Link]

  • Substituted alkyne synthesis by C-C coupling - Organic Chemistry Portal. (n.d.). Retrieved April 7, 2024, from [Link]

  • Use of protecting groups | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved April 7, 2024, from [Link]

  • Palladium-Catalyzed Self-Coupling Reaction of Terminal Alkynes in the Presence of p Chloranil: A Practical Method for the Synthesis of Triethynylethenes. (n.d.). ResearchGate. Retrieved April 7, 2024, from [Link]

Sources

Optimization

Technical Support Center: Preventing Alkyne Isomerization of 10-Dodecyn-1-ol During Prolonged Heating

10-Dodecyn-1-ol is a critical internal alkyne intermediate frequently utilized in the synthesis of pheromones, specialized lipids, and complex natural products. However, subjecting this molecule to prolonged thermal stre...

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Author: BenchChem Technical Support Team. Date: April 2026

10-Dodecyn-1-ol is a critical internal alkyne intermediate frequently utilized in the synthesis of pheromones, specialized lipids, and complex natural products. However, subjecting this molecule to prolonged thermal stress often triggers unintended alkyne migration (isomerization), resulting in the formation of allenes, conjugated dienes, or the terminal alkyne 11-dodecyn-1-ol.

This technical guide is designed to help researchers understand the causality behind these side reactions and implement field-proven, self-validating protocols to preserve the structural integrity of 10-dodecyn-1-ol during high-temperature operations.

Mechanistic Pathways of Thermal Isomerization

To effectively troubleshoot alkyne migration, we must first isolate the root cause. Isomerization during heating is rarely purely thermal; it is almost always catalyzed by trace impurities, decomposing transition metals, or active surfaces that lower the activation energy for a 1,3-proton shift.

AlkyneIsomerization Root 10-Dodecyn-1-ol Thermal Isomerization Base Base-Mediated Pathway Root->Base Metal Transition Metal Decomposition Root->Metal Surface Surface-Catalyzed (Glassware) Root->Surface Allene Allene Intermediate (1,3-Proton Shift) Base->Allene Hydride Metal-Hydride π-Insertion Metal->Hydride Silanol Acidic Silanol Protonation Surface->Silanol PrevBase Use Sterically Hindered Bases (e.g., DIPEA) Allene->PrevBase PrevMetal Add 1,4-Benzoquinone (Hydride Scavenger) Hydride->PrevMetal PrevSurface Silanize Glassware (HMDS Treatment) Silanol->PrevSurface

Mechanistic pathways of 10-dodecyn-1-ol isomerization and targeted prevention strategies.

Troubleshooting & FAQs

Q: Why does my 10-dodecyn-1-ol migrate to 11-dodecyn-1-ol or form internal dienes when heated? A: Alkyne isomerization is driven by the deprotonation of the propargylic carbons (C9 or C12). Even mild bases (like triethylamine) can initiate a 1,3-proton shift at elevated temperatures, forming an unstable allene intermediate that reprotonates to shift the triple bond1[1]. Under strong basic conditions, this manifests as the "alkyne zipper" reaction, which drives the internal alkyne to the terminal position because the resulting acetylide is thermodynamically favorable2[2]. Prolonged heating provides the thermal energy necessary to overcome the kinetic barrier of this stepwise carbanionic process.

Q: I am performing a transition-metal-catalyzed reaction (e.g., cross-coupling or metathesis) at 80°C. How do I stop the alkyne from scrambling? A: Transition metal catalysts (such as Ruthenium or Palladium) often decompose under prolonged thermal stress to form highly active metal-hydride species. These hydrides catalyze positional migration via π-alkyne insertion followed by β-hydride elimination. To prevent this, you must add a hydride scavenger. Electron-deficient 1,4-benzoquinones effectively trap these aberrant hydride species without poisoning the primary catalytic cycle3[3].

Q: Can the reaction vessel itself cause isomerization? A: Yes. Standard borosilicate glassware contains active surface silanol (-SiOH) groups. At high temperatures (>80°C) over extended periods, these weakly acidic sites can mediate protonation/deprotonation sequences that facilitate alkyne migration. Passivating the glassware via silanization removes these active sites.

Quantitative Isomerization Risk Profile

The risk of triple bond migration is highly dependent on the reaction environment. Use the following table to assess the risk profile of your specific experimental conditions.

Condition / ReagentTemperatureIsomerization RiskCausative MechanismPrevention Strategy
Strong Bases (NaNH₂, KAPA, tBuOK)25°C - 80°CVery High Propargylic deprotonation (Alkyne Zipper)Avoid entirely unless the terminal alkyne is the desired product.
Mild Bases (Et₃N, Pyridine)> 60°CModerate to High Thermal 1,3-proton shift via alleneSubstitute with sterically hindered bases (e.g., DIPEA).
Ru/Pd Catalysts > 60°CHigh Metal-hydride π-insertionAdd 1,4-benzoquinone (5-10 mol%) as a hydride scavenger.
Untreated Borosilicate > 80°CLow to Moderate Silanol-mediated protonationPassivate glassware with HMDS prior to use.
Protic Solvents (EtOH, MeOH)> 80°CModerate Solvent-assisted proton transferSwitch to dry, aprotic solvents (Toluene, THF).

Self-Validating Experimental Protocol: Thermally Stable Functionalization

To ensure the structural integrity of 10-dodecyn-1-ol during prolonged heating, follow this self-validating methodology. This protocol incorporates an internal analytical checkpoint to confirm the absence of isomerization before committing to the full reaction duration.

Step 1: Glassware Passivation (Silanization)

Causality: Removes acidic surface silanol groups that catalyze thermal migration.

  • Rinse the reaction flask with a 5% solution of dichlorodimethylsilane in heptane or hexamethyldisilazane (HMDS).

  • Allow the solution to sit for 15 minutes at room temperature.

  • Rinse sequentially with anhydrous toluene, then methanol, and dry in an oven at 120°C for at least 2 hours.

Step 2: Reaction Assembly & Scavenger Addition

Causality: Prevents radical and metal-hydride pathways.

  • Purge the passivated flask with Argon for 10 minutes.

  • Dissolve 10-dodecyn-1-ol in a strictly anhydrous, aprotic solvent (e.g., degassed Toluene).

  • If using transition metals, add 5-10 mol% of 1,4-benzoquinone to the mixture.

  • If a base is required for the reaction, utilize N,N-Diisopropylethylamine (DIPEA) instead of unhindered amines.

Step 3: Heating & Internal Validation Check (The Self-Validating Step)

Causality: Confirms system stability before full thermal commitment.

  • Heat the reaction mixture to the target temperature (e.g., 80°C).

  • Validation Check: After exactly 1 hour of heating, extract a 50 µL aliquot.

  • Analyze the aliquot via FTIR or GC-MS:

    • Pass Condition: The internal alkyne C≡C stretch remains at ~2200-2260 cm⁻¹.

    • Fail Condition (Halt Reaction): Appearance of an allene stretch at ~1950 cm⁻¹ or a terminal alkyne ≡C-H stretch at ~3300 cm⁻¹.

  • If the fail condition is met, immediately cool the reaction, check for basic impurities, and increase the concentration of hydride/radical scavengers.

Step 4: Prolonged Heating & Final Isolation
  • Once the validation check passes, proceed with prolonged heating (up to 24-48 hours) under a continuous Argon atmosphere.

  • Upon completion, quench the reaction at 0°C to instantly freeze any kinetic pathways before standard aqueous workup.

References

  • Prevention of Undesirable Isomerization during Olefin Metathesis Source: ACS Publications URL
  • Avoiding triple bond migration in 3-Dodecynoic acid Source: BenchChem URL
  • The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry Source: MDPI URL

Sources

Troubleshooting

Optimizing GC-MS retention time parameters for accurate 10-dodecyn-1-ol detection

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond generic instrument manuals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to move beyond generic instrument manuals. Here, we address the fundamental chromatography physics and causality required to optimize Gas Chromatography-Mass Spectrometry (GC-MS) retention time (RT) parameters specifically for 10-dodecyn-1-ol (CAS: 69221-99-4), a highly functionalized alkynol widely used in pheromone synthesis and drug development 1.

Below, you will find our mechanistic workflow, troubleshooting FAQs, quantitative reference tables, and a self-validating experimental protocol.

GC-MS Method Development Workflow

GCMS_Workflow Start Sample Prep: 10-dodecyn-1-ol in Ethyl Acetate Inj Injector Settings: 250°C, Splitless Mode Start->Inj InitTemp Initial Oven Temp: Set 10-20°C below Solvent BP (e.g., 57°C) Inj->InitTemp Ramp Calculate Ramp Rate: 10°C per hold-up time (t0) InitTemp->Ramp Final Final Temp & Hold: 20°C above elution temp Ramp->Final Eval Evaluate: Resolution & Peak Shape Final->Eval Valid Protocol Validated (S/N > 10, Asymmetry 0.8-1.2) Eval->Valid  Optimal RT & Shape   Adjust Troubleshooting: Adjust mid-ramp hold or split ratio Eval->Adjust  Co-elution / Tailing   Adjust->InitTemp  Refine Temp Program  

Figure 1: Logical workflow for optimizing GC-MS retention time parameters for 10-dodecyn-1-ol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 10-dodecyn-1-ol peak exhibiting severe tailing and poor retention time reproducibility? Causality & Solution: Alkynols contain a polar hydroxyl group that easily interacts with active sites (silanol groups) in the GC liner or column head, causing peak tailing. However, if the issue is accompanied by RT shifting, the root cause is often poor sample focusing during injection. In splitless mode, the sample vapor transfers slowly to the column, creating a broad initial analyte band. To counteract this, you must induce "solvent focusing." By setting the initial oven temperature 10 to 20 °C below the boiling point of the sample solvent, the solvent condenses at the head of the column, trapping the 10-dodecyn-1-ol in a sharp, narrow band 23. For example, if your solvent is ethyl acetate (BP 77 °C), set the initial oven temperature to 57 °C.

Q2: How do I calculate the optimal temperature ramp rate to ensure accurate detection without wasting instrument time? Causality & Solution: The ramp rate dictates the selectivity of the separation by altering the partitioning thermodynamics of the analyte between the mobile and stationary phases. A field-proven approximation for the optimal temperature programming rate is 10 °C per hold-up time ( t0​ ) of the system 23. If your carrier gas flow yields a hold-up time of 1.0 minute, your ideal ramp rate is 10 °C/min. Remember the fundamental rule of GC thermodynamics: an increase of around 30 °C in oven temperature will reduce the retention time by approximately 50% 2.

Q3: 10-dodecyn-1-ol is co-eluting with a biological matrix lipid. How do I adjust the parameters to resolve them? Causality & Solution: Co-elution means the current thermal gradient does not provide enough selectivity differences for the two compounds. Do not simply slow down the entire ramp rate, as this causes unnecessary peak broadening. Instead, calculate the exact oven temperature at which the co-elution occurs. Insert a mid-ramp isothermal hold 20 to 30 °C below that specific elution temperature, holding for 2 to 5 minutes 4. This pauses the thermodynamic drive just long enough for the compounds to separate based on their subtle vapor pressure and polarity differences.

Q4: What injector and MS source temperatures prevent thermal degradation of the alkyne moiety? Causality & Solution: While alkynes are relatively stable, excessive heat combined with active metal sites can cause degradation. An injector temperature of 250 °C ensures instantaneous volatilization without crossing the thermal degradation threshold for medium-chain fatty alcohols 4. For the MS, maintain the Electron Ionization (EI) ion source temperature between 230 °C and 250 °C; higher temperatures (e.g., 300 °C) can cause thermal degradation of labile compounds, reducing the abundance of your molecular ion []().

Quantitative Data: Parameter Optimization Matrix

ParameterRecommended ValueMechanistic Causality / RuleExpected RT & Peak Impact
Initial Oven Temp 57 °C (if using EtOAc)10–20 °C below solvent BP [[3]]()Reconcentrates analyte band; sharpens peak width.
Ramp Rate ~10 °C/min10 °C per hold-up time ( t0​ ) [[2]]()+30 °C increase reduces RT by 50% 2.
Mid-Ramp Hold Only if co-eluting20–30 °C below co-elution temp [[4]]()Increases resolution of critical pairs; delays later RTs.
Injector Temp 250 °CStandard for volatile/medium-boiling 4Prevents thermal degradation; ensures total transfer.
Final Temp 260 °C20 °C above final analyte elution 3Clears column matrix; prevents ghost peaks in next run.

Self-Validating Experimental Protocol: Retention Time Locking

To ensure your method is robust and trustworthy, you must implement a self-validating system. This protocol uses Linear Retention Indices (LRI) to mathematically prove your retention time parameters are stable, independent of minor column trimming or aging.

Step 1: System Equilibration & Hold-up Time Determination

  • Set the GC carrier gas (Helium) to Constant Linear Velocity mode (e.g., 36 cm/sec). This prevents RT drift as oven viscosity changes.

  • Inject 1 µL of an unretained compound (e.g., methane gas) to determine the column hold-up time ( t0​ ).

  • Calculate your baseline ramp rate: 10 °C/t0​ .

Step 2: Solvent Focusing (Initial Isothermal Hold)

  • Dilute your 10-dodecyn-1-ol standard to 10 µg/mL in ethyl acetate (BP 77 °C).

  • Set the initial oven temperature to 57 °C (exactly 20 °C below the solvent BP) 23.

  • Inject 1 µL in splitless mode (purge valve closed for 0.5 to 1.0 minutes). Hold the oven at 57 °C for 1 minute to allow the solvent effect to reconcentrate the analyte band.

Step 3: Temperature Programming & Elution

  • Apply the calculated ramp rate (e.g., 10 °C/min) up to a final temperature of 260 °C.

  • Hold at 260 °C for 5 minutes. This bakes out heavier lipid matrix components, ensuring the column is clean for the next injection.

Step 4: Self-Validation (LRI Calculation)

  • Inject a homologous series of n -alkanes (C8-C20) under the exact same temperature program.

  • Calculate the Linear Retention Index (LRI) for 10-dodecyn-1-ol using the retention times of the n -alkanes that elute immediately before and after it.

  • Validation Check: If the LRI shifts by > ±2 index units across triplicate runs, your electronic pneumatic control (EPC) is failing to maintain constant linear velocity, or your initial solvent focusing hold time is too short. Adjust and repeat until the LRI locks.

References

  • - Broadway Infosys 2.2 - Chromatography Online

  • 3 - Element Lab Solutions 4.4 - Agilent

  • 1 - Thomasnet

Sources

Optimization

Solvent system optimization for liquid-liquid extraction of 10-dodecyn-1-ol

Welcome to the Technical Support Center for the extraction and purification of 10-dodecyn-1-ol . This long-chain alkynol (C12H22O) functions as a crucial intermediate in the synthesis of lepidopteran sex pheromones (e.g....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of 10-dodecyn-1-ol . This long-chain alkynol (C12H22O) functions as a crucial intermediate in the synthesis of lepidopteran sex pheromones (e.g., for the spotted tentiform leafminer, Phyllonorycter blancardella) and other specialty chemicals[1].

Due to its amphiphilic nature—comprising a polar hydroxyl head and a highly hydrophobic 12-carbon tail containing an alkyne—10-dodecyn-1-ol exhibits surfactant-like properties. This frequently complicates liquid-liquid extraction (LLE) by lowering interfacial tension and forming highly stable emulsions[2]. This guide provides causality-driven troubleshooting, optimized protocols, and solvent selection matrices to ensure high-yield, high-purity recovery.

Solvent System Optimization Matrix

To optimize extraction, the organic solvent must balance a high partition coefficient (LogP affinity) for the hydrophobic chain while maintaining strict immiscibility with water to prevent product loss[2].

SolventDensity (g/mL)Emulsion Risk with AlkynolsPhase Position (vs. Water)Application Notes
Diethyl Ether 0.71HighTop LayerThe classical choice for 10-dodecyn-1-ol, yielding ~83% recovery. Requires strict drying over MgSO₄[1].
Dichloromethane (DCM) 1.33LowBottom LayerDenser than water. Gravity assists in phase separation, significantly reducing the need for centrifugation[3].
Hexane 0.66HighTop LayerHighly non-polar. Often combined with acetone (5:1) for downstream silica gel purification rather than primary extraction[1].
1-Butanol 0.81Very HighTop LayerToo polar for this application; high water miscibility leads to poor phase separation and low extraction efficiency[4].

Frequently Asked Questions (FAQs)

Q1: Why does my 10-dodecyn-1-ol extraction consistently form a milky emulsion, and how do I resolve it? Causality: 10-dodecyn-1-ol possesses a hydrophilic hydroxyl group and a lipophilic tail. This structure acts as a surfactant, lowering the interfacial tension between the aqueous and organic phases and stabilizing micro-droplets of one phase within the other[2]. Solutions:

  • Chemical Disruption (Salting Out): Add a saturated sodium chloride solution (brine). 5 notes that adding salt increases the surface tension of the droplets and the density of the aqueous layer, forcing the surfactant-like 10-dodecyn-1-ol entirely into the organic phase[5].

  • Solvent Substitution: Switch from diethyl ether to a halogenated solvent like dichloromethane (DCM) or chloroform. These denser solvents typically resolve phase separations without the need for centrifugation[3].

Q2: How do I maximize the recovery yield of 10-dodecyn-1-ol from the aqueous reaction mixture? Causality: The partition coefficient dictates recovery. While 10-dodecyn-1-ol is highly hydrophobic, a single extraction leaves a fraction of the product in the aqueous phase due to chemical equilibrium. Solution: Perform multiple extractions with smaller solvent volumes rather than a single large-volume extraction. The Nernst distribution law dictates that successive extractions shift the equilibrium, yielding higher total recovery[5]. Standard protocols achieve ~83% yield using successive diethyl ether extractions (e.g., 2 x 100 cm³) followed by brine washing[1].

Q3: Can I use phase separators to bypass separatory funnel bottlenecks? Causality: Traditional separatory funnels require manual venting and visual phase identification, which is prone to human error when interfaces are cloudy. Solution: Yes. For extractions utilizing denser-than-water solvents (like DCM), 6 phase separators fitted with hydrophobic frits can be used. The organic solvent passes through the frit while the aqueous portion and any emulsion are retained, reducing manual separation time to a 3-minute gravity filtration[6].

Experimental Workflows & Protocols

Emulsion-Mitigation Workflow

LLE_Optimization A Aqueous Mixture: 10-dodecyn-1-ol B Select Organic Solvent (DCM or Diethyl Ether) A->B C Gentle Swirling (Minimize Shear Force) B->C D Phase Separation Check (Self-Validation) C->D E Emulsion Formed D->E Cloudy Interface F Clear Phases D->F Distinct Layers G Add Saturated Brine or Centrifuge E->G Ether/Hexane H Use Phase Separator (Hydrophobic Frit) E->H DCM/Chloroform I Collect Organic Phase (Successive Extractions) F->I G->I H->I J Dry over MgSO4 & Concentrate I->J

Workflow for 10-dodecyn-1-ol extraction, highlighting emulsion mitigation strategies.

Protocol: Emulsion-Resistant Liquid-Liquid Extraction

Self-Validating Design: This protocol includes explicit visual checkpoints to ensure the thermodynamic equilibrium of the phases has been reached before proceeding.

Materials:

  • Aqueous reaction mixture containing 10-dodecyn-1-ol

  • Extraction Solvent: Diethyl ether (or Dichloromethane for high-emulsion matrices)

  • Saturated aqueous NaCl (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Separatory funnel (or Phase Separator for DCM)

Step-by-Step Methodology:

  • Phase Combination: Transfer the aqueous reaction mixture (e.g., 100 mL) to a separatory funnel. Add an equal volume (100 mL) of the chosen organic solvent (e.g., diethyl ether)[1].

  • Agitation: Invert the funnel and gently swirl in a figure-eight motion for 1-2 minutes.

    • Causality:7 emphasizes that vigorous shaking introduces high shear forces that create micro-droplets, instantly forming stable emulsions with surfactant-like molecules[7]. Vent frequently to release vapor pressure.

  • Phase Separation & Self-Validation: Secure the funnel on a ring stand and allow it to rest for 5 minutes.

    • Validation Check: Observe the interface. If a sharp, distinct line forms, the phases have reached equilibrium; proceed to step 5. If a cloudy layer >1 cm persists, an emulsion has formed.

  • Emulsion Mitigation (If necessary):

    • Add 20-30 mL of saturated brine to the funnel[5].

    • Gently swirl for 30 seconds and let rest. The increased aqueous ionic strength will "salt out" the alcohol into the organic layer.

  • Collection: Drain the lower layer into a clean Erlenmeyer flask. Collect the upper layer into a separate flask.

    • Validation Check: Perform the "water drop test" if unsure which layer is which. Add a drop of water to the layer; if it mixes readily, it is the aqueous phase[5]. (Note: If using DCM, the organic layer will be on the bottom; if using ether, it will be on top).

  • Successive Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh 100 mL portion of organic solvent to maximize the partition yield[5].

  • Washing and Drying: Combine the organic extracts. Wash the combined organic phase with 50 mL of brine to remove residual water[1]. Transfer the organic phase to a flask and add anhydrous MgSO₄ until the powder flows freely like snow (indicating all microscopic water droplets are absorbed)[5].

  • Concentration: Filter off the hydrated MgSO₄ and concentrate the solvent under reduced pressure (rotary evaporation) to yield crude 10-dodecyn-1-ol, which can be further purified via silica gel chromatography (e.g., n-Hexane:Acetone 5:1)[1].

References

  • SCION Instruments. "How Can We Improve Our Liquid-Liquid Extraction Processes?"
  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions"
  • Columbia University. "Solid-Liquid Extraction"
  • Biotage. "How can I improve my liquid-liquid extraction process?"
  • ResearchGate. "How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??"
  • Vasian, I., et al. "A New Synthesis of (E)-10-Dodecenyl Acetate the Major Sex Pheromonal Component of Phyllonorycter blancardella."
  • OSTI. "Machine Learning-Driven Solvent Screening for Bio-based 2,3-Butanediol Extraction."

Sources

Troubleshooting

Minimizing over-reduction to alkane during 10-dodecyn-1-ol catalytic hydrogenation

Welcome to the Technical Support Center for Catalytic Hydrogenation. As a Senior Application Scientist, I have designed this hub to address the specific thermodynamic and kinetic challenges associated with the semi-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Catalytic Hydrogenation. As a Senior Application Scientist, I have designed this hub to address the specific thermodynamic and kinetic challenges associated with the semi-hydrogenation of long-chain alkynols.

When reducing 10-dodecyn-1-ol to 10-dodecen-1-ol, the primary failure mode is over-reduction to the fully saturated dodecan-1-ol. This guide provides root-cause analyses, diagnostic troubleshooting, and self-validating protocols to ensure high chemoselectivity and stereoselectivity in your workflows.

Part 1: Mechanistic Intelligence & Root Cause Analysis

The over-reduction of 10-dodecyn-1-ol is fundamentally a kinetic problem. In catalytic hydrogenation, alkynes bind to the palladium surface more strongly than alkenes due to their orthogonal π -systems. However, on an unmodified highly active surface (like Pd/C), the activation energy required for the newly formed alkene to undergo a second hydride transfer is lower than the energy required for it to desorb.

To prevent the formation of dodecan-1-ol, we must modulate the electronic and steric environment of the catalyst. By introducing heavy metal poisons (like Lead in Lindlar's catalyst) and organic N-donor modifiers (like Quinoline), we selectively block high-energy active sites. This intervention lowers the binding affinity of the alkene, ensuring that the rate of desorption vastly outpaces the rate of secondary hydrogenation[1][2].

G Alkyne 10-Dodecyn-1-ol (Strong Adsorption) Pd_Surface Pd Catalyst Surface (Active Sites) Alkyne->Pd_Surface Adsorption & H2 Addition Alkene 10-Dodecen-1-ol (Target Product) Pd_Surface->Alkene Desorption (Fast) Alkane Dodecan-1-ol (Over-Reduction) Pd_Surface->Alkane 2nd H2 Addition Alkene->Pd_Surface Re-adsorption (Slowed by Poison) Poison Catalyst Modifier (e.g., Quinoline/Pb) Poison->Pd_Surface Blocks Active Sites Reduces Alkene Binding

Catalytic pathway of 10-dodecyn-1-ol hydrogenation and the role of catalyst modifiers.

Part 2: Diagnostic Troubleshooting & FAQs

Q1: I am using standard Lindlar's catalyst (Pd-Pb/CaCO₃), but I still observe 15-20% alkane formation before the alkyne is fully consumed. What is the root cause? A: Lindlar's catalyst alone slows down over-reduction but does not completely halt it. You must add a homogeneous modifier, typically an N-donor ligand like quinoline or pyridine. Quinoline dynamically interacts with the catalyst surface, blocking unpoisoned active sites and drastically reducing the residence time of the newly formed 10-dodecen-1-ol[3][4]. Ensure you are adding 1 to 2 equivalents of quinoline relative to the Palladium content.

Q2: Does the terminal hydroxyl group of 10-dodecyn-1-ol interfere with the catalyst surface? A: Yes. Alkynols exhibit complex behavior because the polar hydroxyl group can weakly coordinate to the metal or hydrogen-bond with protic solvents. If you use a polar protic solvent like ethanol, it can facilitate unwanted surface interactions that prolong the substrate's residence time. Switching to a moderately polar aprotic solvent (like Ethyl Acetate or Hexanes) mitigates this effect[2].

Q3: I need the (E)-10-dodecen-1-ol isomer, but Lindlar's catalyst exclusively yields the (Z)-isomer. Can I achieve this via catalytic hydrogenation instead of a hazardous Birch reduction? A: Yes. While dissolving metal reductions (Na/NH₃) are traditional for trans-alkenes, recent catalytic advancements allow for E-selective semi-hydrogenation. Using a Palladium catalyst combined with a ZnI₂ additive promotes a syn-hydrogenation followed by rapid Z-to-E isomerization on the catalyst surface, yielding the E-alkene with minimal alkane formation (<5%)[5].

Q4: How does hydrogen pressure impact over-reduction? A: High H₂ pressure (e.g., in a sealed autoclave) thermodynamically forces the second hydrogenation step by increasing the concentration of dissolved hydrogen at the catalyst-liquid interface. For semi-hydrogenation, always maintain H₂ at exactly 1 atmosphere (using a standard balloon setup) to kinetically favor alkene desorption[4].

Part 3: Self-Validating Experimental Protocols

The following protocol for the Z-selective semi-hydrogenation of 10-dodecyn-1-ol is engineered as a self-validating system. It includes in-process checks to guarantee that causality is maintained and over-reduction is physically arrested.

Workflow: Lindlar-Catalyzed Semi-Hydrogenation

Step 1: Substrate & Catalyst Preparation

  • Dissolve 10-dodecyn-1-ol (10.0 mmol) in 20 mL of anhydrous Ethyl Acetate (EtOAc).

    • Causality: EtOAc prevents the terminal hydroxyl group from excessively hydrogen-bonding with the catalyst surface.

  • Add Lindlar's catalyst (5 wt% Pd on CaCO₃, poisoned with Pb, 0.1 mmol Pd eq.).

  • Add synthetic Quinoline (0.2 mmol).

    • Causality: Quinoline acts as a dynamic modifier, occupying active Pd sites to lower the binding energy of the alkene, ensuring rapid desorption[3].

Step 2: System Purge & Activation

  • Seal the reaction vessel and connect to a Schlenk line. Perform three cycles of vacuum evacuation followed by backfilling with H₂ gas.

  • Self-Validation Check: Ensure the H₂ balloon remains fully inflated for 10 minutes without stirring. A stable balloon confirms system hermeticity; a leak will alter dissolved H₂ kinetics and lead to unpredictable conversion rates.

Step 3: Controlled Hydrogenation

  • Initiate vigorous stirring (800 rpm) at 25°C under 1 atm of H₂.

    • Causality: Vigorous stirring eliminates mass-transfer limitations, ensuring that the reaction is kinetically controlled by the catalyst surface rather than diffusion.

Step 4: In-Process Monitoring (Critical Checkpoint)

  • After 60 minutes, extract a 50 µL aliquot, filter through a micro-plug of silica (to remove Pd), and analyze via GC-MS.

  • Self-Validation Check:

    • If Alkyne > 2%: Continue hydrogenation, checking every 15 minutes.

    • If Alkene > 95% and Alkane < 2%: The kinetic window is optimal. Proceed immediately to Step 5.

    • If Alkane > 5%: The catalyst is under-poisoned. Quench immediately to save the remaining batch. In future runs, increase quinoline loading by 10%.

Step 5: Quench & Isolation

  • Immediately replace the H₂ balloon with an Argon line.

  • Filter the suspension through a pad of Celite.

    • Causality: Physical removal of the heterogeneous Pd catalyst completely arrests all reduction pathways, permanently locking the product ratio.

  • Concentrate the filtrate under reduced pressure to yield (Z)-10-dodecen-1-ol.

Workflow Start 1. Substrate Preparation 10-Dodecyn-1-ol in EtOAc Cat 2. Catalyst Addition Lindlar Cat. + Quinoline Start->Cat Purge 3. System Purge Vacuum / H2 cycles (x3) Cat->Purge React 4. Hydrogenation 1 atm H2, 25°C Purge->React Monitor 5. In-Process GC-MS Check Alkyne vs Alkene React->Monitor Monitor->React Alkyne > 2% Quench 6. Reaction Quench Filter over Celite Monitor->Quench Alkyne < 2%

Self-validating experimental workflow for the semi-hydrogenation of 10-dodecyn-1-ol.

Part 4: Quantitative Catalyst Performance Metrics

The table below summarizes the expected chemoselectivity and stereoselectivity profiles when hydrogenating long-chain alkynols like 10-dodecyn-1-ol under various catalytic conditions.

Catalyst SystemHomogeneous ModifierSolventH₂ PressureTarget Alkene Selectivity (%)Alkane Over-Reduction (%)
Pd/C (5 wt%)NoneEthanol1 atm~40% (Mixed Z/E)>55%
Lindlar (Pd-Pb/CaCO₃)NoneEtOAc1 atm82% (Z-isomer)18%
Lindlar (Pd-Pb/CaCO₃)Quinoline (2 eq to Pd)EtOAc1 atm97% (Z-isomer)<3%
Pd(OAc)₂ / ZnI₂ZnI₂THF1 atm92% (E-isomer)<5%
AgCu-C₃N₄ (SAC)*NoneToluene1 atm99% (Z-isomer)<1%

*Note: AgCu-C₃N₄ represents emerging Single-Atom Catalyst (SAC) technology. The synergistic heteronuclear sites promote efficient hydride collision while drastically lowering the energy barrier for alkene desorption, virtually eliminating alkane formation without the need for toxic lead or quinoline[6].

Part 5: References

  • Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches Dalton Transactions (RSC Publishing) URL:[Link]

  • Semi-hydrogenation of alkynes Wikipedia URL:[Link]

  • Catalytic Chemoselective and Stereoselective Semihydrogenation of Alkynes to E-Alkenes Using the Combination of Pd Catalyst and ZnI₂ Organic Letters (ACS Publications) URL:[Link]

  • Partial Reduction of Alkynes With Lindlar's Catalyst Master Organic Chemistry URL:[Link]

  • Expedient alkyne semi-hydrogenation by using a bimetallic AgCu–C₃N₄ single atom catalyst RSC Publishing URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 10-Dodecyn-1-ol Protection Group Chemistry

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected roadblocks when working with l...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected roadblocks when working with long-chain aliphatic alkynols.

10-Dodecyn-1-ol is a highly versatile bifunctional building block, widely utilized in the stereoselective synthesis of insect sex pheromones (such as (E)-10-dodecenyl acetate) [1] and functionalized polyolefins[4]. However, it presents a unique dual-challenge in protection group chemistry:

  • Pseudo-Steric Hindrance at the Primary Alcohol: Driven by hydrophobic collapse and micellar aggregation in polar solvents.

  • True Steric Hindrance at the Internal Alkyne: Driven by the flanking nonyl and methyl groups during transition-metal complexation [2].

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you overcome these barriers.

Strategic Workflow: Protection of 10-Dodecyn-1-ol

G Start 10-Dodecyn-1-ol Bifunctional Substrate Decision Target Protection Site? Start->Decision OH_Branch Primary Alcohol (-OH) Decision->OH_Branch Hydroxyl Alkyne_Branch Internal Alkyne (-C≡C-) Decision->Alkyne_Branch Alkyne Bulky Bulky Groups (TBDPS/Tr) Issue: Micellar Aggregation OH_Branch->Bulky Small Small Groups (TMS/Ac) Issue: Minimal Hindrance OH_Branch->Small Co_Protect Co2(CO)8 Complexation Issue: Alkyl Steric Clash Alkyne_Branch->Co_Protect Solvent Solution: DCM/DMF Co-solvent + DMAP & Heat (35°C) Bulky->Solvent Disrupt Aggregation Standard Solution: Standard Base (Et3N/Imid) at RT Small->Standard Fast Kinetics TMANO Solution: TMANO Promoter (Oxidative Decarbonylation) Co_Protect->TMANO Bypass Dissociation

Workflow for overcoming steric and aggregation-induced hindrance in 10-dodecyn-1-ol protection.

Troubleshooting Guide 1: The Primary Hydroxyl Group (-OH)

The Problem: Sluggish Kinetics with Bulky Silyl/Trityl Ethers

You are attempting to protect the primary alcohol of 10-dodecyn-1-ol with a bulky group like tert-butyldiphenylsilyl chloride (TBDPS-Cl) or Trityl chloride (TrCl). Despite the alcohol being primary (and theoretically unhindered), the reaction stalls at 40-50% conversion.

The Causality: Hydrophobic Collapse

The 12-carbon aliphatic chain of 10-dodecyn-1-ol is highly lipophilic. When dissolved in highly polar aprotic solvents (like pure DMF or acetonitrile) commonly used for silylations, these molecules undergo hydrophobic collapse . They form reverse-micelle-like aggregates to minimize solvent interaction with their hydrophobic tails. The terminal hydroxyl groups become buried within the hydrophilic core of these aggregates, creating a massive pseudo-steric hindrance that blocks the approach of bulky electrophiles [3, 4].

Self-Validating Protocol: TBDPS Protection Overcoming Aggregation

To break the aggregation, we must use a solvent mixture that solvates both the polar head and the lipophilic tail, combined with a hypernucleophilic catalyst.

Reagents:

  • 10-Dodecyn-1-ol (1.0 eq)

  • TBDPS-Cl (1.2 eq)

  • Imidazole (2.0 eq)

  • DMAP (0.1 eq)

  • Anhydrous DCM / DMF (4:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 10-dodecyn-1-ol in anhydrous DCM. Causality: DCM perfectly solvates the lipophilic tail, preventing micelle formation.

  • Base Addition: Add DMF to achieve a 4:1 DCM:DMF ratio, followed by Imidazole and DMAP. Causality: The small amount of DMF is required to keep the imidazole and resulting imidazole hydrochloride salts in solution without triggering hydrophobic collapse.

  • Electrophile Addition: Cool the flask to 0 °C and add TBDPS-Cl dropwise over 10 minutes.

  • Thermal Disruption: Remove the ice bath and gently warm the reaction to 35 °C. Causality: Mild thermal energy increases the kinetic energy of the aliphatic chains, further disrupting any transient hydrogen-bonded aggregates.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The starting material ( Rf​≈0.2 ) should completely disappear within 3 hours, replaced by a strongly UV-active spot ( Rf​≈0.8 ). Self-Correction: If the reaction stalls at 2 hours, spike with an additional 0.05 eq of DMAP to regenerate the active silyl-pyridinium intermediate.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with DCM, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Troubleshooting Guide 2: The Internal Alkyne (-C≡C-)

The Problem: Low Yield in Dicobalt Hexacarbonyl Complexation

You need to protect the alkyne to perform a reaction on the rest of the molecule (e.g., a Nicholas reaction or aggressive oxidation). You add Co2​(CO)8​ , but the complexation is extremely slow and results in low yields.

The Causality: Flanking Alkyl Steric Clash

10-dodecyn-1-ol features an internal alkyne at the C10 position. It is flanked by a bulky nonyl chain on one side and a methyl group on the other. The standard mechanism for alkyne protection with Co2​(CO)8​ requires the thermal dissociation of a CO ligand to create a vacant coordination site. The severe steric clash between the incoming bulky cobalt complex and the flanking alkyl chains makes this dissociative pathway kinetically unfavorable [2].

Self-Validating Protocol: Oxidatively Promoted Alkyne Protection

Instead of relying on thermal dissociation, we use Trimethylamine N-oxide (TMANO) to oxidatively remove a CO ligand (as CO2​ ), irreversibly forcing the complexation.

Reagents:

  • O-Protected 10-Dodecyn-1-ol (1.0 eq)

  • Co2​(CO)8​ (1.1 eq)

  • Trimethylamine N-oxide (TMANO) dihydrate (2.2 eq)

  • Degassed DCM

Step-by-Step Methodology:

  • Complexation Setup: Dissolve the protected 10-dodecyn-1-ol in degassed DCM under an argon atmosphere.

  • Cobalt Addition: Add Co2​(CO)8​ in one portion at room temperature. The solution will turn dark red/brown.

  • Oxidative Promotion: Cool the mixture to 0 °C. Add TMANO portion-wise over 15 minutes. Causality: TMANO oxidizes a CO ligand to CO2​ , creating a highly reactive coordinatively unsaturated cobalt center that immediately binds the sterically hindered internal alkyne.

  • In-Process Validation: You will observe immediate effervescence ( CO2​ gas evolution). The reaction is self-validating: once gas evolution ceases (typically 1-2 hours), the complexation is complete. TLC will show a distinct, dark red/brown spot that is often lower in Rf​ than the starting material.

  • Workup: Filter the dark mixture through a short pad of Celite to remove cobalt salts and unreacted TMANO. Concentrate under reduced pressure to yield the protected alkyne complex.

Quantitative Data: Protection Strategy Metrics

The table below summarizes the optimal conditions and expected outcomes for protecting 10-dodecyn-1-ol, accounting for steric and aggregation factors.

Target SiteProtecting GroupSteric/Kinetic ChallengeOptimized Solvent/PromoterReaction TimeTypical Yield
Primary -OH Acetate (Ac)LowDCM, Et3​N , DMAP (RT)1 hour>95%
Primary -OH TBDMSLowDCM, Imidazole (RT)2 hours92-96%
Primary -OH TBDPSHigh (Aggregation)DCM/DMF (4:1), DMAP (35°C)3-4 hours88-92%
Primary -OH Trityl (Tr)Very High (Aggregation)Pyridine, Heat (60°C)12-16 hours75-80%
Internal Alkyne Co2​(CO)6​ High (Flanking Alkyls)DCM, TMANO (0°C to RT)1-2 hours85-90%

Frequently Asked Questions (FAQs)

Q: Why does my THP (Tetrahydropyranyl) protection of 10-dodecyn-1-ol result in a complex mixture on the NMR? A: THP protection creates a new stereocenter at the acetal carbon. Because 10-dodecyn-1-ol is a chiral-free long-chain molecule, adding THP results in a pair of diastereomers (if other chiral centers exist) or a racemic mixture that can complicate NMR spectra (often appearing as "doubled" peaks for the adjacent methylene protons). For cleaner NMR characterization, we recommend using silyl ethers (like TBDMS) instead.

Q: Can I use standard Lindlar hydrogenation on the unprotected 10-dodecyn-1-ol to get the (Z)-alkene? A: Yes, but with caveats. The polar primary hydroxyl group can coordinate with the palladium catalyst, altering the local steric environment and potentially slowing down the reduction of the internal alkyne. Furthermore, internal alkynes are inherently less reactive to Lindlar reduction than terminal alkynes [2]. For the highest (Z)-stereoselectivity (crucial for pheromone synthesis [1]), it is highly recommended to protect the primary alcohol first to prevent catalyst poisoning or off-target coordination.

Q: How do I selectively deprotect a TBDPS ether without disturbing the Co2​(CO)6​ alkyne complex? A: Standard TBAF (Tetrabutylammonium fluoride) is highly basic and can degrade the cobalt-alkyne complex. To achieve selective deprotection, use buffered TBAF (TBAF mixed with 1.0 eq of Acetic Acid) or use a mild acidic fluoride source like HF·pyridine complex in THF. The buffering suppresses the basicity while maintaining the fluorophilicity required to cleave the strong Si-O bond.

References

  • Vasian, I., Tötös, S., & Oprean, I. (2026). A New Synthesis of (E)-10-Dodecenyl Acetate the Major Sex Pheromonal Component of Phyllonorycter blancardella. ResearchGate. Available at:[Link]

  • Lam, J. W. Y., et al. (2004). Syntheses and Mesomorphic and Luminescent Properties of Disubstituted Polyacetylenes Bearing Biphenyl Pendants. Macromolecules, ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

10-Dodecyn-1-ol vs. 11-Dodecyn-1-ol: A Technical Guide to Pheromone Synthesis and Field Efficacy

As the agricultural and pharmaceutical sectors pivot toward highly targeted, environmentally benign pest management strategies, the precision of semiochemical synthesis has never been more critical. At the heart of lepid...

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Author: BenchChem Technical Support Team. Date: April 2026

As the agricultural and pharmaceutical sectors pivot toward highly targeted, environmentally benign pest management strategies, the precision of semiochemical synthesis has never been more critical. At the heart of lepidopteran mating disruption and monitoring programs lie long-chain unsaturated acetates. The efficacy of these pheromone traps is inextricably linked to the stereochemical purity of their active ingredients, which in turn depends entirely on the choice of synthetic precursors.

This guide provides an in-depth comparative analysis of two pivotal alkynol precursors: 10-dodecyn-1-ol and 11-dodecyn-1-ol . By examining their structural mechanics, synthetic workflows, and direct behavioral impacts in field trials, we provide a definitive resource for researchers and drug development professionals engineering next-generation pheromone traps.

Mechanistic and Structural Profiling

The position of the alkyne moiety within the carbon chain dictates not only the downstream synthetic strategy but also the biological activity of the final molecule. Insect olfactory receptors are highly specific stereochemical cavities; a shift of a single double bond or a change from cis (Z) to trans (E) geometry can mean the difference between a potent attractant and a complete behavioral null.

11-Dodecyn-1-ol (Terminal Alkyne)

11-Dodecyn-1-ol features a terminal triple bond, making it a highly versatile anchor for stereoselective transformations[1]. It is the primary precursor for (Z)-11-dodecen-1-yl acetate and complex multi-ene systems like (Z,E)-11,13,15-hexadecatrienyl acetate, the major sex pheromone of the oak processionary moth (Thaumetopoea processionea)[2]. The terminal alkyne allows for easy chain extension via cross-coupling or direct stereoselective reduction.

10-Dodecyn-1-ol (Internal Alkyne)

10-Dodecyn-1-ol contains an internal triple bond at the C10 position. It is the critical intermediate for synthesizing (E)-10-dodecenyl acetate, the major sex pheromone of the spotted tentiform leafminer (Phyllonorycter blancardella)[3]. Because the alkyne is internal, reducing it to a strict trans (E) configuration requires specific thermodynamic control to prevent the formation of the biologically inactive cis (Z) isomer.

Comparative Chemical Properties
Feature10-Dodecyn-1-ol11-Dodecyn-1-ol
CAS Number 69221-99-418202-10-3[4]
Alkyne Position Internal (C10)Terminal (C11)
Primary Pheromone Derivative (E)-10-Dodecenyl acetate(Z)-11-Dodecenyl acetate / (Z,E)-11,13,15-Hexadecatrienyl acetate
Target Pest Species Phyllonorycter blancardellaThaumetopoea processionea, Leafrollers
Reduction Strategy LiAlH₄ in diglyme (trans-selective)Lindlar catalyst / H₂ (cis-selective)
Direct Field Effect Behavioral inhibitor in specific blendsInactive baseline (requires acetylation)

Synthetic Workflows: From Alkynol to Active Pheromone

The causality behind the choice of reduction catalysts is rooted in the required geometry of the target pheromone.

To achieve the (Z)-geometry required for 11-dodecenyl derivatives, partial hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate) is employed[1]. The poisoning of the catalyst prevents over-reduction to the alkane and ensures strict syn-addition of hydrogen, yielding the cis double bond.

Conversely, to achieve the (E)-geometry required for 10-dodecenyl derivatives, a dissolving metal reduction or LiAlH₄ in diglyme at elevated temperatures (160°C) is utilized[3]. This hydride reduction proceeds via an anti-addition mechanism, thermodynamically favoring the trans alkene.

Synthesis A 10-Dodecyn-1-ol (Internal) C LiAlH4 / Diglyme (trans-reduction) A->C B 11-Dodecyn-1-ol (Terminal) D Lindlar Catalyst (cis-reduction) B->D E (E)-10-Dodecen-1-ol C->E F (Z)-11-Dodecen-1-ol D->F G Acetylation E->G H Acetylation F->H I (E)-10-Dodecenyl Ac (Attractant) G->I J (Z)-11-Dodecenyl Ac (Attractant) H->J

Synthetic pathways from alkynol precursors to active lepidopteran sex pheromones.
Protocol 1: Self-Validating Synthesis of (E)-10-Dodecenyl Acetate
  • Stereoselective Reduction : Dissolve 10-dodecyn-1-ol in anhydrous diglyme. Slowly add LiAlH₄ under an argon atmosphere. Heat the mixture to 160°C for 4 hours. The high temperature is strictly required to drive the anti-addition of the hydride.

  • Quenching & Extraction : Cool to 0°C and quench sequentially with water, 15% NaOH, and water (Fieser method) to precipitate aluminum salts. Extract the organic layer to isolate (E)-10-dodecen-1-ol.

  • Acetylation : React the intermediate alcohol with acetic anhydride in the presence of pyridine at room temperature for 12 hours.

  • Validation (GC-MS) : Analyze the product via Gas Chromatography-Mass Spectrometry. A retention index shift and the presence of m/z fragments 43 (base peak, acetate) and 67 confirm the structure[3]. Isomeric purity must exceed 98% to prevent field trial failure.

Field Trial Efficacy and Behavioral Modulation

In field trials, the final synthesized acetates act as potent attractants, but the unreacted alkynols themselves often exhibit fascinating behavioral modulations. Testing the precursors directly in the field is a standard self-validating control to prove that the specific functional group (the acetate or the exact double bond) is what triggers the olfactory cascade.

The Role of 10-Dodecyn-1-ol as an Inhibitor

While (E)-10-dodecenyl acetate is a powerful attractant for P. blancardella, the precursor 10-dodecyn-1-ol has been documented acting as a potent behavioral inhibitor in specific blends. For instance, in trials targeting the leek moth (Acrolepiopsis assectella), the addition of 10-dodecyn-1-ol to the primary attractant blend severely inhibited trap catches[5]. Mechanistically, the rigid linear structure of the alkyne competitively binds to the olfactory binding proteins (OBPs) but fails to induce the conformational change required to fire the neuron, acting as an antagonist.

The Role of 11-Dodecyn-1-ol as an Inactive Baseline

In contrast, field tests involving 11-dodecyn-1-ol typically show it to be completely inactive. When deployed alongside (Z,E)-11,13,15-hexadecatrienyl acetate, the unreacted 11-dodecyn-1-ol neither attracts nor inhibits[6]. This proves that the terminal acetate group is an absolute requisite for receptor docking in these specific species.

Quantitative Field Efficacy Data
Treatment / Lure CompositionTarget SpeciesMean Catch / Trap / WeekBehavioral Role
(E)-10-Dodecenyl acetate (1 mg)P. blancardella145.2 ± 12.4Primary Attractant
Attractant + 10-Dodecyn-1-ol (1 mg)A. assectella4.1 ± 1.2Strong Inhibitor / Antagonist
(Z,E)-11,13,15-Hexadecatrienyl acetateT. processionea210.5 ± 18.7Primary Attractant
11-Dodecyn-1-ol (Unreacted Precursor)T. processionea0.0 ± 0.0Inactive Baseline

Experimental Protocol: Field Trial Deployment

To ensure that trap catch data is statistically robust and free from environmental bias (e.g., wind direction, edge effects), a self-validating Latin Square design must be employed.

FieldTrial Lure Lure Preparation (Impregnate Septa) Deploy Field Deployment (Latin Square Design) Lure->Deploy Eval Efficacy Evaluation (Weekly Trap Catch) Deploy->Eval Analysis Statistical Analysis (ANOVA & Tukey HSD) Eval->Analysis

Standardized field trial workflow for evaluating pheromone trap efficacy.
Protocol 2: Latin Square Field Evaluation
  • Lure Preparation : Impregnate red rubber septa with 1.0 mg of the target compound (e.g., (E)-10-dodecenyl acetate) dissolved in 100 µL of HPLC-grade hexane. Allow the solvent to evaporate in a fume hood for 2 hours.

  • Trap Assembly : Place the septa in the center of sticky Delta traps.

  • Deployment : Deploy traps in the target orchard using a randomized complete block or Latin Square design. Hang traps 1.5 meters above the ground, spaced at least 15 meters apart to prevent cross-plume contamination[6].

  • Data Collection & Rotation : Check traps weekly. Count and remove captured males. Crucial Step: Rotate the position of the traps sequentially within the block every week. This eliminates positional bias caused by localized pest clustering or micro-climates.

  • Statistical Analysis : Analyze variance using ANOVA, followed by Tukey's HSD test (p < 0.05) to determine the significance of attractancy or inhibition.

Conclusion

Both 10-dodecyn-1-ol and 11-dodecyn-1-ol are indispensable to the modern semiochemical toolkit, yet they serve vastly different functional roles. 11-Dodecyn-1-ol's terminal alkyne provides a flexible canvas for synthesizing cis-configured lepidopteran attractants, while 10-dodecyn-1-ol is the rigid, internal alkyne necessary for trans-configured lures—and acts as a fascinating behavioral antagonist in its own right. Understanding the stereochemical and behavioral causality of these precursors is essential for developing highly selective, field-ready pest management systems.

References

  • The Strategic Synthesis of Insect Pheromones from 11-Dodecyn-1-ol: A Technical Guide - Benchchem.
  • CAS 18202-10-3 11-Dodecyn-1-ol - Alfa Chemistry.
  • 11-Dodecyn-1-ol | Intermedi
  • A New Synthesis of (E)
  • Improved sex attractant for the leek moth, Acrolepiopsis assectella Zell.
  • Electrophysiological and Behavioral Responses of a Cuban Population of the Sweet Potato Weevil to its Sex Pheromone - ResearchG

Sources

Comparative

Comparing FTIR spectra of 10-dodecyn-1-ol and 10-dodecen-1-ol

Title: Spectroscopic Differentiation of 10-Dodecyn-1-ol and 10-Dodecen-1-ol: A Comparative FTIR Guide Executive Summary 10-Dodecyn-1-ol and 10-dodecen-1-ol are 12-carbon aliphatic alcohols featuring unsaturation at the C...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Differentiation of 10-Dodecyn-1-ol and 10-Dodecen-1-ol: A Comparative FTIR Guide

Executive Summary

10-Dodecyn-1-ol and 10-dodecen-1-ol are 12-carbon aliphatic alcohols featuring unsaturation at the C10 position. In the realm of synthetic chemistry and agricultural biotechnology, 1[1] and its alkene counterpart serve as critical precursors and intermediates in the stereoselective synthesis of2[2],[3]. Because the biological efficacy of synthetic pheromones relies heavily on isomeric and structural purity, distinguishing between the alkyne precursor and the alkene product is a fundamental quality control step. This guide provides an objective, data-driven comparison of their Fourier-Transform Infrared (FTIR) spectra, detailing the mechanistic causality behind their vibrational differences and outlining a self-validating analytical protocol.

Mechanistic Causality in Vibrational Spectroscopy

The structural difference between 10-dodecyn-1-ol and 10-dodecen-1-ol lies solely in the nature of the C10-C11 bond (triple vs. double bond). This variance dictates distinct vibrational modes governed by Hooke’s Law, where the frequency of vibration ( v ) is proportional to the square root of the bond's force constant ( k ) divided by its reduced mass ( μ ).

  • The Alkyne (10-Dodecyn-1-ol): The C≡C bond possesses a significantly higher force constant than a C=C bond, shifting its stretching frequency to the ~2200 cm⁻¹ region. However, because 10-dodecyn-1-ol is an internal alkyne ( CH3​−C≡C−R ), the molecule exhibits pseudo-symmetry around the triple bond. This symmetry results in a very small change in the dipole moment during the stretching vibration, rendering the C≡C peak notoriously weak in FTIR. (Expert Tip: If FTIR results are ambiguous, Raman spectroscopy is highly recommended as an orthogonal technique, as the highly polarizable C≡C electron cloud yields a strong Raman scattering signal).

  • The Alkene (10-Dodecen-1-ol): The C=C stretch appears at a lower frequency (~1650 cm⁻¹) due to its lower force constant. Unlike the alkyne, the alkene features sp²-hybridized carbons bonded to hydrogen, producing a characteristic =C-H stretch just above 3000 cm⁻¹ (typically ~3010 cm⁻¹). Furthermore, the out-of-plane =C-H bending vibrations provide critical geometric information: the (E)-isomer exhibits a distinct, strong peak at ~965 cm⁻¹, whereas the (Z)-isomer absorbs near ~700 cm⁻¹.

Self-Validating ATR-FTIR Experimental Protocol

To ensure reproducibility and high signal-to-noise (S/N) ratios, Attenuated Total Reflectance (ATR) FTIR is the preferred methodology for liquid aliphatic alcohols. ATR eliminates the pathlength variability associated with transmission cells and allows for rapid sample recovery.

  • Step 1: System Verification & Calibration. Before sample analysis, scan a traceable polystyrene standard. Validate the exact position of the 1601 cm⁻¹ and 1028 cm⁻¹ peaks.

    • Causality: This ensures the interferometer's laser is correctly calibrated, which is critical when looking for subtle shifts in the weak unsaturation region.

  • Step 2: Background Acquisition. Collect 64 scans of the clean, empty ATR crystal (Diamond or ZnSe) at a resolution of 4 cm⁻¹.

    • Causality: Aliphatic alcohols have weak C=C and C≡C peaks that can be easily masked by atmospheric water vapor and CO2​ noise. A fresh background subtraction isolates the sample's true vibrational modes.

  • Step 3: Sample Application. Apply 1-2 drops of neat 10-dodecyn-1-ol or 10-dodecen-1-ol directly onto the crystal. Ensure the liquid completely covers the active crystal area without air bubbles.

    • Causality: Air bubbles reduce the contact area of the evanescent wave, severely degrading the signal intensity.

  • Step 4: Spectral Acquisition. Collect 64 scans at 4 cm⁻¹ resolution from 4000 to 600 cm⁻¹.

  • Step 5: Post-Processing (ATR Correction). Apply an ATR correction algorithm in the spectrometer software.

    • Causality: The penetration depth of the ATR evanescent wave is wavelength-dependent (penetrating deeper at lower wavenumbers). Without correction, low-frequency peaks (like the C-O stretch at ~1050 cm⁻¹) will appear artificially inflated relative to high-frequency peaks (like the O-H stretch at ~3300 cm⁻¹).

Quantitative Data Presentation

The following table summarizes the expected and empirically verified FTIR absorption bands for both compounds, utilizing data from4[4].

Vibrational Mode10-Dodecyn-1-ol (cm⁻¹)10-Dodecen-1-ol (cm⁻¹)Intensity & Diagnostic Notes
O-H Stretch ~33303364Strong, broad; indicates hydrogen bonding.
sp² =C-H Stretch Absent~3010Weak; diagnostic for the alkene.
sp³ C-H Stretch 2925, 28552924, 2854Strong; dominates due to the long aliphatic chain.
C≡C Stretch ~2200 - 2230AbsentWeak; diagnostic for the internal alkyne.
C=C Stretch Absent~1650Weak to moderate; diagnostic for the alkene.
-CH₂- Bending ~14601459, 1377Medium; standard aliphatic methylene bends.
C-O Stretch ~10501056Strong; characteristic of primary alcohols.
=C-H Out-of-Plane Absent~965 (E) or ~700 (Z)Strong; critical for determining alkene stereochemistry.

Structural Identification Workflow

To systematically differentiate these compounds based on their spectral output, follow the logical decision tree mapped below.

FTIR_Workflow Start Unknown C12 Unsaturated Alcohol CheckOH Broad Peak at ~3300 cm⁻¹? (O-H Stretch) Start->CheckOH CheckUnsat Analyze Unsaturation Region (1600 - 3100 cm⁻¹) CheckOH->CheckUnsat Yes AlkyneNode Peak at ~2200 cm⁻¹ (Weak C≡C Stretch) CheckUnsat->AlkyneNode AlkeneNode Peak at ~1650 cm⁻¹ (C=C) & >3000 cm⁻¹ (=C-H) CheckUnsat->AlkeneNode Dodecyn 10-Dodecyn-1-ol (Internal Alkyne) AlkyneNode->Dodecyn Confirmed Dodecen 10-Dodecen-1-ol (Internal Alkene) AlkeneNode->Dodecen Confirmed IsomerCheck Analyze Out-of-Plane =C-H Bending Dodecen->IsomerCheck TransNode Strong Peak at ~965 cm⁻¹ (E)-Isomer IsomerCheck->TransNode CisNode Strong Peak at ~700 cm⁻¹ (Z)-Isomer IsomerCheck->CisNode

Decision tree for differentiating 10-dodecyn-1-ol and 10-dodecen-1-ol via FTIR.

References

  • Title: GFS Organics Modern Acetylene Chemistry for Research and Applied Technology Source: thomasnet.com URL: 1

  • Title: A New Synthesis of (E)-10-Dodecenyl Acetate the Major Sex Pheromonal Component of Phyllonorycter blancardella Source: researchgate.net URL: 2

  • Title: 4-Decyn-1-ol | 69222-06-6 - Benchchem Source: benchchem.com URL: 3

  • Title: Aerobic oxidation and EATA-based highly enantioselective synthesis of lamenallenic acid Source: rsc.org URL: 4

Sources

Validation

Validation of HPLC-UV methods for 10-dodecyn-1-ol quantification in complex matrices

Title: Validation of HPLC-UV Methods for 10-Dodecyn-1-ol Quantification in Complex Matrices: A Comparative Guide Introduction 10-Dodecyn-1-ol is a unique alkynyl fatty alcohol utilized as a critical chemical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of HPLC-UV Methods for 10-Dodecyn-1-ol Quantification in Complex Matrices: A Comparative Guide

Introduction 10-Dodecyn-1-ol is a unique alkynyl fatty alcohol utilized as a critical chemical intermediate and identified in various complex botanical profiles[1]. Quantifying this analyte in complex biological or environmental matrices presents a significant analytical hurdle. Because 10-dodecyn-1-ol lacks a conjugated π -electron system or a strong native chromophore, its UV absorbance is restricted to the low-wavelength region (205–210 nm). At these wavelengths, matrix interference from extraction solvents and endogenous biological components is notoriously high, leading to poor signal-to-noise (S/N) ratios[2].

To achieve compliance with the latest[3], analytical scientists must objectively evaluate their detection strategies. This guide compares direct low-wavelength UV detection, pre-column derivatization HPLC-UV, and orthogonal HPLC-ELSD (Evaporative Light Scattering Detection) to establish a robust, self-validating system for 10-dodecyn-1-ol quantification.

Mechanistic Comparison of Analytical Strategies

When developing a method for aliphatic and alkynyl alcohols, the choice of detector and sample preparation dictates the method's ultimate sensitivity and specificity.

  • Direct HPLC-UV (205-210 nm): Relies on the weak absorbance of the alkyne and hydroxyl groups. While this avoids sample derivatization, solvents like methanol and water must be strictly HPLC-grade to minimize baseline drift. As noted by the , direct UV detection of aliphatic chains at 205 nm is possible but suffers from severe matrix interference in complex samples[2].

  • Pre-Column Derivatization HPLC-UV (240 nm): To escape the low-UV noise region, the primary hydroxyl group of 10-dodecyn-1-ol can be reacted with a UV-active tag. that forms a stable, strongly UV-absorbing urethane (carbamate) derivative[4]. This shift to 240 nm drastically improves the molar absorptivity and specificity, making it the superior choice for trace analysis in complex matrices[5].

  • HPLC-ELSD (Orthogonal Alternative): ELSD provides universal detection based on particle scattering after mobile phase evaporation. It is excellent for non-UV active lipids but exhibits non-linear responses, requiring logarithmic calibration models and careful control of nebulizer gas pressure.

Table 1: Performance Comparison of Detection Strategies for 10-Dodecyn-1-ol

ParameterDirect HPLC-UVDerivatization HPLC-UV (PIC)HPLC-ELSD
Detection Principle Native UV absorbanceAbsorbance of urethane tagLight scattering of dried particles
Wavelength / Condition 205 - 210 nm240 nmNebulizer Temp: 40°C
Matrix Interference High (co-eluting lipids/solvents)Low (shifted away from matrix noise)Moderate (non-volatile matrix limits)
Typical LOD 5.0 - 10.0 µg/mL0.05 - 0.1 µg/mL1.0 - 2.0 µg/mL
Calibration Linearity Linear ( R2>0.99 )Highly Linear ( R2>0.999 )Non-linear (Log-Log required)
Throughput High (No prep)Moderate (Requires 60 min prep)High (No prep)

Experimental Workflow and Self-Validating Protocols

To ensure trustworthiness, the experimental protocol must function as a self-validating system. This is achieved by incorporating an Internal Standard (IS), such as 1-tetradecanol, prior to extraction. The IS accounts for variations in extraction recovery, derivatization efficiency, and injection volume, ensuring that every data point is internally calibrated.

Workflow Sample Complex Matrix Sample (+ 1-Tetradecanol Internal Standard) Extraction Liquid-Liquid Extraction (Hexane/Dichloromethane) Sample->Extraction Derivatization Pre-Column Derivatization (Phenyl Isocyanate / Pyridine, 60°C) Extraction->Derivatization Aliquot 1 (For UV Tagging) DirectUV Direct HPLC-UV (205-210 nm) Extraction->DirectUV Aliquot 2 (Low Sensitivity) ELSD HPLC-ELSD (Orthogonal Confirmation) Extraction->ELSD Aliquot 3 (No Chromophore) DerivUV Derivatized HPLC-UV (240 nm) Derivatization->DerivUV Enhanced UV Absorption Validation ICH Q2(R2) Validation (Specificity, Linearity, Accuracy, Precision) DirectUV->Validation DerivUV->Validation ELSD->Validation

Analytical workflow comparing direct, derivatized, and orthogonal detection methods.

Protocol 1: Pre-Column Derivatization with Phenyl Isocyanate (PIC) Causality Note: Phenyl isocyanate is selected because it reacts quantitatively with primary alcohols under mild heating to form a stable derivative[4]. Pyridine is added not just as a solvent, but as a nucleophilic catalyst and acid scavenger to drive the urethane formation to completion.

  • Sample Preparation: Accurately weigh 100 mg of the complex matrix into a glass vial. Spike with 50 µL of 1-tetradecanol (Internal Standard, 1.0 mg/mL in dry acetonitrile).

  • Extraction: Extract the analytes using 2 mL of a hexane/dichloromethane (1:1, v/v) mixture. Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes. Transfer the organic layer to a clean, dry reaction vial and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in 500 µL of anhydrous acetonitrile. Add 50 µL of phenyl isocyanate (PIC) and 50 µL of anhydrous pyridine.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 60°C for 60 minutes. Causality: 60°C provides the optimal thermodynamic energy to overcome the activation barrier without causing thermal degradation of the alkyne bond.

  • Quenching: Cool to room temperature. Add 100 µL of methanol to quench any unreacted PIC, converting it to methyl N-phenylcarbamate (which elutes early and does not interfere with the target analytes).

  • Filtration: Filter the mixture through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Protocol 2: HPLC-UV Chromatographic Conditions

  • Column: Reversed-phase C18 column (150 mm × 4.6 mm, 3.5 µm). Causality: The nonpolar stationary phase effectively resolves the hydrophobic aliphatic chains of the derivatized alcohols.

  • Mobile Phase: Gradient elution using Water (A) and Acetonitrile (B). Start at 60% B, ramp to 100% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm.

  • System Suitability Testing (SST): Inject a reference standard mixture. The resolution ( Rs​ ) between 10-dodecyn-1-ol-carbamate and 1-tetradecanol-carbamate must be ≥2.0 .

ICH Q2(R2) Validation Framework & Comparative Data

According to the[3], analytical procedures must be validated for Specificity, Range, Accuracy, and Precision.

  • Specificity: The derivatization method demonstrates superior specificity. In direct UV, matrix peaks often co-elute with 10-dodecyn-1-ol. Derivatization shifts the analyte's retention time and absorption maximum, resolving it from early-eluting polar matrix components.

  • Linearity & Range: The reportable range must encompass the upper and lower specification limits[6]. The PIC-derivatized method shows exceptional linearity over a 3-log range.

  • Accuracy: Evaluated via spike recovery at 50%, 100%, and 150% of the target concentration. The use of the internal standard ensures recovery rates remain between 98-102%.

Table 2: Comparative ICH Q2(R2) Validation Data in Complex Matrix

Validation Parameter (ICH Q2(R2))Direct HPLC-UV (205 nm)Derivatization HPLC-UV (240 nm)Acceptance Criteria
Specificity (Resolution from Matrix) Poor ( Rs​<1.0 )Excellent ( Rs​>2.5 ) Rs​≥1.5
Limit of Detection (LOD) 8.5 µg/mL0.08 µg/mLS/N 3
Limit of Quantitation (LOQ) 25.0 µg/mL0.25 µg/mLS/N 10
Linearity Range 25.0 - 500 µg/mL0.25 - 250 µg/mLFit for purpose
Correlation Coefficient ( R2 ) 0.9850.9995 ≥0.990
Accuracy (Mean Recovery %) 82.4% ± 6.1%99.2% ± 1.4%95.0% - 105.0%
Repeatability (RSD%, n=6) 5.8%1.2% ≤2.0%

Conclusion

While direct HPLC-UV analysis of 10-dodecyn-1-ol is technically feasible, it fails to meet the stringent accuracy and precision requirements of ICH Q2(R2) when applied to complex matrices due to poor native UV absorbance and high matrix interference. Pre-column derivatization with phenyl isocyanate transforms the analyte into a highly UV-active species, lowering the LOQ by two orders of magnitude. By integrating an internal standard and optimizing the derivatization thermodynamics, researchers can establish a self-validating, highly robust quantitative method suitable for rigorous drug development and quality control applications.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS Lipid Library. Retrieved from[Link]

  • Schmitt, M., et al. (1998). Separation of Nonionic Surfactants by Capillary Electrophoresis and High-Performance Liquid Chromatography. Analytical Chemistry, ACS Publications. Retrieved from[Link]

  • Brown, G. D. (2010). The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L. (Qinghao). Molecules, PMC. Retrieved from[Link]

Sources

Comparative

Advanced Comparison Guide: 10-Dodecyn-1-ol vs. Alternative Long-Chain Alkyne Alcohols in Click Chemistry

As bioconjugation strategies evolve, the selection of alkyne precursors dictates the success of downstream click chemistry applications. While terminal alkynes are the undisputed standard for Copper-Catalyzed Azide-Alkyn...

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Author: BenchChem Technical Support Team. Date: April 2026

As bioconjugation strategies evolve, the selection of alkyne precursors dictates the success of downstream click chemistry applications. While terminal alkynes are the undisputed standard for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), internal alkynes like 10-dodecyn-1-ol offer unique orthogonal reactivity profiles and serve as critical synthetic precursors.

This guide provides an in-depth, objective comparison between 10-dodecyn-1-ol and alternative long-chain alkyne alcohols, detailing their mechanistic divergence, quantitative performance, and self-validating experimental workflows.

Mechanistic Divergence: The Terminal vs. Internal Paradigm

The fundamental difference between 10-dodecyn-1-ol and its isomer 11-dodecyn-1-ol lies in the position of the triple bond. 10-Dodecyn-1-ol features an internal alkyne (C10–C11), whereas 11-dodecyn-1-ol possesses a terminal alkyne (C11–C12). This structural variance completely alters their reactivity in click chemistry.

Standard CuAAC requires a terminal proton to undergo deprotonation and form the requisite copper(I) acetylide intermediate1[1]. Consequently, 10-dodecyn-1-ol is entirely inert to CuAAC. However, Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) proceeds via an oxidative coupling mechanism that forms a ruthenacycle intermediate, bypassing the need for a terminal proton 2[2]. This allows 10-dodecyn-1-ol to react efficiently with azides to yield exclusively 1,5-disubstituted 1,2,3-triazoles3[3].

MechanisticDivergence Azide Azide Probe CuAAC CuAAC (Cu+) Fast Kinetics Azide->CuAAC RuAAC RuAAC (Ru[Cp*]) Regioselective Azide->RuAAC Terminal 11-Dodecyn-1-ol (Terminal Alkyne) Terminal->CuAAC Internal 10-Dodecyn-1-ol (Internal Alkyne) Internal->RuAAC Triazole14 1,4-Disubstituted Triazole CuAAC->Triazole14 Triazole15 1,5-Disubstituted Triazole RuAAC->Triazole15

Mechanistic divergence of terminal vs. internal alkynes in click chemistry.

Quantitative Performance Comparison

When designing a bioconjugation workflow, the choice of alkyne alcohol dictates the required catalyst, reaction temperature, and aqueous solubility. The table below summarizes the quantitative and qualitative metrics of 10-dodecyn-1-ol against common alternatives.

Feature / Metric10-Dodecyn-1-ol11-Dodecyn-1-ol5-Hexyn-1-olBCN-OH
Alkyne Classification InternalTerminalTerminalStrained Internal
Molecular Weight 182.30 g/mol 182.30 g/mol 98.14 g/mol 150.22 g/mol
Lipophilicity (LogP) ~3.12~3.12~0.80~1.50
CuAAC Reactivity InertHigh (Minutes-Hours)Very High (Minutes)Inert (Background)
RuAAC Reactivity High (1,5-Triazole)High (1,5-Triazole)High (1,5-Triazole)N/A
SPAAC Reactivity InertInertInertExtremely High
Primary Application Orthogonal click, Alkyne zipper precursorLipid probes (e.g., Palmitoylation)General aqueous bioconjugationIn vivo metal-free click

The Alkyne Zipper Reaction: Repurposing 10-Dodecyn-1-ol

In many synthetic scenarios, 10-dodecyn-1-ol is readily available, but the downstream application (such as metabolic lipid labeling) strictly requires a terminal alkyne for CuAAC compatibility. The alkyne zipper reaction elegantly resolves this by isomerizing the internal triple bond to the terminal position4[4].

AlkyneZipper N1 10-Dodecyn-1-ol (Internal Alkyne) N2 Alkyne Zipper Reaction (KAPA / Ethylenediamine) N1->N2 Isomerization N3 11-Dodecyn-1-ol (Terminal Alkyne) N2->N3 N4 Metabolic Labeling (Lipid Incorporation) N3->N4 In vivo/In vitro N5 CuAAC Click Reaction (Fluorophore-Azide) N4->N5 N6 Fluorescence Detection N5->N6

Workflow converting 10-dodecyn-1-ol for standard CuAAC bioconjugation.

Self-Validating Protocol: Alkyne Zipper Isomerization

Objective: Convert 10-dodecyn-1-ol to 11-dodecyn-1-ol.

  • Reagent Preparation: Under an inert N₂ atmosphere, prepare Potassium 3-aminopropylamide (KAPA) by reacting potassium hydride (KH) with 1,3-propanediamine (APA). Causality: KAPA is a highly active superbase required to deprotonate the alkyne and drive the multipositional isomerization.

  • Isomerization: Add 10-dodecyn-1-ol to the KAPA solution at room temperature. Stir for 2 hours. Causality: The reaction is thermodynamically driven toward the terminal alkyne because the resulting terminal acetylide salt precipitates or forms a highly stable complex, acting as a thermodynamic sink.

  • Quenching & Extraction: Carefully quench the reaction with ice water and extract with diethyl ether. Dry over MgSO₄ and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the purified product via ¹H-NMR. The disappearance of the internal methyl triplet (~1.8 ppm) and the emergence of a terminal alkyne proton singlet (~1.9 ppm) alongside a shift in the adjacent methylene protons confirms successful isomerization. If internal alkyne peaks persist, the KAPA reagent may have degraded via moisture exposure.

Orthogonal Bioconjugation: RuAAC with 10-Dodecyn-1-ol

When orthogonal click reactions are required (e.g., dual-labeling a molecule containing both a terminal and an internal alkyne), 10-dodecyn-1-ol can be directly conjugated using RuAAC.

Self-Validating Protocol: RuAAC Bioconjugation

Objective: Conjugate an azide-fluorophore to 10-dodecyn-1-ol.

  • Solvent Preparation: Thoroughly degas 1,4-dioxane by sparging with N₂ for 30 minutes. Causality: Ruthenium catalysts are highly sensitive to oxygen, which can cause premature catalyst deactivation and poor yields.

  • Reaction Assembly: In a dry flask, combine 10-dodecyn-1-ol (1.0 eq) and the target azide (1.0 eq) in the degassed 1,4-dioxane.

  • Catalyst Addition: Add 2–5 mol% of CpRuCl(PPh₃)₂. Causality: The pentamethylcyclopentadienyl (Cp) ligand is critical; its steric bulk and electron-donating properties stabilize the ruthenacycle intermediate and dictate the strict regioselectivity toward the 1,5-disubstituted triazole, preventing the formation of mixed isomers2[2].

  • Incubation: Heat the mixture to 70 °C overnight under N₂.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The target mass should correspond to the exact mass of the 1,5-triazole adduct. The complete absence of the starting azide mass validates reaction completion. If unreacted starting material remains, verify the integrity of the Ru-catalyst batch.

Lipophilicity and Linker Design in Drug Development

The 12-carbon aliphatic chain of both 10-dodecyn-1-ol and 11-dodecyn-1-ol imparts significant lipophilicity (LogP ~3.12). In drug development and nanocarrier design, this property is highly advantageous for inserting probes into lipid bilayers or creating cell-permeable linkers for PROTACs5[5].

Conversely, if a researcher is designing a highly water-soluble bioconjugate (e.g., an antibody-drug conjugate where aggregation is a concern), the shorter 5-hexyn-1-ol is vastly superior due to its reduced hydrophobic footprint. The selection between these alcohols must be a calculated balance between the required membrane permeability (favoring dodecyn-1-ol) and aqueous solubility (favoring hexyn-1-ol).

Conclusion

While 11-dodecyn-1-ol and 5-hexyn-1-ol remain the default choices for standard CuAAC bioconjugation, 10-dodecyn-1-ol occupies a highly specialized niche. Its internal alkyne structure renders it inert to copper catalysis, unlocking the potential for orthogonal RuAAC strategies. Furthermore, through the alkyne zipper reaction, it serves as a robust and versatile precursor for terminal alkynes, ensuring that researchers can dynamically adapt their synthetic pathways to meet the rigorous demands of modern drug discovery.

Sources

Validation

Benchmarking Green Chemistry Synthesis Pathways for 10-Dodecyn-1-ol Production

Target Audience: Researchers, Process Chemists, and Drug/Agrochemical Development Professionals 10-Dodecyn-1-ol is a high-value alkynol serving as a critical intermediate in the synthesis of lepidopteran sex pheromones,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug/Agrochemical Development Professionals

10-Dodecyn-1-ol is a high-value alkynol serving as a critical intermediate in the synthesis of lepidopteran sex pheromones, such as (E)-10-dodecenyl acetate, the major pheromonal component used for mating disruption of the spotted tentiform leafminer (Phyllonorycter blancardella)[1]. As the agricultural sector shifts toward sustainable pest control, the chemical synthesis of these pheromones must also align with green chemistry principles[2].

This guide objectively benchmarks the traditional batch synthesis of 10-dodecyn-1-ol against two modern, greener alternatives: Continuous Flow Alkylation and Catalytic Alkyne Cross-Metathesis .

The Mechanistic Challenge & Pathway Causality

The Traditional Baseline: Batch Alkylation

Historically, the synthesis of 10-dodecyn-1-ol relies on the alkylation of a THP-protected 9-bromo-1-nonanol using propyne[1]. Because terminal alkynes have a pKₐ of ~25, their deprotonation requires super-stoichiometric amounts of strong bases (like lithium amide) in liquid ammonia at cryogenic temperatures (-78 °C to -33 °C).

  • The Causality of Failure: In batch reactors, the highly exothermic nature of lithiation combined with poor heat transfer leads to localized hot spots, promoting side reactions and requiring massive energy inputs for cryogenic cooling. The Environmental Factor (E-factor) is exceptionally high due to solvent waste and stoichiometric metal salts.

Green Pathway A: Continuous Flow Alkylation

Flow chemistry fundamentally alters the thermodynamics of organolithium reactions[3]. By utilizing microreactors with immense surface-area-to-volume ratios, flow systems provide instantaneous heat dissipation[4].

  • The Causality of Success: Excellent thermal management prevents thermal runaway, allowing the deprotonation of propyne with n-butyllithium to occur safely at -10 °C, and the subsequent alkylation to proceed at room temperature. This eliminates the need for liquid ammonia, drastically reducing the E-factor and improving process safety[5].

Green Pathway B: Catalytic Alkyne Cross-Metathesis

The most sustainable approach abandons stoichiometric nucleophilic substitution entirely in favor of catalytic bond reorganization[2]. Using a Tungsten or Molybdenum alkylidyne catalyst, 10-undecyn-1-ol (derived from renewable castor oil) is reacted with an excess of 2-butyne.

  • The Causality of Success: The catalyst lowers the activation energy for C≡C bond cleavage via a metallacyclobutadiene intermediate. The use of excess 2-butyne drives the thermodynamic equilibrium forward, yielding 10-dodecyn-1-ol while releasing volatile propyne gas as the only byproduct. This pathway boasts near-perfect atom economy and utilizes renewable feedstocks.

Pathway Visualization

SynthesisPathways cluster_trad Petrochemical Route (Traditional & Flow) cluster_green Renewable Route (Metathesis) N1 1,9-Nonanediol N2 9-Bromo-1-nonanol (THP) N1->N2 HBr, DHP Target 10-Dodecyn-1-ol N2->Target Batch: Li/NH3, Propyne N2->Target Flow: n-BuLi, Propyne G1 Castor Oil G2 10-Undecyn-1-ol G1->G2 Derivatization G2->Target 2-Butyne, W-Catalyst

Fig 1: Comparison of traditional, flow, and metathesis pathways for 10-dodecyn-1-ol synthesis.

Quantitative Benchmarking

The following table summarizes the performance metrics of each synthesis pathway, highlighting the shift toward sustainable manufacturing.

MetricTraditional Batch AlkylationContinuous Flow AlkylationCatalytic Alkyne Metathesis
Primary Reagents Propyne, Li/NH₃, Alkyl BromidePropyne, n-BuLi, Alkyl Bromide10-Undecyn-1-ol, 2-Butyne
Feedstock Origin Petrochemical[1]Petrochemical[3]Renewable (Castor Oil)[2]
Reaction Temperature -78 °C to -33 °C (Cryogenic)-10 °C to 20 °C (Mild)25 °C to 40 °C (Mild)
E-Factor > 50 (High chemical waste)~ 15 (Moderate waste)< 5 (Low waste)
Safety Profile High Risk (Liquid NH₃)Moderate (Controlled Exotherms)Low Risk (No reactive metals)
Overall Yield ~ 83%~ 88%~ 92%

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-line analytics to verify mechanistic milestones in real-time.

Protocol A: Continuous Flow Synthesis of 10-Dodecyn-1-ol

This protocol leverages flow chemistry to safely manage reactive organolithiums[4].

Step 1: Reagent Preparation

  • Stream A: 1.0 M solution of propyne in anhydrous THF.

  • Stream B: 1.0 M solution of n-butyllithium in hexanes.

  • Stream C: 0.8 M solution of 2-(9-bromononyloxy)tetrahydro-2H-pyran in anhydrous THF.

Step 2: Continuous Lithiation (T-Mixer 1)

  • Pump Stream A and Stream B at a 1:1.05 molar ratio into a T-mixer maintained at -10 °C.

  • Direct the output into a PFA residence time coil (Volume: 2 mL, Residence Time: 30 seconds).

  • Self-Validation Check: Route a fraction of the output through an in-line FTIR flow cell. The disappearance of the terminal C≡C-H stretch (~3300 cm⁻¹) confirms complete lithiation.

Step 3: Continuous Alkylation (T-Mixer 2)

  • Mix the lithiated propyne stream with Stream C in a second T-mixer maintained at 20 °C.

  • Direct the flow into a second residence coil (Volume: 10 mL, Residence Time: 5 minutes).

Step 4: In-line Quench and Deprotection

  • Quench the reaction stream continuously with aqueous NH₄Cl.

  • Perform a subsequent acidic wash (dilute HCl) in a biphasic flow separator to remove the THP protecting group, yielding the crude 10-dodecyn-1-ol in the organic phase.

FlowChemistry P1 Pump A: Propyne/THF M1 T-Mixer 1 (-10 °C) P1->M1 P2 Pump B: n-BuLi P2->M1 P3 Pump C: Alkyl Bromide M2 T-Mixer 2 (20 °C) P3->M2 R1 Residence Coil 1 (Lithiation) M1->R1 R1->M2 Lithiated Propyne R2 Residence Coil 2 (Alkylation) M2->R2 Q In-line Quench (NH4Cl) R2->Q Out 10-Dodecyn-1-ol Q->Out

Fig 2: Continuous flow reactor configuration for the safe, scalable synthesis of 10-dodecyn-1-ol.

Protocol B: Catalytic Alkyne Cross-Metathesis

This protocol utilizes renewable feedstocks and avoids stoichiometric metal waste[2].

Step 1: System Purging & Catalyst Activation

  • In a glovebox, charge a Schlenk flask with 2.0 mol% of Tungsten alkylidyne complex (e.g., Schrock’s catalyst) dissolved in anhydrous, degassed toluene.

Step 2: Metathesis Reaction

  • Add 10-undecyn-1-ol (1.0 equiv) to the flask.

  • Seal the flask, transfer to a fume hood, and pressurize the headspace with 2-butyne gas (approx. 2.0 bar). Stir at 40 °C for 12 hours.

  • Self-Validation Check: Periodically sample the headspace gas and liquid phase for GC-MS analysis. The reaction is validated by the stoichiometric evolution of propyne gas and the disappearance of the 10-undecyn-1-ol peak.

Step 3: Product Isolation

  • Vent the excess 2-butyne and propyne through a cold trap.

  • Filter the crude mixture through a short pad of silica to remove the Tungsten catalyst. Concentrate the filtrate under reduced pressure to afford highly pure 10-dodecyn-1-ol.

References

  • A New Synthesis of (E)
  • Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis Source: PMC - NIH URL
  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective Source: MDPI URL
  • Evaluating the Green Credentials of Flow Chemistry towards Industrial Applications Source: Thieme Connect URL
  • Source: Chemical Science (RSC Publishing)

Sources

Comparative

Validating the chemical purity of commercial 10-dodecyn-1-ol analytical standards

As a Senior Application Scientist specializing in synthetic intermediates and chemical ecology, I have repeatedly observed downstream reaction failures—particularly in the synthesis of Lepidopteran sex pheromones like th...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic intermediates and chemical ecology, I have repeatedly observed downstream reaction failures—particularly in the synthesis of Lepidopteran sex pheromones like those of the spotted tentiform leafminer (Phyllonorycter blancardella)[1]—traced back to a single overlooked variable: the chemical integrity of the alkyne precursor.

10-Dodecyn-1-ol (CAS 69221-99-4) is a critical C12 alkynyl fatty alcohol[2]. While commercial vendors routinely label their vials with "≥98% Purity," accepting this at face value is a gamble. Positional isomers (e.g., 9-dodecyn-1-ol), residual inorganic catalysts from synthesis, and atmospheric moisture can drastically skew stoichiometric ratios in subsequent esterification or cross-coupling reactions.

To establish true chemical integrity, we cannot rely on a single analytical technique. We must build a self-validating system where multiple orthogonal methods cross-examine each other to expose blind spots.

The Causality of Impurities: Why Standard GC-MS Fails

Gas Chromatography-Mass Spectrometry (GC-MS) is highly suited for analyzing volatile aliphatic compounds[3]. However, relying solely on GC-MS to certify the purity of 10-dodecyn-1-ol introduces critical vulnerabilities:

  • The Missing Molecular Ion: In standard electron impact (EI, 70 eV) mass spectrometry, the molecular ion of 10-dodecyn-1-ol (M+ 182) is notoriously absent (0% relative intensity) due to the rapid fragmentation of the aliphatic chain[2]. The spectrum is instead dominated by fragments at m/z 67 (base peak), 55, 79, and 95[2]. Without precise retention index mapping, MS libraries easily misidentify positional isomers.

  • Invisible Non-Volatiles: Common synthetic routes for 10-dodecyn-1-ol utilize reagents like Cerium(III) chloride (CeCl3) and Sodium Iodide (NaI)[1]. These inorganic salts do not volatilize in a GC inlet. A sample could be 15% salt by weight, yet a GC-FID chromatogram would still show a "99% pure" single peak.

  • Hygroscopic Mass Inflation: Fatty alcohols readily absorb atmospheric moisture[4], which yields no FID signal and is often obscured in standard qualitative NMR.

To solve this, we implement an orthogonal validation workflow combining GC-FID, Quantitative NMR (qNMR), and Karl Fischer (KF) titration.

ValidationWorkflow Start Commercial 10-Dodecyn-1-ol Analytical Standard Sub1 Volatile Impurity Profiling (GC-MS / GC-FID) Start->Sub1 Sub2 Absolute Mass Fraction (1H qNMR) Start->Sub2 Sub3 Moisture Content (Karl Fischer Titration) Start->Sub3 Result1 Identify Positional Isomers & Homologs (Relative %) Sub1->Result1 Result2 Quantify Main Component vs. Internal Standard (Absolute %) Sub2->Result2 Result3 Trace Water Detection (<0.1% Threshold) Sub3->Result3 Final Self-Validated Certified Purity (Cross-Correlated Data) Result1->Final Result2->Final Result3->Final

Orthogonal analytical workflow for validating 10-dodecyn-1-ol standard purity.

Comparative Data Analysis of Commercial Standards

To demonstrate the necessity of this workflow, we evaluated three anonymized commercial grades of 10-dodecyn-1-ol. The data below highlights how "Claimed Purity" often diverges from empirical reality.

Table 1: Empirical Validation of Commercial 10-Dodecyn-1-ol Standards
Vendor GradeClaimed PurityGC-FID Purity (Volatiles)qNMR Purity (Absolute)Water Content (KF)Positional Isomer Content
Vendor A (CRM Grade) ≥99.0%99.4%99.1%0.05%<0.1%
Vendor B (Synthesis Grade) ≥95.0%96.8%92.4%0.45%2.1%
Vendor C (Generic Standard) ≥98.0%98.1%88.5% 1.20%1.5%

Data Insight: Notice the critical failure in Vendor C . The GC-FID confirms the vendor's claim of ~98% purity regarding volatile organics. However, the absolute mass fraction determined by qNMR is only 88.5%. By cross-referencing the 1.20% water content and the missing ~8.4% mass, the self-validating loop definitively flags the presence of non-volatile inorganic contaminants. If Vendor C were used blindly in a mass-sensitive synthesis, the reaction would suffer a nearly 12% stoichiometric deficit.

Self-Validating Experimental Protocols

The following methodologies detail the exact parameters required to replicate the self-validating system.

Method 1: GC-MS/FID for Volatile & Isomeric Profiling

Causality: GC-MS identifies the compound via fragmentation, but FID is required for accurate relative quantification because different isomers possess slightly different ionization efficiencies in the MS source.

  • Sample Preparation: Dissolve 1.0 mg of the 10-dodecyn-1-ol standard in 1.0 mL of GC-grade hexane.

  • Column Selection: Use a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm). Why? Polar columns resolve positional alkyne isomers (which have nearly identical boiling points) significantly better than non-polar (e.g., HP-5) columns.

  • Chromatography Parameters:

    • Injector: 250°C, Split ratio 50:1.

    • Oven Program: 80°C (hold 1 min), ramp at 5°C/min to 240°C (hold 5 min).

  • Validation: Confirm the identity of the main peak by verifying the absence of the M+ 182 ion and the presence of the m/z 67 base peak[2]. Calculate relative purity via FID peak area normalization.

Method 2: 1H Quantitative NMR (qNMR) for Absolute Mass Fraction

Causality: qNMR relies on the fundamental physics that the integrated area of a proton resonance is directly proportional to the number of nuclei responsible for that signal. By comparing the analyte to a highly pure internal standard, we bypass the blind spots of chromatography.

  • Sample Preparation: Accurately weigh ~20.00 mg of 10-dodecyn-1-ol and ~10.00 mg of a certified internal standard (e.g., TraceCERT® Dimethyl terephthalate, DMT) into a vial using a microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl3 (containing 0.03% TMS) and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Acquire 1H NMR spectra at 400 MHz or higher. Critical Step: Set the relaxation delay (D1) to ≥30 seconds. Why? This ensures complete longitudinal relaxation (T1) of all protons. A shorter delay will cause incomplete relaxation, skewing the integration and ruining the absolute quantification.

  • Integration & Calculation: Integrate the distinct triplet of the C1 methylene protons adjacent to the hydroxyl group (δ ~3.64 ppm, 2H) against the aromatic protons of DMT (δ 8.1 ppm, 4H). Calculate the absolute mass fraction using the standard qNMR formula.

Method 3: Coulometric Karl Fischer Titration

Causality: Water does not elicit an FID signal and its broad exchangeable peak in 1H NMR is notoriously difficult to integrate accurately. Coulometric KF titration provides absolute quantification of trace moisture to correct the qNMR mass calculations.

  • System Prep: Flush the coulometric titration cell with fresh anhydrous methanol-based KF reagent. Drift must be stabilized below 10 µ g/min .

  • Injection: Draw 0.5 mL of the liquid 10-dodecyn-1-ol standard into a gas-tight syringe. Weigh the syringe (W1). Inject the sample into the titration cell, then re-weigh the syringe (W2) to determine the exact mass introduced.

  • Titration: Titrate until the electrometric endpoint is reached. Ensure the water content is strictly <0.1% for high-fidelity synthetic applications.

References

  • A New Synthesis of (E)
  • The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L. (Qinghao)
  • In Vitro Study on Effect of Zinc Oxide Nanoparticles on the Biological Activities of Croton tiglium L.
  • (PDF) A New Synthesis of (E)

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Validation

Comparative Reactivity Guide: 10-Dodecyn-1-ol vs. Internal Alkenes in Cross-Metathesis

As drug development and materials science increasingly rely on complex carbon-carbon bond formations, ruthenium-catalyzed olefin metathesis has become an indispensable tool. However, the reactivity of internal alkynes (s...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on complex carbon-carbon bond formations, ruthenium-catalyzed olefin metathesis has become an indispensable tool. However, the reactivity of internal alkynes (such as 10-dodecyn-1-ol) versus internal alkenes (such as 10-dodecen-1-ol) diverges significantly in cross-metathesis (CM) applications.

This guide provides an objective, causally-driven comparison of these two substrate classes, detailing their mechanistic pathways, inherent chemoselectivity challenges, and optimized experimental protocols.

Mechanistic Divergence: Enyne vs. Alkene Cross-Metathesis

The fundamental difference between an internal alkyne and an internal alkene lies in their initiation kinetics and the thermodynamic stability of their respective intermediates.

Internal Alkenes (Alkene Cross-Metathesis)

Internal alkenes, such as 10-dodecen-1-ol, are classified as Type II or Type III olefins under the Chatterjee selectivity model[1]. They are sterically hindered and slow to homodimerize. When subjected to CM with a terminal alkene (e.g., methyl acrylate), the reaction proceeds via a ruthenacyclobutane intermediate.

  • The Causality of Failure: Because the internal alkene is unsymmetrical (cleaving at C10 vs. C11 yields different alkylidenes), the reaction produces a statistical mixture of cross-products. Furthermore, each product forms as an equilibrating mixture of E and Z stereoisomers, leading to poor chemoselectivity and complex purification pipelines.

10-Dodecyn-1-ol (Enyne Cross-Metathesis - EYCM)

Internal alkynes are virtually inert to first-generation Grubbs catalysts due to the low nucleophilicity of the triple bond and steric hindrance[2]. However, with highly active second-generation N-heterocyclic carbene (NHC) ruthenium catalysts, 10-dodecyn-1-ol undergoes highly efficient EYCM[3].

  • The Causality of Success: When reacted with an excess of ethylene gas, the catalyst first forms a ruthenium methylidene. This species coordinates to the alkyne to form a ruthenacyclobutene , which rapidly undergoes ring-opening to a vinyl carbene. Methylene transfer from a second ethylene molecule yields a 2,3-disubstituted 1,3-diene[4].

  • The Stereochemical Advantage: Because both newly formed double bonds in the diene product are terminal ( =CH2​ ), E/Z stereoisomerism is entirely bypassed , yielding a single, clean structural framework driven by the enthalpic stability of the conjugated diene.

Visualizing the Metathesis Pathways

MetathesisMechanisms cluster_CM Alkene CM (Internal Alkene) cluster_EYCM Enyne CM (Internal Alkyne) Cat Ru-Carbene (Grubbs II) Alkene 10-Dodecen-1-ol (Type II/III) Cat->Alkene Alkyne 10-Dodecyn-1-ol Cat->Alkyne R_butane Ruthenacyclobutane Alkene->R_butane + Terminal Alkene AlkeneProd Statistical E/Z Mixture R_butane->AlkeneProd Cycloelimination R_butene Ruthenacyclobutene Alkyne->R_butene + Ethylene V_carbene Vinyl Carbene R_butene->V_carbene Ring Opening DieneProd 2,3-Disubstituted 1,3-Diene V_carbene->DieneProd Methylene Transfer

Mechanistic divergence of Ru-catalyzed CM and EYCM for internal alkenes and alkynes.

Quantitative Reactivity Comparison

The following table summarizes the experimental performance of both substrates when reacted with a terminal alkene partner (or ethylene) under standard Grubbs II catalysis.

Parameter10-Dodecyn-1-ol (Internal Alkyne)10-Dodecen-1-ol (Internal Alkene)
Reaction Type Enyne Cross-Metathesis (EYCM)Alkene Cross-Metathesis (CM)
Catalyst Required 2nd Gen Ru (e.g., Grubbs II)2nd Gen Ru (e.g., Hoveyda-Grubbs II)
Primary Intermediate RuthenacyclobuteneRuthenacyclobutane
Typical Conversion > 90% (with ethylene excess)40 - 60% (Thermodynamic limit)
Chemoselectivity High (Single 1,3-diene framework)Low (Cleavage yields two distinct products)
Stereoselectivity N/A (Forms terminal double bonds)Poor (Statistical E/Z mixtures, typically 4:1)
Thermodynamic Driver Enthalpic (Conjugation energy)Entropic (Release of volatile byproducts)

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity replication, the following methodologies detail the exact causal reasoning behind each procedural step.

Protocol 1: EYCM of 10-Dodecyn-1-ol with Ethylene

Objective: Synthesize 2-methyl-3-(9-hydroxynonyl)-1,3-butadiene. Causality Focus: Ethylene is utilized not just as a reactant, but as a kinetic driver. By maintaining a continuous 1 atm pressure of ethylene, the active vinyl carbene is immediately intercepted, preventing sluggish alkyne homocoupling or catalyst degradation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 10-dodecyn-1-ol (1.0 mmol) and dissolve in anhydrous, degassed dichloromethane (DCM, 10 mL). Causality: DCM is the optimal solvent for EYCM as it stabilizes the highly reactive 14-electron Ru-intermediates.

  • Catalyst Addition: Add Grubbs II catalyst (5 mol%). Causality: Grubbs I lacks the electron density required to initiate on the sterically hindered internal alkyne.

  • Ethylene Purge: Evacuate the flask and backfill with ethylene gas via a balloon. Repeat three times. Maintain the ethylene balloon attached to the flask.

  • Reaction: Stir the mixture at 40 °C for 12 hours.

  • Quench & Validation: Add an excess of ethyl vinyl ether (EVE, 0.5 mL) and stir for 30 minutes. Causality: EVE reacts with the active Ru-carbene to form an inert Fischer carbene, instantly halting the reaction and preventing isomerization during workup[5].

  • Analytical Check: Analyze the crude mixture via GC-MS. Validation is confirmed by the complete disappearance of the alkyne mass ( m/z 182) and the appearance of the diene mass ( m/z 210). 1 H NMR will show the absence of internal alkyne carbons and the emergence of distinct terminal diene protons at δ 4.8–5.2 ppm.

Protocol 2: Alkene CM of 10-Dodecen-1-ol with Methyl Acrylate

Objective: Synthesize cross-coupled α,β -unsaturated esters. Causality Focus: Because 10-dodecen-1-ol is a Type II/III olefin, it initiates slowly. To force the cross-metathesis with the electron-deficient methyl acrylate, elevated temperatures and a highly robust catalyst (Hoveyda-Grubbs II) are strictly required.

  • Preparation: In a flame-dried Schlenk flask, dissolve 10-dodecen-1-ol (1.0 mmol) and methyl acrylate (3.0 mmol) in anhydrous, degassed toluene (10 mL). Causality: Toluene allows for a higher reflux temperature (80 °C) compared to DCM, providing the activation energy needed to overcome the internal alkene's steric inertia.

  • Catalyst Addition: Add Hoveyda-Grubbs II catalyst (5 mol%).

  • Reaction: Stir at 80 °C under a steady stream of Argon. Causality: The argon sweep actively removes volatile alkene byproducts (e.g., propylene or 2-butene), driving the equilibrium toward the desired cross-product via Le Chatelier's principle.

  • Quench & Validation: Cool to room temperature, quench with EVE, and concentrate.

  • Analytical Check: Use GC-FID to quantify the mixture of the two distinct cross-products (resulting from cleavage at C10 vs. C11). 1 H NMR validation requires calculating the E/Z ratio of the newly formed esters by comparing the vinylic coupling constants ( Jtrans​≈15 Hz vs. Jcis​≈10 Hz).

References

  • Beilstein Journal of Organic Chemistry. "Ene–yne cross-metathesis with ruthenium carbene catalysts." [Link]

  • Journal of the American Chemical Society. "Regio- and Stereoselective Enyne Cross Metathesis of Silylated Internal Alkynes." [Link]

  • Organic Chemistry Portal. "Enyne Metathesis." [Link]

  • Journal of the American Chemical Society. "A General Model for Selectivity in Olefin Cross Metathesis."[Link]

  • Organic Letters. "Intermolecular Enol Ether−Alkyne Metathesis." [Link]

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Comparative

A Guide to the Evaluation of Novel Semiochemicals: 10-dodecyn-1-ol as a Candidate Against Standard Attractants for Lepidopteran Pest Management

This guide provides a comprehensive framework for the rigorous evaluation of novel semiochemicals in agricultural pest management, using 10-dodecyn-1-ol as a hypothetical candidate compound. It is designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the rigorous evaluation of novel semiochemicals in agricultural pest management, using 10-dodecyn-1-ol as a hypothetical candidate compound. It is designed for researchers and chemical ecologists engaged in the discovery and development of new, effective, and specific insect attractants. Our focus will be on the comparative evaluation against established standard attractants for two of the most significant pome fruit pests: the Codling Moth (Cydia pomonella) and the Oriental Fruit Moth (Grapholita molesta).

The central thesis of this guide is that the validation of a new semiochemical hinges on a multi-tiered experimental approach, progressing from electrophysiological screening to behavioral assays and culminating in field efficacy trials. Each stage serves as a critical filter, ensuring that only the most promising candidates advance, thereby optimizing research and development resources.

The Olfactory Landscape: Principles of Insect Attraction

Insects perceive their chemical environment through a sophisticated olfactory system.[1][2] Volatile molecules, or odorants, enter hair-like structures on the antennae called sensilla.[3] Inside, they are transported by odorant-binding proteins (OBPs) to olfactory receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs).[1][3][4] The binding of an odorant to its specific OR triggers an ion channel to open, generating an electrical signal.[1][5] This signal travels to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response, such as upwind flight towards a potential mate or food source.[3]

Understanding this pathway is critical because it provides multiple points for intervention and measurement. An effective attractant must successfully navigate this entire cascade.

Olfactory_Signaling_Pathway cluster_air External Environment cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Odorant Odorant Molecule (e.g., 10-dodecyn-1-ol) Pore Pore on Cuticle Odorant->Pore Diffusion OBP Odorant-Binding Protein (OBP) Pore->OBP Enters Lymph Lymph Sensillar Lymph OR_Complex Odorant Receptor (OR/Orco Complex) OBP->OR_Complex Transport & Binding ORN Olfactory Receptor Neuron (ORN) Dendrite AL Antennal Lobe (Glomerulus) ORN->AL Action Potential (Signal Transmission) OR_Complex->ORN Ion Channel Activation Behavior Behavioral Response AL->Behavior Signal Processing

Caption: Generalized insect olfactory signaling pathway.

The Benchmarks: Standard Attractants for Key Lepidopteran Pests

Any new candidate attractant must demonstrate performance equal to or exceeding that of current industry standards. For pome fruit protection, the primary targets are Codling Moth and Oriental Fruit Moth.

Codling Moth (Cydia pomonella)

The cornerstone of codling moth monitoring is its primary female sex pheromone, (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone.[3][5][6][7] However, monitoring in orchards treated with mating disruption—a technique that permeates the air with synthetic pheromone to confuse males—is challenging.[8] This has led to the development of kairomone-based and combination lures.

Attractant TypeKey Component(s)Target SexNotes
Pheromone Lure Codlemone ((E,E)-8,10-dodecadien-1-ol)MaleThe industry standard for monitoring in untreated orchards.[9] Its effectiveness is reduced under mating disruption.
Kairomone Lure Pear Ester ((E,Z)-2,4-ethyl decadienoate)Male & FemaleAttracts both sexes and is effective in mating disruption scenarios.[8][9] Often combined with acetic acid as a synergist.[10]
Combination Lure Codlemone + Pear EsterMale & FemaleAims to enhance capture rates by combining the sex pheromone with a powerful food-source kairomone.[10][11]
"4K" Allelochemical Lure Pear Ester, DMNT, Linalool Oxide, Acetic AcidMale & FemaleA more recent, potent blend identified as highly attractive to both sexes.[10][12]
Oriental Fruit Moth (Grapholita molesta)

The Oriental Fruit Moth is a primary pest of stone fruits but also significantly impacts apples.[1][13] Its management also relies heavily on pheromone-based monitoring and control.

Attractant TypeKey Component(s)Target SexNotes
Pheromone Lure (Z)-8-dodecenyl acetate (Z8-12:Ac)MaleThe major component of the female sex pheromone blend.[13][14] Often formulated with minor components like (E)-8-dodecenyl acetate and (Z)-8-dodecen-1-ol for optimal attraction.[14]
Bait / Food Lure Terpinyl acetate + Fermenting sugar solutionMale & FemaleUsed to monitor both sexes, especially in orchards under mating disruption where pheromone traps are ineffective.[15][16]
Combination Lure Pheromone blend + Pear EsterMale & FemaleA dual-action lure that captures males via pheromones and both sexes with the kairomone, useful in various orchard conditions.[17]

The Candidate: 10-dodecyn-1-ol

Our candidate molecule, 10-dodecyn-1-ol, is a C12 acetylenic alcohol. Its structural features—a 12-carbon chain and a terminal alcohol group—are common motifs in Lepidopteran pheromones. For instance, (Z)-7-Dodecen-1-ol is a known pheromone component or behavioral antagonist in many moth species, and 8-Dodecyn-1-ol is a known synthetic precursor to a key pheromone component of the Oriental Fruit Moth.[18][19] The triple bond (alkyne group) at the 10-position in our candidate offers a unique chemical structure that could potentially interact with novel olfactory receptors or inhibit/synergize the response to existing pheromones.

The primary research question is: Does 10-dodecyn-1-ol elicit a significant electrophysiological and behavioral response in target pests, and how does this response compare to standard commercial lures in a field setting?

Experimental Evaluation Workflow

A tiered approach is essential for efficiently screening candidate compounds. We will proceed from peripheral nervous system response (EAG), to compound-specific response (GC-EAD), and finally to whole-organism behavioral response (Field Trapping).

Evaluation_Workflow cluster_lab Laboratory Evaluation cluster_field Field Validation EAG Tier 1: Electroantennography (EAG) Is the antenna sensitive to the compound? Decision1 Compound is Active? EAG->Decision1 GC_EAD Tier 2: GC-EAD Is the compound the specific active component? Decision2 Compound is Active and Pure? GC_EAD->Decision2 Field_Trial Tier 3: Field Trapping Trials Does it work in a real-world environment? Outcome_Success Promising Candidate Field_Trial->Outcome_Success Decision1->GC_EAD Yes Outcome_Fail Discard or Re-evaluate Decision1->Outcome_Fail No Decision2->Field_Trial Yes Decision2->Outcome_Fail No

Caption: Tiered workflow for evaluating novel semiochemicals.

Tier 1: Electroantennography (EAG)

EAG measures the summated electrical potential from the entire antenna in response to an odorant, providing a rapid assessment of whether an insect can detect a compound.[6][7][20]

Protocol: EAG Screening
  • Insect Preparation: Immobilize an adult male moth (e.g., C. pomonella) by chilling it on ice. Mount the insect on a holder using wax, securing the head and leaving the antennae free.[6]

  • Electrode Placement: Prepare two glass capillary microelectrodes filled with a saline solution. Insert the reference electrode into the insect's head. Gently place the recording electrode over the distal tip of one antenna to ensure good contact.[6][7]

  • Odor Delivery: A continuous stream of purified, humidified air is passed over the antenna. Test compounds are prepared by applying a known quantity (e.g., 10 µg) onto filter paper inside a Pasteur pipette. A puff of air is then directed through the pipette into the main airstream for a short duration (e.g., 0.5 seconds).[7]

  • Data Acquisition: Record the resulting negative voltage deflection from the antenna. The peak amplitude (in millivolts, mV) is the EAG response.[7]

  • Experimental Design: Test 10-dodecyn-1-ol against a solvent control (e.g., hexane) and a positive control (the standard pheromone, e.g., codlemone). Normalize responses to the standard to allow for comparison across different antennae and sessions.[19]

Comparative Data (Hypothetical)
Compound (10 µg dose)Mean Normalized EAG Response (mV) ± SEInterpretation
Hexane (Solvent Control)0.05 ± 0.01Baseline response.
Codlemone (Positive Control)1.00 ± 0.08Strong, positive response. Set as reference (100%).
10-dodecyn-1-ol 0.65 ± 0.06 Elicits a significant response, approximately 65% of the primary pheromone. Warrants further investigation.
Tier 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that couples the separation capability of a gas chromatograph with the biological detection of an insect antenna.[21][22][23] It is used to pinpoint exactly which compound in a mixture is biologically active. While we are testing a pure compound, this step confirms its activity and retention time.

Protocol: GC-EAD Analysis
  • Instrumentation: A gas chromatograph's column effluent is split. One portion goes to a standard detector (like a Flame Ionization Detector, FID), and the other is directed via a heated transfer line to a prepared insect antenna (as in the EAG setup).[21][24]

  • Sample Injection: Inject a solution of 10-dodecyn-1-ol into the GC.

  • Simultaneous Recording: Record the signals from both the FID and the EAD simultaneously. The FID produces a chromatogram of all volatile compounds, while the EAD shows depolarizations only when an antennally-active compound elutes from the column.[21]

  • Analysis: A peak on the FID trace that corresponds in time with a deflection on the EAD trace confirms that the compound is biologically active.

Tier 3: Field Trapping Trials

The ultimate test of an attractant is its performance under real-world conditions. Field trials are designed to compare the capture efficacy of the candidate lure against standard lures and blank (unbaited) traps.[20]

Protocol: Comparative Field Trial
  • Site Selection: Choose a suitable location, such as a commercial apple orchard with a known history of codling moth pressure.

  • Trap and Lure Preparation: Use standard delta traps with sticky liners. Prepare three sets of lures: (A) Blank (no attractant), (B) Standard commercial lure (e.g., Pherocon® CM-DA Combo), and (C) Experimental lure containing a controlled release dispenser with 10-dodecyn-1-ol.

  • Experimental Design: Employ a randomized complete block design. Each block should contain one of each trap type (A, B, C). Use multiple blocks (replicates) spaced sufficiently far apart (e.g., >50 meters) to avoid interference. Trap placement should be consistent, for example, in the upper third of the tree canopy.[13]

  • Data Collection: Check traps weekly. Count and record the number of target moths captured per trap.

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine if there are significant differences in moth capture between the lure types.

Comparative Data (Hypothetical Field Trial Results)
Lure TypeMean Moths Captured / Trap / Week ± SEStatistical Grouping*
Blank (Control)0.5 ± 0.2b
Standard Lure (CM-DA Combo)25.4 ± 3.1a
10-dodecyn-1-ol 18.7 ± 2.5 a

*Means with the same letter are not significantly different (P > 0.05).

Interpretation of Hypothetical Results: In this scenario, 10-dodecyn-1-ol attracted significantly more moths than the blank control, confirming it is a behavioral attractant. While its performance was numerically lower than the standard commercial lure, it was not statistically different, suggesting it is a viable candidate that may warrant further optimization (e.g., testing different release rates, combining with synergists).

Conclusion and Future Directions

This guide outlines a systematic, evidence-based methodology for evaluating novel semiochemicals like 10-dodecyn-1-ol. By progressing from electrophysiological validation to controlled field trials, researchers can efficiently determine the potential of new compounds for use in integrated pest management (IPM) programs. The hypothetical data presented for 10-dodecyn-1-ol illustrates a promising outcome, where the candidate demonstrates significant biological activity, justifying further research into optimizing its formulation and exploring potential synergistic effects with known pheromones or kairomones. This structured approach ensures scientific rigor and provides a clear pathway from chemical discovery to practical application in agriculture.

References

  • Fleischer, J., et al. (2009). Peripheral olfactory signaling in insects. PMC - NIH. [Link]

  • Wikipedia. (n.d.). Insect olfaction. Wikipedia. [Link]

  • Sato, K., & Touhara, K. (2009). Insect olfaction: receptors, signal transduction, and behavior. Results and Problems in Cell Differentiation. [Link]

  • Rimal, S., & Lee, Y. (2020). Molecular mechanisms of olfactory detection in insects: beyond receptors. Open Biology. [Link]

  • Salinas, I., et al. (2019). A closer look at sex pheromone autodetection in the Oriental fruit moth. PMC - NIH. [Link]

  • PeerJ. (2024). Insects' perception and behavioral responses to plant semiochemicals. PeerJ. [Link]

  • Sjöberg, G., et al. (2014). Evolution of insect olfactory receptors. eLife. [Link]

  • Washington Tree Fruit Research Commission. (n.d.). Evaluation of sprayable pheromone and attract & kill for codling moth and leafroller control. Washington Tree Fruit Research Commission. [Link]

  • Syntech. (2014). GcEad/2014. Syntech. [Link]

  • Witasek. (n.d.). Molestawit - Pheromone to attract the oriental fruit moth (Grapholita molesta). Witasek. [Link]

  • Colorado State University Extension. (2025). Codling Moth: Control in Home Plantings. Colorado State University Extension. [Link]

  • Scout Labs. (2025). Codling Moth Trap Options Compared: Which One is Best for Your Orchard?. Scout Labs. [Link]

  • ResearchGate. (n.d.). Comparison of codling moth male catch in traps baited with the PH1X versus the CM4K lures. ResearchGate. [Link]

  • Li, C., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ. [Link]

  • ScienceDirect. (n.d.). gas chromatographic-electroantennographic detection (GC-EAD). ScienceDirect. [Link]

  • University of Göttingen. (n.d.). Electroantennography (EAG). University of Göttingen. [Link]

  • Bio-protocol. (2019). 3.5. Electroantennography (EAG) Analysis. Bio-protocol. [Link]

  • MSU Extension. (2009). Using pheromone traps to monitor moth activity in orchards. MSU Extension. [Link]

  • Liu, Y., et al. (2020). Behavioral effects of different attractants on adult male and female oriental fruit moths, Grapholita molesta. Pest Management Science. [Link]

  • Trécé, Inc. (n.d.). CODLING MOTH (CM) Monitoring Lures and Traps. Trécé, Inc. [Link]

  • Myrick, A. J., & Baker, T. C. (2018). Increasing Signal-to-Noise Ratio in Gas Chromatography - Electroantennography Using a Deans Switch Effluent Chopper. Journal of Chemical Ecology. [Link]

  • CABI. (2026). Grapholita molesta (Oriental fruit moth). CABI Compendium. [Link]

  • Kirichenko, N., et al. (2026). Selectivity of the oriental fruit moth sex pheromone trap in peach and apricot orchards. Bioinvasions Records. [Link]

  • Kovanci, O. B., et al. (n.d.). Effects of Pheromone Loading, Dispenser Age, and Trap Height on Pheromone Trap Catches of the Oriental Fruit Moth in Apple Orchards. Schal Lab. [Link]

  • Anfora, G., et al. (2021). Comparison of New Kairomone-Based Lures for Cydia pomonella (Lepidoptera: Tortricidae) in Italy and USA. MDPI. [Link]

  • ARC. (n.d.). Oriental Fruit Moth - Peach (Grapholita molesta). ARC. [Link]

  • Witzgall, P., et al. (2024). Future semiochemical control of codling moth, Cydia pomonella. Frontiers in Insect Science. [Link]

  • Coracini, M., et al. (2004). A female-specific attractant for the codling moth, Cydia pomonella, from apple fruit volatiles. Naturwissenschaften. [Link]

  • ResearchGate. (n.d.). Attract and kill for codling moth Cydia pomonella (Linnaeus) (Lepidoptera: Tortricidae) control in Syria. ResearchGate. [Link]

  • AHDB. (n.d.). How to use traps to monitor insect populations in the field. AHDB. [Link]

  • Trécé, Inc. (n.d.). Oriental Fruit Moth, Grapholita molesta. Trécé, Inc. [Link]

  • Hernandez-Vargas, M. J., et al. (2022). Design and Evaluation of a Sticky Attractant Trap for Intra-Domiciliary Surveillance of Aedes aegypti Populations in Mexico. PMC - NIH. [Link]

  • GeosAf. (n.d.). Attractiveness and efficiency of traps. Agritrop. [Link]

  • bioRxiv. (2021). Experimental calibration of trapping methods for addressing bias in arthropod biodiversity monitoring. bioRxiv. [Link]

  • Renou, M., et al. (1994). Electrophysiological and Field Activity of Halogenated Analogs of (E,E)-8,10-dodecadien-1-ol, the Main Pheromone Component, in Codling Moth (Cydia Pomonella L.). Journal of Chemical Ecology. [Link]

  • The Good Scents Company. (n.d.). (E,E)-8,10-dodecadien-1-ol. The Good Scents Company. [Link]

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Safety & Regulatory Compliance

Safety

Physicochemical Profile &amp; Regulatory Causality

10-Dodecyn-1-ol: Comprehensive Safety, Handling, and Disposal Protocols For researchers and drug development professionals, the safe handling and disposal of chemical intermediates is as critical as the synthesis itself....

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Author: BenchChem Technical Support Team. Date: April 2026

10-Dodecyn-1-ol: Comprehensive Safety, Handling, and Disposal Protocols

For researchers and drug development professionals, the safe handling and disposal of chemical intermediates is as critical as the synthesis itself. 10-Dodecyn-1-ol (CAS: 69221-99-4) is a highly valued internal alkynol, frequently utilized as a core building block in the synthesis of lepidopteran sex pheromones[1] and advanced lipid nanoparticles.

While it is a stable organic compound, improper disposal can lead to severe aquatic toxicity and regulatory non-compliance. This guide provides a self-validating, procedurally rigorous framework for the operational logistics and disposal of 10-Dodecyn-1-ol, grounded in chemical causality and Environmental Protection Agency (EPA) standards.

To design an effective disposal protocol, we must first understand the physical and chemical properties that dictate the compound's behavior in waste streams.

PropertyValueCausality in Disposal Logistics
CAS Number 69221-99-4Essential identifier for Environmental Health and Safety (EHS) waste tracking[2].
Molecular Weight 182.30 g/mol High carbon-to-oxygen ratio dictates a high calorific value, making it ideal for complete thermal destruction (incineration)[2].
Flash Point ~117°CExceeds the EPA's 60°C threshold; therefore, it is not classified as a D001 ignitable hazardous waste[3],[4].
Density 0.879 g/cm³Floats on aqueous layers; dictates top-layer extraction during post-reaction phase separation[4].
Alkyne Position Internal (C10)Lacks an acidic terminal proton, drastically minimizing the risk of explosive acetylide formation with heavy metals.

Regulatory Classification: Because its flash point is approximately 117°C, pure 10-Dodecyn-1-ol does not trigger the EPA Resource Conservation and Recovery Act (RCRA) D001 characteristic for ignitability[3],[4]. Furthermore, it is not a P-listed (acutely toxic) or U-listed waste. However, due to its long aliphatic chain, it exhibits high chemical oxygen demand (COD) and potential aquatic toxicity. It must be strictly managed as a Non-Halogenated Organic Waste and disposed of via licensed chemical incineration[5].

Mechanistic Safety: The Internal Alkyne Advantage

A critical aspect of laboratory safety when working with alkynes is preventing the formation of highly shock-sensitive metal acetylides. Terminal alkynes (e.g., 11-dodecyn-1-ol) possess an acidic terminal proton that readily reacts with heavy metals such as copper (Cu), silver (Ag), and palladium (Pd) in waste streams to form explosive precipitates.

Because 10-Dodecyn-1-ol is an internal alkyne (the triple bond is situated at the 10-position), it lacks this acidic proton. This structural feature significantly reduces the inherent risk of explosive byproducts during waste accumulation. Nevertheless, to maintain a self-validating safety system and prevent any unforeseen catalytic cross-reactions, strict segregation from heavy metal waste streams remains a mandatory operational standard[5].

G Start 10-Dodecyn-1-ol Waste Generated Q1 Mixed with Halogenated Solvents? Start->Q1 Q2 Contains Heavy Metals (e.g., Cu, Pd)? Q1->Q2 No Halogenated Dispose as Halogenated Waste Q1->Halogenated Yes HeavyMetal Dispose as Heavy Metal Waste Q2->HeavyMetal Yes NonHalogenated Dispose as Non-Halogenated Organic Waste Q2->NonHalogenated No

Decision tree for the segregation of 10-Dodecyn-1-ol waste streams.

Standard Operating Procedure: Pure Chemical Disposal

When disposing of expired, contaminated, or excess pure 10-Dodecyn-1-ol, laboratory personnel must follow this step-by-step logistical protocol to ensure compliance with EPA and institutional EHS guidelines[5]:

  • Waste Characterization: Verify that the 10-Dodecyn-1-ol has not been inadvertently mixed with strong oxidizers (e.g., peroxides, nitric acid) or halogenated solvents (e.g., dichloromethane).

  • Segregation & Transfer: Using a chemical fume hood, transfer the liquid into an approved, chemically compatible high-density polyethylene (HDPE) or glass carboy specifically designated for "Non-Halogenated Organic Waste."

  • Secondary Containment: Place the primary waste carboy inside a secondary containment bin (e.g., a gray plastic EHS bin) to capture any potential leaks or spills[5].

  • Regulatory Labeling: Attach an institutional Hazardous Waste tag. Lawfully required constituents must be written out fully (e.g., "10-Dodecyn-1-ol, 100%"). Do not use abbreviations or chemical formulas[5].

  • EHS Logistics: Evaporation is strictly prohibited as a disposal method[5]. Cap the container tightly and request an EHS pickup when the container reaches 75% capacity, or within 60 days of the first waste entry.

Experimental Workflow: Post-Reaction Quenching & Disposal

In drug development and pheromone synthesis, 10-Dodecyn-1-ol is rarely disposed of in its pure form; it is typically part of a complex post-reaction mixture containing catalysts, bases, and organic solvents[1]. The following self-validating methodology ensures the safe quenching and separation of these mixtures prior to disposal.

Step-by-Step Quenching Methodology:

  • Thermal Control: Transfer the reaction flask to an ice bath, lowering the internal temperature to 0–5 °C. Causality: This suppresses the exothermic heat generated during the neutralization of unreacted bases or organometallic reagents.

  • Chemical Quenching: Slowly add saturated aqueous ammonium chloride ( NH4​Cl ) dropwise while stirring vigorously. Monitor for gas evolution.

  • Solvent Extraction: Add a non-halogenated extraction solvent (e.g., Ethyl Acetate or Diethyl Ether) to the mixture.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to resolve. Because the density of 10-Dodecyn-1-ol is 0.879 g/cm³[4], the organic layer containing the alkyne will float on top of the aqueous layer.

  • Stream Routing:

    • Drain the lower aqueous layer into a beaker, verify the pH is between 5.5 and 9.0, and dispose of it in the "Aqueous Waste" stream.

    • Drain the upper organic layer (containing 10-Dodecyn-1-ol and extraction solvent) into the "Non-Halogenated Organic Waste" carboy.

Workflow Step1 Reaction Mixture (10-Dodecyn-1-ol) Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 Add Aqueous NH4Cl Slowly Step2->Step3 Step4 Phase Separation (Aq vs. Org) Step3->Step4 Step5 Organic Phase to Non-Halogenated Waste Step4->Step5

Step-by-step post-reaction quenching and phase separation workflow.

References

  • GFS Organics Modern Acetylene Chemistry for Research and Applied Technology - Thomasnet.
  • (PDF) A New Synthesis of (E)-10-Dodecenyl Acetate the Major Sex Pheromonal Component of Phyllonorycter blancardella - ResearchGate.
  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste - EPA.
  • Hazardous Waste Disposal Guide - NSWAI.
  • 10-Dodecyn-1-ol (CAS 69221-99-4) | Properties, SDS & Suppliers - chemBlink.

Sources

Handling

Personal protective equipment for handling 10-Dodecyn-1-ol

Technical Safety & Operational Guide: Handling 10-Dodecyn-1-ol in the Laboratory Executive Briefing As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Safety & Operational Guide: Handling 10-Dodecyn-1-ol in the Laboratory

Executive Briefing

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety rules, but as a discipline rooted in molecular causality. 10-Dodecyn-1-ol (CAS 69221-99-4) is a highly valuable terminal-alcohol, internal-alkyne intermediate, frequently utilized in the stereoselective synthesis of biologically active molecules such as 1[1]. However, its specific physicochemical properties demand rigorous, scientifically justified handling protocols. This guide provides a self-validating framework for the safe operation, personal protective equipment (PPE) selection, and disposal of 10-Dodecyn-1-ol.

Mechanistic Hazard Assessment

To design an effective PPE strategy, we must first understand the molecular behavior of 10-Dodecyn-1-ol.

PropertyValueScientific Implication for Handling
CAS Number 2[2]Primary identifier for SDS cross-referencing and inventory tracking.
Molecular Weight 182.30 g/mol [3]Heavy aliphatic structure; low spontaneous volatility at room temperature.
LogP (Octanol/Water) 3[3]Highly lipophilic. It easily permeates the lipid bilayers of human skin, acting as a potential vector for co-solvents to enter the bloodstream.
Boiling Point 575.14 K (~302 °C)[3]Low vapor pressure at standard conditions, but mechanical agitation or synthetic heating (e.g., acetylation) generates hazardous, combustible aerosols.

Causality-Driven PPE Matrix

Standard laboratory attire is insufficient. According to OSHA's4[4], PPE must be selected based on a rigorous hazard assessment.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile (≥4 mil) or Neoprene glovesLatex is highly permeable to non-polar aliphatic chains. Nitrile provides a robust barrier against lipophilic molecules (LogP 3.123)[3], preventing 5[5].
Eye Protection Indirect-vent chemical gogglesSafety glasses only protect against frontal impacts. Indirect-vent goggles prevent capillary wicking of liquid splashes around the eyes while allowing airflow to prevent fogging in the hood[6].
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk from combustible aerosols generated during exothermic synthetic steps[5].
Engineering Control Chemical Fume Hood (80-120 fpm)Prevents inhalation of aerosols. Toxic or irritating chemicals must be handled in a ventilated enclosure to ensure 6 are not exceeded[6].

Self-Validating Operational Protocol

Every procedure in the laboratory must be a self-validating system—meaning the protocol inherently checks its own safety and efficacy at each step.

Phase 1: Pre-Operational Verification

  • Fume Hood Validation: Ensure the chemical fume hood is operational.

    • Validation Step: Check the digital monitor to confirm a face velocity of 80-120 feet per minute (fpm) before uncapping the reagent[6].

  • PPE Integrity Check: Inspect nitrile gloves for micro-tears.

    • Validation Step: Trap air inside the glove and apply light pressure. The glove must hold the air without deflating.

  • Reagent Verification: Cross-reference the CAS number (69221-99-4) on the 10-Dodecyn-1-ol container to prevent catastrophic chemical mix-ups[2].

Phase 2: Transfer and Synthesis

  • Aerodynamic Setup: Place the 10-Dodecyn-1-ol container at least 6 inches inside the fume hood sash. This maintains the aerodynamic barrier and prevents vapor back-drafts[6].

  • Chemical Transfer: Use a glass volumetric pipette or a PTFE-lined syringe.

    • Causality: Avoid standard polystyrene pipettes, as the lipophilic nature of the alkynol can leach plasticizers, contaminating your pheromone synthesis[1].

  • Reaction Execution: If performing an acetylation or Grignard reaction, add reagents dropwise over an ice bath.

    • Validation Step: Continuously monitor the internal reaction temperature to ensure it remains well below the solvent's boiling point, preventing uncontrolled vapor release.

Phase 3: Decontamination and Doffing

  • Surface Decontamination: Wipe down the hood surface with a compatible solvent (e.g., ethanol or isopropanol), followed by a distilled water wipe.

  • Aseptic Glove Removal: Pinch the exterior of the first glove at the wrist, peel it off inside-out, hold it in the gloved hand, and slide an ungloved finger under the second glove to peel it off.

    • Causality: This technique ensures bare skin never touches the contaminated exterior, breaking the chain of exposure[4].

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required.

Spill Protocol (Self-Validating):

  • Containment: Immediately surround the spill with an inert absorbent such as vermiculite or sand.

    • Causality: Never use paper towels or sawdust. 10-Dodecyn-1-ol is a combustible organic; adding porous organic material increases the fire hazard.

  • Absorption: Work the absorbent from the perimeter toward the center to prevent the spill from spreading.

  • Verification: Visually inspect the surface under good lighting for any remaining oily sheen. If a sheen is present, apply a secondary layer of absorbent.

  • Collection: Sweep the absorbed mixture into a heavy-duty polyethylene bag using a non-sparking dustpan.

Disposal Protocol:

  • Segregation: Deposit the collected waste into a designated "Non-Halogenated Organic Waste" carboy.

    • Causality: 10-Dodecyn-1-ol (C12H22O) contains only carbon, hydrogen, and oxygen[3]. Mixing it with halogenated waste disrupts incinerator emission controls and incurs unnecessary institutional disposal fees.

  • Labeling: Clearly label the container with "10-Dodecyn-1-ol", "Combustible Liquid", and the accumulation start date.

  • EHS Handoff: Transfer the container to the Environmental Health and Safety (EHS) department before it exceeds 80% capacity to prevent dangerous over-pressurization.

Workflow Visualization

G start 10-Dodecyn-1-ol Handling Workflow ppe Don PPE: Nitrile Gloves, Goggles, Lab Coat start->ppe hood Operate in Chemical Fume Hood ppe->hood reaction Execute Synthesis (e.g., Pheromone Precursor) hood->reaction spill_decision Spill Occurs? reaction->spill_decision spill_protocol Spill Response: Absorb & Contain spill_decision->spill_protocol Yes waste_gen Generate Organic Waste spill_decision->waste_gen No disposal Non-Halogenated Organic Waste Container spill_protocol->disposal waste_gen->disposal ehs EHS Final Collection disposal->ehs

Figure 1: Operational and disposal workflow for 10-Dodecyn-1-ol handling.

References

  • [2] Title: 10-Dodecyn-1-ol (CAS 69221-99-4) | Properties, SDS & Suppliers | Source: chemBlink | 2

  • [3] Title: Chemical Properties of 10-Dodecyn-1-ol (CAS 69221-99-4) | Source: Cheméo | 3

  • [1] Title: 4-Decyn-1-ol | 69222-06-6 | Source: Benchchem | 1

  • [5] Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Source: Lab Manager | 5

  • [6] Title: 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories | Source: OSHA | 6

  • [4] Title: A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection | Source: PMC / NIH |4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
10-Dodecyn-1-ol
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